(-)-Gallocatechin gallate
Description
Structure
2D Structure
Propriétés
IUPAC Name |
[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195144 | |
| Record name | (-)-Gallocatechol gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-96-9, 68-22-4 | |
| Record name | (-)-Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Gallocatechol gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Gallocatechol gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Gallocatechin gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLOCATECHIN GALLATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ent-Gallocatechin 3-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multi-Faceted Assault of (-)-Gallocatechin Gallate on Cancer Cells: A Technical Guide
For Immediate Release
PISCATAWAY, NJ – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the intricate mechanisms by which (-)-gallocatechin gallate (GCG), a major polyphenol in green tea, exerts its anti-cancer effects. This document synthesizes current research to provide an in-depth understanding of GCG's action on a molecular level, offering valuable insights for the development of novel cancer therapeutics.
This compound, often referred to as epigallocatechin-3-gallate (EGCG) in scientific literature, has demonstrated significant potential in preclinical studies to inhibit cancer cell growth, induce programmed cell death (apoptosis), and prevent metastasis.[1][2] This guide elucidates the compound's ability to modulate multiple critical signaling pathways within cancer cells, effectively halting their proliferation and survival.
Core Mechanisms of Action: A Multi-Pronged Attack
The anti-neoplastic activity of GCG is not attributed to a single mechanism but rather to its ability to simultaneously target various cellular processes essential for cancer progression. Key among these are the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways that govern cell growth and metastasis.
Induction of Apoptosis: Triggering Programmed Cell Death
GCG has been shown to induce apoptosis in a variety of cancer cell lines.[3] This is achieved through the modulation of key proteins in the apoptotic cascade. In estrogen receptor-negative breast cancer cells, for instance, GCG treatment leads to an increased expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, ultimately leading to the activation of caspases and the execution of apoptosis.[4][5] Studies in nasopharyngeal carcinoma cells have also confirmed that GCG induces apoptosis via the mitochondrial signal transduction pathway, enhancing the release of cytochrome c and activating caspase-9.[6]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
A hallmark of cancer is uncontrolled cell division. GCG intervenes in this process by causing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[7][8] In human prostate carcinoma cells, GCG treatment leads to an upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1.[9] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for the progression of the cell cycle from the G1 to the S phase, thus halting cell proliferation.[9] In A431 epidermoid carcinoma cells, GCG treatment resulted in a significant arrest of cells in the G0-G1 phase.[7] Conversely, in MCF-7 breast cancer cells, EGCG was found to induce cell cycle arrest at the G2/M phase.[8]
Quantitative Insights: GCG's Potency Across Cancer Cell Lines
The efficacy of GCG varies across different cancer cell types, as demonstrated by the half-maximal inhibitory concentration (IC50) values reported in numerous studies. A lower IC50 value indicates a higher potency of the compound.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H1299 | Lung Cancer | 20 | [10] |
| A549 | Non-small cell lung cancer | 60.55 ± 1.0 | [11][12] |
| MCF-7 | Breast Cancer | 37.681 | [13] |
| WI38VA (SV40 transformed) | Human Fibroblast | 10 | [14] |
| WI38 (Normal) | Human Fibroblast | 120 | [14] |
| SW1116 | Digestive Tract Cancer | 51.7 | [15] |
| MKN45 | Digestive Tract Cancer | 55.9 | [15] |
| BGC823 | Digestive Tract Cancer | 68.5 | [15] |
| SGC7901 | Digestive Tract Cancer | 79.1 | [15] |
| AGS | Digestive Tract Cancer | 83.8 | [15] |
| MKN28 | Digestive Tract Cancer | 119.8 | [15] |
| HGC27 | Digestive Tract Cancer | 183.2 | [15] |
| LoVo | Digestive Tract Cancer | 194.6 | [15] |
Signaling Pathway Modulation: A Network of Inhibition
GCG's anti-cancer effects are orchestrated through its interaction with a complex network of signaling pathways that are often deregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. GCG has been shown to inhibit this pathway, leading to reduced cancer cell viability.[16] In some cancers, this inhibition is mediated by increasing the expression of the tumor suppressor PTEN, which in turn blocks the activation of Akt and mTOR.[17]
Caption: GCG inhibits the PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is frequently hyperactivated in cancer, promoting cell proliferation and survival. GCG has been demonstrated to inhibit the activation of key components of this pathway, including Ras, Raf-1, and ERK1/2, in pancreatic cancer cells.[18]
References
- 1. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer and metastasis: prevention and treatment by green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by epigallocatechin-3-gallate via mitochondrial signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Epigallocatechin gallate (EGCG) suppresses growth and tumorigenicity in breast cancer cells by downregulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental study on anti-neoplastic activity of epigallocatechin-3-gallate to digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets [mdpi.com]
- 18. Epigallocatechin-3-gallate inhibits cell cycle and induces apoptosis in pancreatic cancer [imrpress.com]
Bioavailability and metabolism of (-)-Gallocatechin gallate in vivo
An In-Depth Technical Guide on the Bioavailability and Metabolism of (-)-Gallocatechin Gallate In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and metabolism of this compound (GCG) in vivo. Due to the limited specific research on GCG, data from closely related compounds, particularly (-)-epigallocatechin-3-gallate (EGCG) and gallocatechin-7-gallate, are included to provide a broader context and methodological framework. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.
Introduction
This compound (GCG) is a type of catechin, a class of polyphenolic compounds found abundantly in green tea. Like other catechins, GCG is recognized for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of GCG is intrinsically linked to its bioavailability and metabolic fate within the body. Understanding these pharmacokinetic parameters is crucial for the design of effective in vivo studies and the development of GCG-based therapeutic agents.
Quantitative Data on Bioavailability and Pharmacokinetics
The in vivo bioavailability of GCG has not been as extensively studied as that of its structural analog, EGCG. However, a study on gallocatechin-7-gallate, an isomer of GCG, provides valuable pharmacokinetic data in a rat model. The following tables summarize the key pharmacokinetic parameters observed in this study.
Table 1: Pharmacokinetic Parameters of Gallocatechin-7-Gallate in Rats Following Intravenous Administration [1][2]
| Dose (mg/kg) | C₀ (mg/L) | AUC₀₋t (mg·h/L) | t₁/₂ (h) |
| 1 | 11.26 | 1.75 | 1.32 |
| 3 | - | - | 1.62 |
| 10 | 50.82 | 11.80 | 0.53 |
C₀: Initial plasma concentration; AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.[1][2]
Table 2: Pharmacokinetic Parameters of Related Catechins in Humans After Oral Administration of Green Tea [3]
| Catechin | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| EGCG | 20 mg/kg tea solids | 77.9 ± 22.2 | 1.3 - 1.6 | 508.2 ± 227 | 3.4 ± 0.3 |
| EGC | 20 mg/kg tea solids | 223.4 ± 35.2 | 1.3 - 1.6 | 945.4 ± 438.4 | 1.7 ± 0.4 |
| EC | 20 mg/kg tea solids | 124.03 ± 7.86 | 1.3 - 1.6 | 529.5 ± 244.4 | 2.0 ± 0.4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; t₁/₂: Elimination half-life. Data are presented as mean ± SD.[3]
Metabolism of this compound
The metabolism of GCG in vivo is expected to follow pathways similar to other green tea catechins. This primarily involves two major routes: enzymatic modification in the liver and degradation by the gut microbiota.
Hepatic Metabolism: In the liver, GCG can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively. These modifications increase the water solubility of the catechins, facilitating their excretion.
Microbiota-Mediated Metabolism: A significant portion of ingested GCG that is not absorbed in the small intestine reaches the colon, where it is subjected to extensive metabolism by the gut microbiota.[4] The initial step is often the hydrolysis of the gallate ester bond to yield gallocatechin and gallic acid.[4] Further degradation can lead to the formation of various smaller phenolic acids and valerolactones.[3]
Experimental Protocols
The study of GCG bioavailability and metabolism in vivo requires robust experimental designs and sensitive analytical methodologies.
Animal Studies
-
Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of catechins.[1][2]
-
Administration: For intravenous studies, GCG is dissolved in a suitable vehicle (e.g., saline with a small percentage of organic solvent) and administered via the tail vein.[2] For oral bioavailability studies, GCG is administered via oral gavage.
-
Sample Collection: Blood samples are collected at predetermined time points from the retro-orbital plexus or tail vein into heparinized tubes.[2] Plasma is separated by centrifugation. Urine and feces can also be collected using metabolic cages.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile).[5] This is followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[6]
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection (ECD) is the method of choice for the quantification of catechins and their metabolites in biological matrices.[1][3][7]
Human Studies
-
Study Design: Human studies are typically designed as crossover studies with a washout period between different formulations or doses.[8]
-
Subjects: Healthy volunteers are recruited, and informed consent is obtained.
-
Administration: GCG is administered orally, often in encapsulated form, after an overnight fast.[9]
-
Sample Collection: Blood samples are collected via venipuncture at specified time intervals. Urine is also collected over a defined period.
-
Analytical Methods: Similar to animal studies, HPLC with MS/MS or ECD is used for the sensitive and specific quantification of GCG and its metabolites in human plasma and urine.[3][10]
Signaling Pathways Modulated by Green Tea Catechins
While specific in vivo studies on the signaling pathways modulated by GCG are limited, research on green tea catechins as a whole, and EGCG in particular, has identified several key pathways. It is plausible that GCG shares some of these mechanisms of action due to its structural similarity to EGCG.
Green tea catechins have been shown to influence a variety of signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis.[11] Some of the key pathways include:
-
MAPK/ERK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are crucial for cell growth and differentiation. EGCG has been shown to modulate this pathway.[12]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. EGCG has been demonstrated to inhibit this pathway in various cancer models.[12]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Green tea catechins can suppress the activation of NF-κB.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling. EGCG has been found to inhibit this pathway.[13]
Conclusion and Future Directions
The bioavailability of this compound is a critical determinant of its potential health benefits. Current knowledge, largely extrapolated from studies on related catechins, suggests that GCG likely has low oral bioavailability due to limited intestinal absorption and extensive metabolism by both hepatic enzymes and the gut microbiota.
Future research should focus on:
-
Conducting dedicated pharmacokinetic studies of pure this compound in various animal models and in humans to determine its precise bioavailability and metabolic profile.
-
Identifying and quantifying the major metabolites of GCG in vivo and assessing their biological activities.
-
Investigating the specific signaling pathways modulated by GCG to elucidate its mechanisms of action.
-
Developing novel formulation strategies to enhance the bioavailability of GCG, thereby increasing its therapeutic potential.
A deeper understanding of the in vivo fate of this compound will be instrumental for the scientific community and drug development professionals in harnessing its full therapeutic promise.
References
- 1. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Biological Effects of (‐)‐Epigallocatechin‐3‐gallate on the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Other Sources of (-)-Gallocatechin Gallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While tea (Camellia sinensis) is the most celebrated source of the bioactive polyphenol (-)-gallocatechin gallate (GCG), a growing body of research is shedding light on its presence in a variety of other plant-based foods. This technical guide provides an in-depth exploration of these alternative natural sources, offering quantitative data, detailed experimental protocols for extraction and analysis, and an overview of the known signaling pathways modulated by this potent catechin.
Quantitative Analysis of this compound in Non-Tea Sources
The concentration of this compound varies significantly across different plant species and even between cultivars and growing conditions. The following table summarizes the available quantitative data for GCG in a selection of fruits and nuts, providing a valuable resource for identifying promising alternative sources for research and development.
| Food Item | Scientific Name | GCG Content (mg/100g fresh weight) | Reference |
| Nuts | |||
| Pecan | Carya illinoinensis | 0.80 | |
| Pistachio | Pistacia vera | 0.50 | |
| Almond | Prunus dulcis | 0.46 | |
| Hazelnut | Corylus avellana | 0.40 | |
| Fruits | |||
| Carob Flour | Ceratonia siliqua | Not specified, but present |
Note: The data for GCG in many fruits and vegetables is still limited, with many studies focusing on more abundant catechins like epigallocatechin gallate (EGCG).
Experimental Protocols for the Extraction and Quantification of this compound
Accurate determination of GCG content in plant matrices requires robust and validated analytical methods. The following protocol outlines a standard procedure for the extraction and quantification of GCG using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a widely accepted technique for its sensitivity and specificity.
Sample Preparation and Extraction
This phase aims to efficiently extract catechins from the plant material while minimizing degradation.
Methodology:
-
Homogenization: Weigh approximately 1-5 grams of the fresh or freeze-dried plant material. Homogenize the sample into a fine powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction Solvent: A mixture of methanol and water (e.g., 70:30, v/v) or acetone and water is commonly used. The addition of a small amount of ascorbic acid can help prevent the oxidation of catechins during extraction.
-
Extraction Process: Add the extraction solvent to the powdered sample in a ratio of 1:10 or 1:20 (w/v). The extraction can be performed using various techniques:
-
Maceration: Soaking the sample in the solvent at room temperature for a defined period (e.g., 24 hours) with occasional shaking.
-
Ultrasonication: Using an ultrasonic bath to accelerate the extraction process (e.g., 30 minutes at a controlled temperature).
-
Microwave-Assisted Extraction (MAE): A rapid extraction method using microwave energy.
-
-
Filtration and Concentration: After extraction, filter the mixture through a Whatman No. 1 filter paper or a similar grade to remove solid debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the catechins.
-
Reconstitution: The dried extract is reconstituted in a known volume of the initial mobile phase used for HPLC analysis. This solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-DAD Quantification
This section details the chromatographic conditions for the separation and quantification of GCG.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of catechins.
-
Mobile Phase: A gradient elution is generally employed for optimal separation of various catechins. A common mobile phase consists of:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.
-
-
Gradient Program: The gradient program should be optimized to achieve good resolution between GCG and other catechins. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: The column temperature is typically maintained at around 25-30°C to ensure reproducible retention times.
-
Detection: The DAD is set to monitor at a wavelength of approximately 280 nm, which is the characteristic absorption maximum for catechins.
-
Quantification: GCG is quantified by comparing the peak area of the sample with that of a certified reference standard of this compound at a known concentration. A calibration curve should be constructed using a series of standard solutions to ensure linearity and accuracy of the quantification.
Signaling Pathways Modulated by this compound
The biological activities of GCG are attributed to its ability to interact with and modulate various cellular signaling pathways. While much of the research in this area has focused on the more abundant EGCG, the structural similarity between the two molecules suggests that they likely share many common targets. The primary mechanisms of action for GCG are believed to involve its potent antioxidant and pro-oxidant activities, as well as its ability to directly interact with key signaling proteins.
Antioxidant and Pro-oxidant Activities
At physiological concentrations, GCG acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway. However, at higher concentrations, GCG can exhibit pro-oxidant effects, leading to the generation of ROS and subsequently inducing apoptosis in cancer cells. This dual activity is a key aspect of its potential therapeutic applications.
Modulation of Key Signaling Pathways
Research, primarily on EGCG, has identified several key signaling pathways that are modulated by galloylated catechins. These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is often implicated in chronic diseases such as cancer.
-
Epidermal Growth Factor Receptor (EGFR) Pathway: GCG can inhibit the activation of EGFR, a receptor tyrosine kinase that plays a central role in cell growth and proliferation. By blocking EGFR signaling, GCG can suppress downstream pathways such as the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Pathway: This pathway is critical for cell survival and is often hyperactivated in cancer. GCG can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes. GCG can modulate the activity of these kinases, leading to either cell cycle arrest or apoptosis, depending on the cellular context.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates inflammation and cell survival. GCG has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
Conclusion
While tea remains the most abundant source of this compound, this technical guide highlights the presence of this potent bioactive compound in other plant-based foods, particularly nuts. The provided experimental protocols offer a standardized approach for the extraction and quantification of GCG, enabling further research into its distribution and biological activities. The elucidation of the signaling pathways modulated by GCG, largely inferred from studies on its close structural analog EGCG, underscores its potential as a therapeutic agent. Further research is warranted to explore a wider range of plant sources for GCG and to specifically investigate its unique interactions with cellular signaling networks, paving the way for novel applications in drug development and nutritional science.
An In-depth Technical Guide on the Interaction of (-)-Gallocatechin Gallate with Cellular Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the specific interactions of (-)-gallocatechin gallate (GCG) with cellular signaling pathways is limited. The majority of available studies focus on its epimer, (-)-epigallocatechin-3-gallate (EGCG), which is the most abundant catechin in green tea. This guide synthesizes the direct evidence available for GCG and, where data is sparse, draws comparative insights from the extensive research on EGCG to infer potential mechanisms of action for GCG. All information derived from EGCG studies is explicitly noted.
Executive Summary
This compound (GCG) is a flavan-3-ol, a type of natural phenol and antioxidant found in green tea and other plants. While less studied than its prominent epimer, (-)-epigallocatechin-3-gallate (EGCG), emerging evidence suggests that GCG shares the ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of GCG's interaction with these pathways, presenting available quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades. The primary signaling pathways implicated in GCG's bioactivity include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of GCG.
Introduction to this compound
GCG is a catechin, a class of polyphenolic compounds abundant in tea, fruits, and chocolate. Structurally, it is the gallate ester of gallocatechin. As an epimer of EGCG, the spatial orientation of the hydroxyl group at the C2' position of the B-ring differs. This structural nuance may influence its biological activity and interaction with cellular targets.[1][2] The majority of research has focused on EGCG due to its higher concentration in green tea.[1] However, studies comparing the bioactivity of various catechins have revealed that GCG often exhibits comparable or, in some instances, distinct effects.
Interaction with Key Cellular Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of several key kinases, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.
Available evidence suggests that GCG, similar to EGCG, can inhibit the MAPK pathway. Specifically, GCG has been shown to attenuate MAPK pathway activation in 3T3-L1 adipocytes, leading to a downregulation of adipogenic factors. Furthermore, in a neuroprotection study, GCG was found to reduce the phosphorylation of ERK and JNK in response to glutamate-induced oxidative stress in HT22 hippocampal cells. This suggests a neuroprotective mechanism mediated through the modulation of these key MAPK components.
Diagram of the MAPK Signaling Pathway and GCG Interaction
Caption: GCG's inhibitory effect on the MAPK pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Studies have indicated that GCG can inhibit inflammation through the NF-κB signaling pathway. In differentiated 3T3-L1 cells, GCG was as effective as EGCG at inhibiting LPS-induced expression of pro-inflammatory cytokines like IL-6 and MCP-1. This effect was associated with the inhibition of p65 phosphorylation, a key subunit of the NF-κB complex.
Diagram of the NF-κB Signaling Pathway and GCG Interaction
Caption: GCG's inhibitory action on the NF-κB pathway.
Quantitative Data Summary
Due to the limited research specifically on GCG, a comprehensive table of quantitative data is not available. The following table summarizes the available data and provides comparative values for EGCG where GCG-specific data is absent.
| Parameter | Target/Assay | Cell Line | GCG Value | EGCG Value (for comparison) | Reference |
| IC50 | Tyrosinase Inhibition | - | 36.8 ± 0.21 µM | 39.4 ± 0.54 µM | [3] |
| Neuroprotection | Glutamate-induced excitotoxicity | HT22 | Effective at 50-100 µM | Effective at 50 µM (toxic at >100 µM) | [4] |
| Inhibition of VTs release | Vero Toxin Release | E. coli O157:H7 | Effective at ≥ 0.05 mg/ml | Effective at ≥ 0.05 mg/ml | [5] |
| Inhibition of Adipogenesis | Lipid Accumulation | 3T3-L1 | Significant Reduction | Significant Reduction |
Experimental Protocols
Cell Viability and Neuroprotection Assay (as described for HT22 cells)[4]
-
Cell Culture: Mouse hippocampal-derived HT22 cells are cultured in DMEM medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 IU/mL penicillin G, and 100 µg/mL streptomycin.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/well. After 24 hours, cells are treated with varying concentrations of GCG (e.g., 3.125 to 200 µM).
-
Induction of Excitotoxicity: 5 mM glutamate is added to the culture medium, and the cells are incubated for 12 hours in a 5% CO2 incubator.
-
Cell Viability Assessment: Cell viability is measured using a commercial assay such as the EZ-CYTOX kit, which is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Western Blot Analysis for MAPK Phosphorylation (General Protocol)
-
Cell Lysis: After treatment with GCG and the relevant stimulus (e.g., glutamate), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB p65 Phosphorylation Assay (General Protocol)
-
Cell Treatment and Lysis: Cells are pre-treated with GCG for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α). Nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.
-
Western Blotting: As described in section 5.2, Western blotting is performed on the nuclear extracts using a primary antibody specific for phosphorylated NF-κB p65 (e.g., at Ser536). A loading control for the nuclear fraction, such as Lamin B1, should be used.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of GCG on a specific signaling pathway.
Caption: General workflow for studying GCG's effects.
Conclusion and Future Directions
This compound is a promising bioactive compound that appears to modulate key cellular signaling pathways, including the MAPK and NF-κB cascades. The available data, though limited, suggests that GCG possesses anti-inflammatory and neuroprotective properties. However, a significant knowledge gap exists regarding its specific molecular targets and the full extent of its interactions with cellular signaling networks.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the effects of GCG and EGCG on a wider range of signaling pathways and cell types.
-
Quantitative Analysis: Determining key quantitative parameters such as IC50 values for the inhibition of various kinases and transcription factors.
-
In Vivo Studies: Translating the in vitro findings into animal models to assess the therapeutic potential of GCG for various diseases.
-
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of GCG within the cell.
A deeper understanding of the cellular and molecular mechanisms of GCG will be crucial for unlocking its full therapeutic potential and for the development of novel drugs and nutraceuticals.
References
- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Epigallocatechin gallate suppresses adipocyte differentiation through the MEK/ERK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Galloylated Catechins in Camellia sinensis: A Technical Guide
Abstract
Galloylated catechins, particularly (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG), are the most abundant and bioactive polyphenols in the young leaves of the tea plant, Camellia sinensis.[1] These specialized metabolites are crucial in defining the characteristic astringent flavor of tea and are of significant interest to the pharmaceutical industry for their health-promoting properties, including antioxidant and anti-inflammatory effects.[2][3][4] The biosynthesis of these complex molecules is a multi-stage process involving the convergence of the shikimate, phenylpropanoid, and flavonoid pathways, culminating in a specific two-step galloylation reaction. This guide provides an in-depth examination of the complete biosynthetic pathway, presenting quantitative data, detailed experimental protocols for key enzymatic assays, and visual diagrams of the metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.
Precursor Biosynthesis: Laying the Foundation
The formation of galloylated catechins requires two primary precursors: the galloyl group donor, derived from gallic acid (GA), and the catechin backbone (a flavan-3-ol). These precursors are synthesized through distinct but interconnected metabolic pathways.
Gallic Acid (GA) Biosynthesis via the Shikimate Pathway
While several pathways for GA biosynthesis have been proposed, the most accepted route in Camellia sinensis is the direct dehydrogenation of an intermediate in the shikimate pathway.[5][6] This pathway avoids the phenylpropanoid route and provides a direct line for GA synthesis.
The key steps involve:
-
The shikimate pathway produces 3-dehydroshikimic acid.
-
This intermediate is then dehydrogenated to form gallic acid.[6] Recent studies have identified two shikimate dehydrogenases, CsSDH3 and CsSDH4, as essential enzymes that catalyze the production of gallic acid, thereby contributing significantly to the accumulation of galloylated catechins.[7] The expression levels of these enzymes positively correlate with the content of both GA and galloylated catechins in tea plants.[7]
Catechin Backbone Biosynthesis
The basic flavan-3-ol structure of catechins is synthesized via the well-documented phenylpropanoid and flavonoid pathways.[2][8] This pathway generates the non-galloylated catechins, primarily (-)-epicatechin (EC) and (-)-epigallocatechin (EGC), which serve as the acceptor molecules for the galloyl group.
The key enzymes involved in this pathway include:
-
Chalcone Synthase (CHS)
-
Chalcone Isomerase (CHI)
-
Flavanone 3-hydroxylase (F3H)
-
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H)
-
Dihydroflavonol 4-reductase (DFR)
-
Anthocyanidin Synthase (ANS)
-
Anthocyanidin Reductase (ANR)[8]
The hydroxylation pattern of the B-ring, which distinguishes EC from EGC, is determined by the action of F3'H and F3'5'H.[8]
The Core Galloylation Pathway: A Two-Step Enzymatic Process
The esterification of catechins with gallic acid is not a direct reaction. Instead, it is a sophisticated two-step process that utilizes an activated galloyl donor, 1-O-galloyl-β-D-glucose (β-glucogallin).[9][10] This mechanism was elucidated through in vitro enzyme assays using crude enzyme extracts from tea plants, which demonstrated that the synthesis of galloylated catechins is dependent on the presence of both gallic acid and UDP-glucose (UDPG).[2][9]
Step 1: Synthesis of the Acyl Donor (β-glucogallin) The first reaction involves the activation of gallic acid. The enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the transfer of a glucose moiety from UDPG to gallic acid, forming the high-energy acyl donor, β-glucogallin.[9][10] The specific gene encoding this enzyme in Camellia sinensis has been identified as CsUGT84A22.[11][12]
-
Reaction: Gallic Acid + UDP-glucose → β-glucogallin + UDP
Step 2: Transfer of the Galloyl Group to Catechins In the final step, the enzyme epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) , a type of serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of a non-galloylated catechin.[1][2][9] This enzyme exhibits specificity for 2,3-cis-flavan-3-ols like EC and EGC, leading to the formation of ECG and EGCG, respectively.[9][10] 2,3-trans-flavan-3-ols such as (+)-catechin are not appropriate substrates for this enzyme.[9][10]
-
Reaction: β-glucogallin + (-)-Epicatechin → (-)-Epicatechin gallate (ECG) + Glucose
-
Reaction: β-glucogallin + (-)-Epigallocatechin → (-)-Epigallocatechin gallate (EGCG) + Glucose
References
- 1. Frontiers | Systematic Analysis of the R2R3-MYB Family in Camellia sinensis: Evidence for Galloylated Catechins Biosynthesis Regulation [frontiersin.org]
- 2. Exploration of the biosynthesis of galloylated catechins in tea plants [maxapress.com]
- 3. Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Physicochemical properties of (-)-Gallocatechin gallate
An In-depth Technical Guide on the Physicochemical Properties of (-)-Gallocatechin Gallate
Introduction
This compound (GCG) is a flavan-3-ol, a type of catechin, and an epimer of the more widely studied (-)-epigallocatechin gallate (EGCG).[1] It is the ester of gallocatechin and gallic acid.[1] GCG is a significant polyphenol found in green tea and is recognized for its potential health benefits, including antioxidant and cancer-preventive activities.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of GCG, detailed experimental protocols for its analysis, and a visualization of key signaling pathways it may influence, primarily based on data from its close relative, EGCG.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈O₁₁ | [4][5] |
| Molecular Weight | 458.37 g/mol | [2][5][6][7] |
| Appearance | White to off-white powder | [2] |
| Melting Point | ~200°C | [8] |
Solubility
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| DMSO | 92 mg/mL (200.71 mM) | [7] |
| Ethanol | Soluble | [9][10] |
| Methanol | Soluble | [11] |
| Dimethyl Formamide | Soluble | [9][10] |
Acidity
| Property | Value | Reference |
| pKa | Weakly acidic, with a pKa1 value of approximately 7.65 | [12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of GCG is characterized by absorption maxima that are indicative of its phenolic structure.
| Solvent | λmax (nm) | Reference |
| Water | ~274 nm | [13] |
| Ethanol | ~276 nm | [14] |
| Aqueous Buffer | ~275 nm | [15] |
| Acetonitrile | ~275 nm | [15] |
| DMSO | ~280 nm | [15] |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The following table summarizes the ¹H and ¹³C NMR chemical shifts for GCG in Methanol-d4.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Reference |
| 2 | 79.9 | 5.07 (s) | [16][17] |
| 3 | 70.1 | 5.55 (br) | [16][17] |
| 4 | 29.5 | 3.02 (dd), 2.88 (dd) | [16][17] |
| 4a | 157.5 | - | [17] |
| 5 | 157.9 | - | [17] |
| 6 | 96.2 | 6.12 (s) | [16][17] |
| 7 | 157.0 | - | [17] |
| 8 | 97.0 | 6.09 (s) | [16][17] |
| 8a | 100.4 | - | [17] |
| 1' | 132.0 | - | [17] |
| 2', 6' | 107.5 | 6.46 (s) | [16][17] |
| 3', 5' | 146.4 | - | [17] |
| 4' | 133.5 | - | [17] |
| 1'' | 121.8 | - | [17] |
| 2'', 6'' | 110.2 | 6.86 (s) | [16][17] |
| 3'', 5'' | 146.5 | - | [17] |
| 4'' | 139.9 | - | [17] |
| C=O | 167.3 | - | [17] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the properties and biological activities of this compound.
Determination of Antioxidant Activity
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[18]
-
Various concentrations of this compound are prepared in a suitable solvent.
-
An aliquot of the GCG solution is mixed with the DPPH solution.[18]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[18]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[18]
-
The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control (DPPH solution without the sample).[18]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
The ABTS radical cation is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of GCG are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of inhibition of the ABTS•+ radical is calculated.
Spectroscopic Analysis
UV-Vis Spectroscopy
-
Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., ethanol, water, DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Record the UV-Vis absorption spectra for each concentration over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[19]
-
Identify the wavelength of maximum absorbance (λmax).[20]
NMR Spectroscopy
-
Dissolve a precise amount of this compound in a deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Assign the chemical shifts of the protons and carbons by analyzing the spectra and comparing them with literature data.[21]
Signaling Pathways
While research on this compound is ongoing, the closely related epimer, (-)-epigallocatechin gallate (EGCG), has been extensively studied for its ability to modulate various cellular signaling pathways involved in inflammation and cancer. Given their structural similarity, it is plausible that GCG affects similar pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. EGCG has been shown to inhibit this pathway.[22][23]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. EGCG has been demonstrated to modulate this pathway.[22][24]
Experimental Workflow for Antioxidant Activity
The general workflow for assessing the antioxidant potential of this compound is depicted below.
References
- 1. Gallocatechin gallate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant Activity of Different Forms of Green Tea: Loose Leaf, Bagged and Matcha [foodandnutritionjournal.org]
- 4. biorlab.com [biorlab.com]
- 5. GSRS [precision.fda.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (-)-GALLOCATECHIN CAS#: 3371-27-5 [amp.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Spectral Properties of (-)-Epigallocatechin 3-O-Gallate (EGCG) Fluorescence in Different Solvents: Dependence on Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of caffeine, gallic acid, theanine, (−)-epigallocatechin and (−)-epigallocatechin-3-gallate in green tea using quantitative 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Antioxidant and pro-oxidant activities of (-)-Gallocatechin gallate
An In-depth Technical Guide on the Core Antioxidant and Pro-oxidant Activities of (-)-Gallocatechin Gallate
This compound (GCG), a significant catechin found in green tea, exhibits a fascinating duality in its chemical behavior, acting as both a potent antioxidant and a conditional pro-oxidant. This paradoxical nature is central to its wide-ranging biological effects, from cellular protection against oxidative stress to the induction of apoptosis in cancer cells. This guide provides a detailed examination of the mechanisms, quantitative data, and experimental protocols related to the antioxidant and pro-oxidant activities of GCG, tailored for researchers, scientists, and drug development professionals.
Antioxidant Activities of this compound
The antioxidant properties of GCG are primarily attributed to its chemical structure, which is rich in hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. Furthermore, GCG can chelate transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[1]
Quantitative Antioxidant Data
The efficacy of GCG as an antioxidant has been quantified using various in vitro assays. The following table summarizes key findings from DPPH, ABTS, and FRAP assays, which measure radical scavenging ability and reducing power.
| Assay | Compound Concentration (µM) | Antioxidant Activity (%) | Reference Compound | Citation |
| DPPH | 400 | ~70-75% | EGCG (77.2%) | [2] |
| ABTS | 400 | ~85-90% | EGCG (90.2%) | [2] |
| FRAP | Not specified | High relative to other catechins | EGCG (highest) | [2] |
| Superoxide Scavenging | 310 (IC50) | 50% | Ascorbic Acid | [3] |
| H₂O₂ Scavenging | 90 (IC50) | 50% | Ascorbic Acid | [3] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[2] The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve GCG and a positive control (e.g., Trolox, Ascorbic Acid) in methanol to create a series of concentrations.
-
Reaction: Add a defined volume of the GCG or standard solution to the DPPH solution. A typical ratio is 4 ml of DPPH to the sample.[2]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2] A blank containing only methanol and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[2]
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[4][5] This mixture is incubated in the dark at room temperature for 12-16 hours.[4][5]
-
Working Solution: Before use, dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Sample Preparation: Prepare various concentrations of GCG and a standard antioxidant (e.g., Trolox).
-
Reaction: Mix a small volume of the sample or standard (e.g., 10-20 µL) with a larger volume of the ABTS•+ working solution (e.g., 195-200 µL) in a 96-well plate.[5][6]
-
Incubation: Incubate the plate at room temperature in the dark for a defined period (e.g., 6-30 minutes).[5][7]
-
Measurement: Read the absorbance at 734 nm using a microplate reader.[5]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay.
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[8]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma HepG2 cells into a 96-well microplate and culture until they reach confluence.[9]
-
Loading: Wash the cells with PBS and then incubate them with a medium containing the test compound (GCG) and 2',7'-dichlorofluorescin diacetate (DCFH-DA, e.g., 25 µM) for 1 hour at 37°C.[9] DCFH-DA is a probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[8]
-
Induction of Oxidative Stress: Wash the cells again and then add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH, e.g., 600 µM).[8][9]
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) at regular intervals.
-
Calculation: The antioxidant activity is determined by comparing the fluorescence in the GCG-treated wells to the control wells (cells treated with the oxidant but no antioxidant). The results can be expressed as quercetin equivalents.[8]
Nrf2 Signaling Pathway in Antioxidant Response
While GCG can directly scavenge radicals, its pro-oxidant effects can paradoxically lead to an enhanced endogenous antioxidant response. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of various antioxidant and detoxifying enzymes.[11][12]
Caption: Nrf2 pathway activation by GCG-induced oxidative stress.
Pro-oxidant Activities of this compound
The pro-oxidant activity of GCG is a critical aspect of its anticancer effects.[10] This activity is often observed at higher concentrations and can be influenced by the cellular environment, such as the presence of transition metals. GCG can undergo auto-oxidation, leading to the production of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide (H₂O₂).[13][14] This increase in oxidative stress can overwhelm the antioxidant defenses of cancer cells, leading to cellular damage and apoptosis.[15]
Quantitative Pro-oxidant Data
The pro-oxidant effects of catechins like GCG are often measured by their ability to generate ROS or induce cytotoxicity in cancer cells.
| Assay/Effect | Cell Line | GCG/EGCG Concentration | Observation | Citation |
| H₂O₂ Generation | Cell-free medium | 50 µM (EGCG) | ~10-25 µM H₂O₂ produced | [10] |
| Cytotoxicity (IC50) | HT22 neuronal cells | ~200-400 µM (EGCG) | Significant reduction in cell viability | [2] |
| DNA Damage | In vitro | >60 µM (EGCG) | Enhanced oxidative DNA damage | [3] |
| Apoptosis Induction | Various cancer cells | Varies (µM range) | ROS-dependent apoptosis | [15][16] |
Experimental Protocol for Intracellular ROS Measurement
The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Culture: Plate cancer cells (e.g., H1299 lung cancer cells) in a suitable format (e.g., 96-well plate) and allow them to adhere.[17]
-
Probe Loading: Load the cells with DCFH-DA (e.g., 10-25 µM) in serum-free medium and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Treatment: Wash the cells to remove excess probe and then treat them with various concentrations of GCG. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) using a fluorescence microplate reader or flow cytometer. Measurements can be taken at different time points to assess the kinetics of ROS production.
-
Analysis: The increase in fluorescence intensity in GCG-treated cells compared to the control indicates an increase in intracellular ROS levels.
Pro-oxidant Induced Apoptosis Signaling Pathway
The ROS generated by GCG can trigger apoptotic signaling cascades in cancer cells. This often involves the activation of stress-activated protein kinases like JNK and p38 MAPK, leading to the activation of the mitochondrial (intrinsic) pathway of apoptosis.
Caption: GCG-induced ROS leading to apoptosis in cancer cells.
The Dual Role: A Concentration-Dependent Balance
The transition of GCG from an antioxidant to a pro-oxidant is highly dependent on its concentration and the surrounding chemical environment.[1] At low concentrations, the direct radical scavenging and metal chelating activities dominate, providing a protective, antioxidant effect. At higher concentrations, the rate of auto-oxidation and ROS generation surpasses the scavenging capacity, leading to a net pro-oxidant effect that can be cytotoxic, particularly to cancer cells which often have a compromised redox balance.[15]
Caption: Concentration-dependent dual role of GCG.
Conclusion
This compound possesses a complex and context-dependent redox chemistry. Its ability to act as both an antioxidant and a pro-oxidant is fundamental to its biological activities. As an antioxidant, it directly neutralizes free radicals and can induce protective cellular mechanisms via the Nrf2 pathway. As a pro-oxidant, it can selectively induce oxidative stress and apoptosis in cancer cells, highlighting its therapeutic potential. A thorough understanding of these dual roles, the concentrations at which they occur, and the underlying signaling pathways is crucial for researchers and professionals in drug development aiming to harness the full potential of this potent green tea catechin.
References
- 1. Neuroprotective molecular mechanisms of (−)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescence analysis of the prooxidant and antioxidant effects of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 2.11. In Vitro Determination of the Antioxidant Activity of EGCG-grafted-Chitosan [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigallocatechin Gallate: pH-Dependent Redox Properties and Effect on Respiration, Photosynthesis, and Cell Death in Pea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent activation of extracellular signal-regulated kinase 1/2 in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Molecular Targets of (-)-Gallocatechin Gallate in Neuronal Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG), a prominent catechin found in green tea, has garnered increasing interest for its potential neuroprotective properties. As a member of the flavonoid family, GCG shares structural similarities with the extensively studied (-)-epigallocatechin gallate (EGCG), suggesting a comparable capacity to modulate cellular signaling pathways implicated in neuronal survival and function. This technical guide provides a comprehensive overview of the currently identified molecular targets of GCG in neuronal cells, with a focus on its role in mitigating oxidative stress-induced neurotoxicity. The guide details the experimental protocols used to elucidate these mechanisms and presents quantitative data in a structured format. Furthermore, it visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of GCG's mode of action.
Molecular Targets and Neuroprotective Mechanisms
The primary neuroprotective mechanism of GCG identified to date revolves around its ability to counteract glutamate-induced oxidative stress in neuronal cells.[1] This protection is mediated through the modulation of key intracellular signaling pathways and the regulation of cellular stress responses.
Mitigation of Oxidative Stress
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. This process leads to an excessive production of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage. GCG has been shown to effectively suppress the accumulation of ROS in neuronal cells.[1]
Regulation of Intracellular Calcium Homeostasis
Glutamate excitotoxicity is also associated with a significant influx of intracellular calcium (Ca2+), which can trigger apoptotic pathways. GCG treatment has been demonstrated to reduce the glutamate-induced increase in intracellular Ca2+ levels, thereby contributing to its neuroprotective effects.[1]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are critically involved in cell survival and apoptosis. In the context of glutamate-induced neurotoxicity, the phosphorylation of ERK and JNK is elevated, promoting cell death. A key molecular mechanism of GCG is the inhibition of this phosphorylation in a concentration-dependent manner, thereby suppressing the downstream apoptotic signaling cascade.[1]
Quantitative Data on GCG's Effects in Neuronal Cells
The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of GCG on glutamate-induced toxicity in mouse hippocampal neuronal HT22 cells.[1]
Table 1: Effect of GCG on Neuronal Cell Viability in the Presence of Glutamate-Induced Stress
| GCG Concentration (µM) | Glutamate (5 mM) | Cell Viability (%) |
| 0 | + | 40 |
| 50 | + | 55 |
| 100 | + | 96 |
Data represents the percentage of cell viability compared to untreated control cells.
Table 2: Effect of GCG on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment | Fold Increase in ROS |
| Control | 1.0 |
| Glutamate (5 mM) | 1.6 |
| GCG + Glutamate (5 mM) | ~1.0 |
ROS levels were measured using DCFDA staining.
Table 3: Effect of GCG on Intracellular Calcium (Ca2+) Influx
| Treatment | Intracellular Ca2+ Increase |
| Glutamate (5 mM) | Significant Increase |
| GCG + Glutamate (5 mM) | Reduced Increase |
Qualitative assessment of the reduction in glutamate-induced intracellular Ca2+ influx.
Table 4: Effect of GCG on MAPK Phosphorylation
| Treatment | p-ERK Levels | p-JNK Levels |
| Glutamate (5 mM) | Increased | Increased |
| GCG (50 µM) + Glutamate | Reduced | Reduced |
| GCG (100 µM) + Glutamate | Further Reduced | Further Reduced |
Qualitative assessment of the concentration-dependent reduction in phosphorylated ERK and JNK.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of GCG's effects on neuronal cells.[1]
Cell Culture and Treatment
-
Cell Line: Mouse hippocampal neuronal HT22 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For neuroprotection assays, HT22 cells (2 x 10^5 cells/well) are seeded and cultured for 24 hours. Cells are then pre-treated with various concentrations of GCG (e.g., 50 µM and 100 µM) for a specified time before the addition of 5 mM glutamate to induce oxidative stress. The incubation continues for a designated period (e.g., 12 hours) before analysis.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
After the treatment period, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cells are seeded in a suitable format (e.g., 96-well black plates).
-
After treatment with GCG and/or glutamate, the cells are washed with a buffer (e.g., phosphate-buffered saline - PBS).
-
The cells are then incubated with DCFDA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Reagent: Fura-2 AM, a ratiometric fluorescent dye that binds to free intracellular calcium.
-
Protocol:
-
Cells grown on glass coverslips are loaded with Fura-2 AM (e.g., 5 µM) in a physiological buffer for a specific duration (e.g., 30-60 minutes) at room temperature in the dark.
-
The coverslips are then transferred to a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission fluorescence is collected at a single wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.
-
After establishing a baseline, glutamate and/or GCG are added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.
-
Western Blot Analysis for Phosphorylated ERK and JNK
-
Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of ERK and JNK.
-
Protocol:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the proteins is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin - BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and detecting the emitted light using a chemiluminescence imaging system.
-
Analysis: The intensity of the bands corresponding to p-ERK and p-JNK is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with antibodies against total ERK and total JNK, or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by GCG and a typical experimental workflow for its investigation.
Caption: GCG's neuroprotective pathway against glutamate-induced toxicity.
References
The Potent Anti-inflammatory Properties of (-)-Gallocatechin Gallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gallocatechin gallate (GCG), a prominent catechin found in green tea, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GCG's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data from pertinent in vitro and in vivo studies, outlines detailed experimental protocols for assessing its anti-inflammatory activity, and presents visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory agents has led to the investigation of natural compounds, among which tea catechins have shown considerable promise.
This compound (GCG) is an epimer of the well-studied (-)-epigallocatechin gallate (EGCG) and is a significant component of green tea. Emerging evidence indicates that GCG possesses potent anti-inflammatory activities, often comparable to, and in some instances, potentially more potent than EGCG. This guide will delve into the core mechanisms of GCG's anti-inflammatory action, providing a technical resource for the scientific community.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of GCG are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. GCG has been shown to be an effective inhibitor of this pathway. The mechanism of inhibition involves several key steps:
-
Inhibition of IκB Kinase (IKK) Activity: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. Studies on green tea polyphenols with a gallate group, such as GCG, have shown potent inhibition of IKK activity. This inhibition prevents the phosphorylation and degradation of IκBα[1][2][3].
-
Prevention of p65 Nuclear Translocation: By stabilizing IκBα, GCG effectively prevents the nuclear translocation of the p65 subunit of NF-κB. This sequestration in the cytoplasm is a critical step in inhibiting NF-κB's transcriptional activity[4].
-
Suppression of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation by GCG leads to the downregulation of various pro-inflammatory genes. GCG has been demonstrated to inhibit the LPS-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6) in 3T3-L1 adipocytes, with an efficacy comparable to that of EGCG[5]. Furthermore, both GCG and EGCG have been shown to inhibit the phosphorylation of p65, indicating a similar capacity to regulate NF-κB activation[5].
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a pivotal role in translating extracellular stimuli into cellular responses, including inflammation. GCG has been found to attenuate the activation of the MAPK pathway[5].
-
Inhibition of p38, JNK, and ERK Phosphorylation: Inflammatory stimuli like LPS trigger the phosphorylation and activation of p38, JNK, and ERK. GCG has been shown to decrease the activation of the MAPK pathway in differentiated 3T3-L1 cells[5]. While much of the detailed mechanistic work has been performed on the closely related EGCG, the structural similarities and comparable anti-inflammatory effects suggest that GCG likely inhibits the phosphorylation of these key kinases, thereby disrupting downstream inflammatory signaling.
-
Downregulation of iNOS and COX-2 Expression: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process, is regulated by both NF-κB and MAPK pathways. GCG's ability to inhibit these signaling cascades leads to the reduced expression of iNOS and COX-2, thereby decreasing the production of nitric oxide (NO) and prostaglandins, respectively.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its closely related analogue, (-)-epigallocatechin gallate, for comparative purposes.
Table 1: In Vitro Anti-inflammatory Effects of this compound (GCG)
| Cell Line | Inflammatory Stimulus | Measured Parameter | GCG Concentration | Observed Effect | Reference |
| 3T3-L1 Adipocytes | LPS | IL-6 Production | Not specified | Inhibition comparable to EGCG | [5] |
| 3T3-L1 Adipocytes | LPS | MCP-1 Production | Not specified | Inhibition comparable to EGCG | [5] |
| 3T3-L1 Adipocytes | LPS | p65 Phosphorylation | Not specified | Inhibition comparable to EGCG | [5] |
| Pancreatic Tumor Cells | TNF-α | NF-κB Activation | Not specified | Potent inhibition | [6] |
| Pancreatic Tumor Cells | TNF-α | IL-8 Secretion | Not specified | Significant inhibition | [6] |
Table 2: In Vitro Anti-inflammatory Effects of (-)-Epigallocatechin Gallate (EGCG) for Comparison
| Cell Line | Inflammatory Stimulus | Measured Parameter | EGCG Concentration | Observed Effect | Reference |
| IEC-6 | TNF-α | IKK Activity | >18 µM (IC50) | Inhibition | [1][2] |
| RAW 264.7 Macrophages | LPS | iNOS Expression | 1.0 µg/ml | Significant mitigation | [7] |
| RAW 264.7 Macrophages | LPS | COX-2 Expression | 1.0 µg/ml | Significant mitigation | [7] |
| RA Synovial Fibroblasts | IL-1β | IL-6 Production | 20 µM | 49% inhibition | [8] |
| HMC-1 | PMA + A23187 | TNF-α, IL-6, IL-8 Production | 100 µM | Inhibition | [9] |
| Bone Marrow-Derived Macrophages | LPS | p38, JNK, ERK Phosphorylation | 100 µM | Inhibition | [10] |
Table 3: In Vivo Anti-inflammatory Effects of (-)-Epigallocatechin Gallate (EGCG)
| Animal Model | Disease Model | EGCG Dosage | Route of Administration | Observed Effect | Reference |
| Rat | Spinal Cord Trauma | 50 mg/kg | Intraperitoneal | Decreased MPO activity, attenuated TNF-α, IL-1β, iNOS, COX-2 expression | [11] |
| Rat | Adjuvant-Induced Arthritis | 50 mg/kg/day | Not specified | Reduced IL-6 levels in serum (28%) and joints (40%) | [12] |
| Rat | Allergic Inflammation | 1.0 or 1.5 mg/rat | Oral | Suppressed neutrophil infiltration | [8] |
| Mice | Colitis | 50 and 100 mg/kg/day | Not specified | Decreased DAI and SIs, attenuated colonic tissue erosion, reduced IL-6 and IL-17 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of GCG.
Cell Culture and Induction of Inflammation
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human monocyte cell line THP-1 (differentiated into macrophages with PMA) are commonly used. 3T3-L1 preadipocytes can also be differentiated into adipocytes and used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages. A typical concentration used is 1 µg/mL. Cells are pre-treated with various concentrations of GCG for 1-2 hours before stimulation with LPS for a specified duration (e.g., 24 hours for cytokine measurements).
Measurement of Cytokine Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or anti-mouse MCP-1) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected after GCG and LPS treatment) and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Analysis of Signaling Proteins (Western Blot)
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Cell Lysis: After treatment with GCG and/or LPS for the desired time (e.g., 15-60 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: GCG's inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for assessing GCG's anti-inflammatory effects.
Conclusion
This compound exhibits significant anti-inflammatory properties through the targeted inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the production of key pro-inflammatory mediators, with an efficacy comparable to the well-researched EGCG, underscores its potential as a therapeutic agent for inflammatory diseases. Further research, particularly focusing on generating more extensive quantitative data for GCG and conducting in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to advance the investigation of GCG as a novel anti-inflammatory compound.
References
- 1. Regulation of TAK1 activation by epigallocatechin-3-gallate in RA synovial fibroblasts: suppression of K63-linked autoubiquitination of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Transforming Growth Factor β-Activated Kinase Activation by Epigallocatechin-3-Gallate in Rheumatoid Arthritis Synovial Fibroblasts: Suppression of K(63) -Linked Autoubiquitination of Tumor Necrosis Factor Receptor-Associated Factor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green tea constituent epigallocatechin-3-gallate selectively inhibits COX-2 without affecting COX-1 expression in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison and Assessment of Anti‐Inflammatory and Antioxidant Capacity Between EGCG and Phosphatidylcholine‐Encapsulated EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Gallocatechin Gallate's Influence on Gene Expression: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Methodologies for Studying (-)-Gallocatechin Gallate's Regulation of Gene Expression
Introduction
This compound (GCG), a prominent catechin found in green tea, has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. At the heart of these biological activities lies its ability to modulate gene expression, thereby influencing a multitude of cellular processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms by which GCG regulates gene expression.
Due to the extensive research conducted on its close structural analog, (-)-epigallocatechin-3-gallate (EGCG), this guide will leverage the wealth of available EGCG data as a predictive framework for understanding the actions of GCG, while explicitly identifying data specific to GCG wherever possible. The structural similarities between these two molecules suggest a high likelihood of overlapping mechanisms of action.
This document will delve into the key signaling pathways affected by GCG, present quantitative data on gene expression changes in a clear tabular format, and provide detailed experimental protocols for investigating these effects.
Data Presentation: Quantitative Gene Expression Changes
The following tables summarize the quantitative changes in gene expression observed in response to GCG and EGCG treatment across various biological contexts. These data have been compiled from multiple studies employing techniques such as microarray analysis and quantitative real-time PCR (RT-qPCR).
Table 1: GCG-Mediated Regulation of Gene Expression in Metabolic Syndrome-Associated Diabetic Nephropathy
| Gene | Organism/Cell Line | Treatment Conditions | Fold Change | Reference |
| S100a8 | db/db mice | GCG administration | Downregulated | [1] |
| S100a9 | db/db mice | GCG administration | Downregulated | [1] |
| Cd44 | db/db mice | GCG administration | Downregulated | [1] |
| Socs3 | db/db mice | GCG administration | Downregulated | [1] |
| Mmp3 | db/db mice | GCG administration | Downregulated | [1] |
| Mmp9 | db/db mice | GCG administration | Downregulated | [1] |
| Nlrp3 | db/db mice | GCG administration | Downregulated | [1] |
| IL-1β | db/db mice | GCG administration | Downregulated | [1] |
| Osm | db/db mice | GCG administration | Downregulated | [1] |
| Ptgs2 | db/db mice | GCG administration | Downregulated | [1] |
| Lcn2 | db/db mice | GCG administration | Downregulated | [1] |
| Gstm3 | db/db mice | GCG administration | Upregulated | [1] |
Table 2: EGCG-Mediated Regulation of Cancer-Related Gene Expression
| Gene | Cell Line | Treatment Conditions | Fold Change | Reference |
| NF-κB inducing kinase (NIK) | PC-9 (lung cancer) | EGCG | < 0.5 | [2] |
| Death-associated protein kinase 1 (DAPK1) | PC-9 (lung cancer) | EGCG | < 0.5 | [2] |
| rhoB | PC-9 (lung cancer) | EGCG | < 0.5 | [2] |
| Tyrosine-protein kinase (SKY) | PC-9 (lung cancer) | EGCG | < 0.5 | [2] |
| Retinoic acid receptor alpha1 | PC-9 (lung cancer) | EGCG | > 2.0 | [2] |
| Id1 | AGS (gastric cancer) | EGCG | Downregulated | [3] |
| p16INK4a | SCC-1, FaDu (head and neck cancer) | EGCG | Upregulated | [4] |
| p21Waf1/Cip1 | SCC-1, FaDu (head and neck cancer) | EGCG | Upregulated | [4] |
| p27Kip1 | SCC-1, FaDu (head and neck cancer) | EGCG | Upregulated | [4] |
Table 3: EGCG-Mediated Regulation of Inflammatory Gene Expression
| Gene | Cell Line/Organism | Treatment Conditions | Fold Change/Effect | Reference |
| IL-6 | RAW 264.7 macrophages | LPS + EGCG | Significantly inhibited (vs. LPS alone) | [5] |
| TNF-α | RAW 264.7 macrophages | LPS + EGCG | Significantly inhibited (vs. LPS alone) | [5] |
| iNOS | RAW 264.7 macrophages | LPS + EGCG | Significantly inhibited (vs. LPS alone) | [5] |
| IL-1β | RAW 264.7 macrophages | LPS + EGCG | Significantly inhibited (vs. LPS alone) | [5] |
| IL-6 | BALB/c mice (water-pipe smoke exposure) | Smoke + EGCG | Significantly decreased (vs. smoke alone) | [6] |
| IL-1β | BALB/c mice (water-pipe smoke exposure) | Smoke + EGCG | Significantly decreased (vs. smoke alone) | [6] |
| TNF-α | BALB/c mice (water-pipe smoke exposure) | Smoke + EGCG | Significantly decreased (vs. smoke alone) | [6] |
Table 4: EGCG-Mediated Regulation of Metabolic Gene Expression
| Gene | Organism/Cell Line | Treatment Conditions | Fold Change | Reference |
| nuclear respiratory factor (nrf)1 | High fat-fed mice (skeletal muscle) | 0.32% dietary EGCG for 16 weeks | 1.5-fold increase | [7] |
| medium chain acyl coA decarboxylase (mcad) | High fat-fed mice (skeletal muscle) | 0.32% dietary EGCG for 16 weeks | 1.4-fold increase | [7] |
| uncoupling protein (ucp)3 | High fat-fed mice (skeletal muscle) | 0.32% dietary EGCG for 16 weeks | 1.9-fold increase | [7] |
| peroxisome proliferator responsive element (ppar)α | High fat-fed mice (skeletal muscle) | 0.32% dietary EGCG for 16 weeks | 1.9-fold increase | [7] |
| LDL receptor | HepG2 (hepatocytes) | 10 µM EGCG for 24h | 1.8-fold increase | [8] |
| LDL receptor | HepG2 (hepatocytes) | 25 µM EGCG for 24h | 1.7-fold increase | [8] |
| ACC | LMH (hepatocytes) | EGCG | Downregulated | [9] |
| FASN | LMH (hepatocytes) | EGCG | Downregulated | [9] |
| SREBP1 | LMH (hepatocytes) | EGCG | Downregulated | [9] |
Key Signaling Pathways Modulated by this compound
GCG and its analogue EGCG exert their effects on gene expression by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular basis of their biological activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. EGCG has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[5]
Caption: NF-κB signaling pathway and its inhibition by GCG.
AP-1 Signaling Pathway
Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. AP-1 is a dimeric complex composed of proteins from the Jun, Fos, and ATF families. The activity of AP-1 is controlled by the mitogen-activated protein kinase (MAPK) signaling cascades. EGCG has been shown to modulate AP-1 activity, which contributes to its anti-cancer and anti-inflammatory effects.
Caption: AP-1 signaling pathway and its modulation by GCG.
Wnt Signaling Pathway
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. The canonical Wnt pathway involves the regulation of β-catenin levels. In the absence of a Wnt signal, β-catenin is targeted for degradation. Wnt binding to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional coactivator. Aberrant Wnt signaling is implicated in cancer. EGCG has been reported to inhibit the Wnt pathway.
Caption: Wnt signaling pathway and its inhibition by GCG.
Experimental Protocols
To facilitate the investigation of GCG's effects on gene expression, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment with this compound
A generalized protocol for treating cultured cells with GCG to assess changes in gene expression.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
GCG Preparation: Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.
-
Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of GCG. Include a vehicle control (medium with the solvent used for GCG).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Isolation and Purification
A standard protocol for isolating high-quality total RNA from cultured cells.
-
Cell Lysis: Lyse the harvested cells using a lysis reagent (e.g., TRIzol) to disrupt the cells and denature proteins.
-
Phase Separation: Add chloroform to the lysate and centrifuge to separate the mixture into aqueous and organic phases. The RNA remains in the aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Solubilization: Air-dry the RNA pellet and dissolve it in RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess RNA integrity using gel electrophoresis.
Quantitative Real-Time PCR (RT-qPCR)
A two-step RT-qPCR protocol to quantify the expression of specific genes.
-
Reverse Transcription (cDNA Synthesis):
-
Mix total RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).
-
Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol to synthesize complementary DNA (cDNA).
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing cDNA template, gene-specific forward and reverse primers, DNA polymerase, and a fluorescent dye (e.g., SYBR Green).
-
Perform the PCR in a real-time PCR instrument with the following general cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Microarray Data Analysis Workflow
A general workflow for analyzing microarray data to identify differentially expressed genes.
Caption: A typical workflow for microarray data analysis.
Conclusion
This compound demonstrates significant potential in regulating gene expression across a spectrum of biological processes, including cancer, inflammation, and metabolism. Its ability to modulate key signaling pathways such as NF-κB, AP-1, and Wnt underscores its pleiotropic effects. While much of the current understanding is extrapolated from studies on the closely related EGCG, the available GCG-specific data strongly supports its role as a potent modulator of gene expression. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the precise molecular mechanisms of GCG, ultimately paving the way for its potential therapeutic applications. The provided protocols and pathway diagrams serve as practical tools to advance research in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Id1 expression by epigallocatechin‑3‑gallate and its effect on the proliferation and apoptosis of poorly differentiated AGS gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Protective Role of Epigallocatechin Gallate (EGCG) against Water-Pipe Smoke-Induced Toxicity: A Comparative Study on Gene Expression and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (−)-Epigallocatechin-3-gallate Increases the Expression of Genes Related to Fat Oxidation in the Skeletal Muscle of High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigallocatechin gallate changes mRNA expression level of genes involved in cholesterol metabolism in hepatocytes | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Resveratrol and (-)-Epigallocatechin-3-gallate Regulate Lipid Metabolism by Activating the AMPK Pathway in Hepatocytes [mdpi.com]
A Technical Guide to the Discovery, Isolation, and Analysis of Novel Galloylated Catechins
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Galloylated catechins are a subclass of flavan-3-ols, distinguished by the presence of a gallic acid moiety esterified to the C3 hydroxyl group of the catechin backbone.[1] These compounds, including well-known examples like (-)-epigallocatechin-3-gallate (EGCG), (-)-epicatechin-3-gallate (ECG), and (+)-gallocatechin-3-gallate (GCG), are significant secondary metabolites in plants, most notably the tea plant (Camellia sinensis).[2][3][4]
The galloyl group is a critical determinant of their biological activity.[5] Numerous studies have demonstrated that galloylated catechins exhibit significantly stronger antioxidant and anti-inflammatory properties than their non-galloylated counterparts.[1][3][5] This enhanced efficacy is attributed to the structural characteristics conferred by the galloyl moiety, which influences their interaction with cellular targets and signaling pathways.[5][6] As a result, these molecules are of profound interest to the pharmaceutical and nutraceutical industries for their potential in preventing and treating a range of human diseases.
This guide provides an in-depth overview of the modern integrated strategies for discovering novel galloylated catechins, detailed protocols for their isolation and purification, and the key signaling pathways they modulate.
Discovery of Novel Galloylated Catechins: An Integrated Approach
While tea is a well-established source, the discovery of novel catechin structures requires advanced analytical strategies that move beyond traditional screening. A modern approach integrates computational chemistry, high-resolution mass spectrometry, and molecular networking to systematically identify new compounds from complex natural extracts.[7] This strategy allows for the targeted discovery of previously uncharacterized molecules, such as the recent identification of novel phenylpropanoid-substituted ester-catechins (PSECs) from tea.[7]
The workflow for such a discovery process is outlined below. It begins with the creation of a theoretical database of potential compounds, followed by sensitive MS/MS analysis of plant extracts. The resulting spectral data is then organized using molecular networking to visualize chemical space and pinpoint clusters of related, potentially novel, compounds for targeted isolation.[7]
Methodologies for Isolation and Purification
The effective isolation of galloylated catechins from their natural source is paramount for further research and development. This process involves a multi-step approach to separate the target compounds from a complex matrix of other metabolites.[8]
Experimental Protocol: Extraction
The initial step involves extracting catechins from the plant matrix. Young tea leaves and buds are often used as they contain the highest concentrations of these compounds.[4]
-
Sample Preparation: Harvest fresh, young tea leaves (Camellia sinensis). Immediately freeze in liquid nitrogen and lyophilize to prevent enzymatic degradation. Grind the dried leaves into a fine powder.
-
Solvent System: Prepare an aqueous extraction solvent. A common and effective system is a 0.2% phosphoric acid solution in ultrapure water.[9] Alternatively, ethanol or methanol can be used.[10][11]
-
Extraction Procedure:
-
Suspend the tea leaf powder in the extraction solvent at a ratio of 1:20 (w/v).
-
Sonicate the suspension in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more to ensure exhaustive extraction.
-
Pool the supernatants to form the crude extract.
-
-
Solvent Removal: Concentrate the crude extract under reduced pressure using a rotary evaporator at 45°C to remove the organic solvent (if used) and reduce the volume.
Experimental Protocol: Purification by HPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for both the analytical quantification and preparative purification of individual catechins from the complex crude extract.[10][12][13]
-
System Preparation:
-
Chromatograph: A UHPLC system equipped with a UV detector is recommended for high resolution and sensitivity.[12]
-
Column: A C18 or Phenyl-Hexyl column is suitable. For example, a Hypersil GOLD PFP (100 x 2.1mm, 1.9 µm) column provides excellent separation.[12]
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[12]
-
-
Chromatographic Conditions:
-
Gradient Program: A linear gradient is typically used. For example: 10-30% B (0-15 min), 30-95% B (15-18 min), hold at 95% B (18-20 min), return to 10% B (20.1-25 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 275 nm provides a good signal-to-noise ratio for most catechins.[12]
-
Injection Volume: 5 µL of filtered crude extract.
-
-
Fraction Collection: For preparative isolation, the system is scaled up using a larger diameter column. Fractions corresponding to the peaks of interest (identified by comparison with analytical standards) are collected using an automated fraction collector.
-
Post-Purification: The collected fractions are pooled, concentrated via rotary evaporation, and then lyophilized to yield the purified galloylated catechin as a powder. Purity is confirmed by analytical HPLC.
Quantitative Data & Characterization
Following isolation, quantitative analysis and structural elucidation are performed. UHPLC is used for quantification against known standards, while techniques like high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) are essential for characterizing novel structures.[7]
Table 1: Representative Quantitative Analysis of Catechins in Tea Shoots
The distribution of galloylated catechins is highest in the youngest parts of the tea plant.
| Analyte | Location | Concentration (mg/g dry weight) |
| Total Galloylated Catechins | Tea Bud | 125.6 ± 8.4 |
| First Leaf | 135.2 ± 9.1 | |
| Second Leaf | 110.7 ± 7.5 | |
| Tender Stem | 20.3 ± 1.5 | |
| EGCG | First Leaf | 95.8 ± 6.3 |
| ECG | First Leaf | 39.4 ± 2.8 |
| (Data adapted from immunohistochemical studies on Camellia sinensis.[4]) |
Table 2: Relative Antioxidant Activity of Standard Catechins
The presence of the galloyl group significantly enhances antioxidant activity.
| Compound Class | Order of Antioxidant Activity (Highest to Lowest) |
| Galloylated Catechins | EGCg ≥ GCg ≥ ECg |
| Non-Galloylated Catechins | EGC ≥ GC ≥ EC ≥ C |
| (Data derived from ABTS, FRAP, and DPPH assays.[1]) |
Table 3: Example UHPLC Method Reproducibility for Catechin Analysis
Robust analytical methods require high reproducibility.
| Analyte | Retention Time (min) | Peak Area Reproducibility (RSD%) |
| Epigallocatechin (EGC) | 3.86 | 0.91 |
| Epicatechin (EC) | 5.21 | 0.31 |
| Epigallocatechin Gallate (EGCG) | 6.54 | 0.20 |
| Epicatechin Gallate (ECG) | 8.12 | 0.47 |
| (Data adapted from Thermo Fisher Scientific application note using a Hypersil GOLD PFP column.[12]) |
Biological Activity and Key Signaling Pathways
Galloylated catechins, particularly EGCG, exert their potent biological effects by modulating multiple intracellular signaling pathways.[14][15] A key mechanism for their anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is often triggered by lipopolysaccharide (LPS) in immune cells.[5]
EGCG has been shown to suppress the LPS-induced inflammatory response by inhibiting the TLR4/MyD88/NF-κB and MAPK signaling pathways.[5] It can down-regulate the expression of key adaptor proteins and transcription factors, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]
Conclusion
The discovery and isolation of novel galloylated catechins are driven by a synergy of advanced analytical technologies and classical phytochemical techniques. The integrated workflows described herein provide a powerful paradigm for identifying new bioactive molecules from complex natural sources. Detailed protocols for extraction and purification are critical for obtaining high-purity compounds necessary for rigorous pharmacological evaluation. As research continues to elucidate the specific molecular targets and signaling pathways, such as the TLR4/NF-κB axis, these potent natural compounds hold significant promise for the development of next-generation therapeutics and functional food ingredients.
References
- 1. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the biosynthesis of galloylated catechins in tea plants [maxapress.com]
- 3. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Discovery and Targeted Isolation of Phenylpropanoid-Substituted Ester-Catechins Using UPLC-Q/TOF-HRMS/MS-Based Molecular Networks: Implication of the Reaction Mechanism among Polyphenols during Green Tea Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and isolation of catechins from tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of (-)-Gallocatechin Gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG), a prominent catechin found in green tea, has garnered significant attention for its diverse pharmacological activities, including anticancer, antioxidant, and antiviral effects. As an epimer of the more extensively studied (-)-epigallocatechin gallate (EGCG), GCG presents a unique opportunity for structure-activity relationship (SAR) studies to elucidate the nuanced roles of stereochemistry in its biological functions. This technical guide provides a comprehensive overview of the SAR of GCG, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the fields of medicinal chemistry and drug development.
The core structure of GCG, like other catechins, consists of two phenyl rings (A and B) and a dihydropyran heterocycle (C ring) with a gallate moiety esterified at the 3-position of the C ring. The key structural distinction between GCG and EGCG lies in the stereochemistry at the 2- and 3-positions of the C-ring. Understanding how this and other structural features influence biological activity is paramount for the rational design of novel therapeutics based on the catechin scaffold.
Structure-Activity Relationship Insights
The biological activities of GCG are intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups and the presence of the galloyl moiety.
The Role of the Galloyl Moiety
The galloyl group at the 3-position of the C-ring is a critical determinant of the biological activity of GCG and other galloylated catechins. This moiety is consistently associated with enhanced potency across various assays. For instance, galloylated catechins demonstrate stronger antiproliferative and pro-apoptotic effects compared to their non-galloylated counterparts[1]. The three hydroxyl groups on the galloyl moiety are crucial for these activities.
Hydroxyl Groups on the B-Ring
The tri-hydroxyl substitution on the B-ring is another key feature contributing to the potent bioactivity of GCG. This configuration enhances the antioxidant capacity of the molecule by increasing its ability to donate hydrogen atoms and scavenge free radicals.
Stereochemistry at the C-Ring
The stereochemical configuration of the C-ring distinguishes GCG from its epimer, EGCG. While both compounds exhibit potent biological effects, subtle differences in their activities can be attributed to the trans configuration of the substituents on the C-ring in GCG versus the cis configuration in EGCG. This can influence how the molecules interact with target proteins and cellular membranes. For example, in studies on tyrosinase inhibition, GCG and EGCG showed comparable IC50 values, suggesting that for this particular target, the stereochemistry at the C2 position may not be a major determinant of inhibitory activity[2]. However, in other contexts, this stereochemical difference could lead to variations in binding affinity and biological response.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and related catechins. This information is crucial for comparing the potency of these compounds and understanding their therapeutic potential.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| This compound | Various | - | - | - |
| (-)-Epigallocatechin gallate | WI38VA (SV40 transformed fibroblasts) | Growth Inhibition | 10 | [3] |
| (-)-Epigallocatechin gallate | WI38 (Normal fibroblasts) | Growth Inhibition | 120 | [3] |
| (-)-Epigallocatechin gallate | H1299 (Human lung cancer) | Growth Inhibition | 174.9 | [4] |
| (-)-Epigallocatechin gallate | CL-13 (Murine lung cancer) | Growth Inhibition | 181.5 | [4] |
| (-)-Epigallocatechin gallate | MCF-7 (Human breast cancer) | Proliferation | 37.68 | [1] |
| (-)-Epigallocatechin gallate | A549 (Non-small cell lung cancer) | Cell Viability | 60.55 |
Note: Data for GCG in specific cancer cell lines is limited in the current literature; EGCG data is provided for comparison.
Table 2: Antioxidant Activity (IC50/EC50 Values)
| Compound | Assay Type | IC50/EC50 (µM) | Reference(s) |
| This compound | DPPH Radical Scavenging | 7.29 | [5] |
| (-)-Epigallocatechin gallate | DPPH Radical Scavenging | 2.52 | [5] |
| (-)-Gallocatechin | DPPH Radical Scavenging | 19.27 | [5] |
| (-)-Epicatechin gallate | DPPH Radical Scavenging | 41.4 | [5] |
| (-)-Epicatechin | DPPH Radical Scavenging | 52.17 | [5] |
Table 3: Antiviral Activity (IC50/EC50 Values)
| Compound | Virus | Assay Type | IC50/EC50 (µM) | Reference(s) |
| This compound | Pseudorabies Virus (PRV) | Replication Inhibition | 0.41 | [6] |
| (-)-Epigallocatechin gallate | Influenza A (H1N1, H3N2) | Replication Inhibition | 22-28 | [4] |
| (-)-Epigallocatechin gallate | SARS-CoV-2 (Pseudotyped virus) | Entry Inhibition | 2.47 µg/mL | [7] |
| (-)-Epigallocatechin gallate | HIV Reverse Transcriptase | Enzyme Inhibition | 0.68 | [8] |
| (-)-Epicatechin gallate | Influenza A (H1N1, H3N2) | Replication Inhibition | 22-40 | [4] |
Key Signaling Pathways Modulated by GCG
This compound and its epimer, EGCG, exert their cellular effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in the action of these catechins. While much of the detailed research has been conducted with EGCG, it is hypothesized that GCG acts through similar mechanisms due to its structural similarity.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a crucial regulator of cell proliferation, differentiation, and survival. EGCG has been shown to inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. EGCG has been demonstrated to inhibit this pathway, often by upregulating the tumor suppressor PTEN, which leads to the induction of apoptosis.
Experimental Protocols
To facilitate further research into the structure-activity relationship of this compound, this section provides detailed methodologies for key experiments commonly used to assess its biological activities.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the GCG solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve GCG, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of GCG that inhibits cell growth by 50%.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging activity of antioxidants.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare various concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the GCG solution with the DPPH solution (e.g., 100 µL of GCG solution and 100 µL of DPPH solution). A blank containing only methanol and DPPH should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: The radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the GCG sample. The IC50 value, the concentration of GCG required to scavenge 50% of the DPPH radicals, can then be determined.
Signaling Pathway Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.
Workflow Diagram:
Detailed Protocol:
-
Sample Preparation: Treat cells with GCG at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Detailed Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluency.
-
Virus and Compound Preparation: Prepare serial dilutions of the virus stock and the test compound, this compound.
-
Infection: Pre-incubate the virus with different concentrations of GCG for 1 hour at 37°C. Then, infect the confluent cell monolayers with the virus-GCG mixture. A virus-only control should be included.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The overlay medium should also contain the respective concentrations of GCG.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each GCG concentration and determine the IC50 value.
Conclusion
The structure-activity relationship of this compound is a complex and multifaceted area of research. This guide has provided a foundational understanding of the key structural determinants of its biological activity, a compilation of available quantitative data, and detailed protocols for essential experimental assays. The galloyl moiety and the hydroxylation pattern of the phenyl rings are clearly crucial for its potent anticancer, antioxidant, and antiviral effects. While much can be inferred from the extensive research on its epimer, EGCG, further studies focusing specifically on GCG are necessary to fully elucidate the subtle but potentially significant impact of its stereochemistry on its interactions with biological targets and its overall therapeutic potential. The provided methodologies and pathway diagrams serve as a valuable resource for researchers aiming to further explore the promising pharmacological properties of this natural compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of lung cancer cell lines by (-)-epigallocatechin-3-gallate in combination with clinically used nitrocatechol inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of green tea catechin, (-)-epigallocatechin-3-O-gallate (EGCG) in SARS-CoV-2 infection: Major interactions with host/virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The green tea catechin epigallocatechin gallate inhibits SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of (-)-Gallocatechin Gallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the pharmacokinetic and pharmacodynamic properties of (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. However, specific research on (-)-gallocatechin gallate (GCG) is notably limited. This guide summarizes the currently available data for GCG and, where direct data is unavailable, draws potential inferences from the well-characterized properties of EGCG and other galloylated catechins, clearly distinguishing between the two compounds.
Introduction
This compound (GCG) is a polyphenolic flavonoid found in green tea and other natural sources.[1][2] Like other catechins, it is recognized for its potential health benefits, which are intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it—and its pharmacodynamic effects—the biochemical and physiological effects of the compound on the body. This document provides a comprehensive overview of the current understanding of GCG's pharmacokinetics and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are scarce. Much of our understanding is extrapolated from studies on similar green tea catechins, particularly (-)-epigallocatechin-3-gallate (EGCG).
Absorption
The oral bioavailability of catechins is generally low due to factors such as gastrointestinal metabolism and hepatic extraction.[3] For EGCG, studies in rats have shown an oral bioavailability of approximately 4.95%.[4] It is absorbed in the small intestine, but a significant portion transits to the large intestine where it is metabolized by the gut microbiota.[5] Ingesting EGCG on an empty stomach appears to maximize its systemic absorption.[6] It is plausible that GCG follows a similar absorption pattern, though specific studies are needed for confirmation.
Distribution
Once absorbed, catechins are distributed throughout the body. Studies with radiolabeled EGCG in mice have demonstrated wide distribution to various organs, including the digestive tract, liver, lung, pancreas, and even the brain, suggesting it can cross the blood-brain barrier to some extent.[3][7] The tissue concentrations of EGCG are relatively low, representing a small fraction of the total ingested amount.[3]
Metabolism
The metabolism of galloylated catechins like EGCG is a complex process involving several key pathways:
-
Hydrolysis: Intestinal bacteria can hydrolyze the ester bond, releasing gallic acid and the corresponding catechin (in this case, (-)-gallocatechin).[8][9]
-
Enzymatic Conjugation: In the body, catechins undergo enzymatic metabolism, including methylation, glucuronidation, and sulfation.[3] Catechol-O-methyltransferase (COMT) is a key enzyme in the methylation process.[3]
-
Ring Fission: The gut microbiota can also mediate the fission of the flavonoid ring structure, leading to the formation of various smaller phenolic acid metabolites.[8][10]
It is highly probable that GCG undergoes similar metabolic transformations, though the specific metabolites and their rates of formation may differ.
The metabolic pathway of EGCG by intestinal flora is thought to involve initial hydrolysis to EGC and gallic acid, followed by degradation of EGC through various routes.[9] A similar initial step can be expected for GCG.
Caption: Proposed metabolic pathway of this compound.
Excretion
Metabolites of catechins are primarily excreted in the urine and feces.[7][10] For EGCG, a significant portion of the administered dose is eliminated in the feces, reflecting its low bioavailability.[7]
Table 1: Summary of Pharmacokinetic Parameters for Tea Catechins in Humans
| Catechin | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| EGCG | 20 mg/kg (Green Tea) | 77.9 ± 22.2 | 1.3–1.6 | 508.2 ± 227 | 3.4 ± 0.3 | [10][11] |
| EGC | 20 mg/kg (Green Tea) | 223.4 ± 35.2 | 1.3–1.6 | 945.4 ± 438.4 | 1.7 ± 0.4 | [10][11] |
| EC | 20 mg/kg (Green Tea) | 124.03 ± 7.86 | 1.3–1.6 | 529.5 ± 244.4 | 2.0 ± 0.4 | [10][11] |
| GCG | Data not available | - | - | - | - |
Data presented as mean ± SD. EGCG: (-)-epigallocatechin-3-gallate; EGC: (-)-epigallocatechin; EC: (-)-epicatechin.
Pharmacodynamics
The pharmacodynamic effects of GCG are attributed to its ability to interact with various molecular targets and modulate cellular signaling pathways.
Mechanism of Action
The proposed mechanisms of action for catechins like GCG and EGCG are multifaceted and include:
-
Antioxidant Activity: The polyphenolic structure of catechins allows them to act as potent antioxidants, scavenging free radicals and reducing oxidative stress.
-
Enzyme Inhibition: GCG and EGCG have been shown to inhibit the activity of various enzymes. For instance, both compounds inhibit tyrosinase, an enzyme involved in melanin production.[12]
-
Modulation of Signaling Pathways: Catechins can interfere with key signaling cascades that regulate cell proliferation, apoptosis, inflammation, and angiogenesis.[13][14][15]
Signaling Pathways
While most research has focused on EGCG, it is likely that GCG influences similar signaling pathways due to their structural similarities. Key pathways modulated by EGCG include:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGCG can inhibit the phosphorylation of EGFR, a key receptor tyrosine kinase involved in cell growth and proliferation.[16]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: EGCG has been shown to block the MAPK cascade, including the RAS/RAF/MEK/ERK/JNK pathways, which are crucial for cell proliferation and survival.[13]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, which is critical for cell survival and growth, is another target of EGCG.[13]
-
Nuclear Factor-kappa B (NF-κB) Pathway: EGCG can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[13]
-
Vascular Endothelial Growth Factor (VEGF) Pathway: EGCG can inhibit VEGF signaling, which is essential for angiogenesis (the formation of new blood vessels).[13]
Caption: Potential signaling pathways modulated by this compound.
Quantitative Pharmacodynamic Data
Direct quantitative pharmacodynamic data for GCG is limited. However, a comparative study on tyrosinase inhibition provides some insight.
Table 2: Comparative Inhibitory Activity of GCG and EGCG on Tyrosinase
| Compound | IC50 (μM) | Inhibition Type | Reference |
| This compound (GCG) | 36.8 ± 0.21 | Mixed | [12] |
| (-)-Epigallocatechin-3-gallate (EGCG) | 39.4 ± 0.54 | Mixed | [12] |
IC50 represents the concentration required to inhibit 50% of the enzyme's activity.
Another comparative study in a diabetic nephropathy mouse model suggested that GCG was significantly more effective than EGCG in improving several key markers of the disease.
Experimental Protocols
In Vitro Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioavailability of Epigallocatechin Gallate Administered with Different Nutritional Strategies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wide distribution of [3H](-)-epigallocatechin gallate, a cancer preventive tea polyphenol, in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of (-)-epigallocatechin gallate by rat intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In vitro cell culture protocol for (-)-Gallocatechin gallate treatment
An extensive body of research has highlighted the potential of green tea catechins, particularly (-)-Epigallocatechin-3-gallate (EGCG), as potent agents in cellular research, demonstrating significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. While this document focuses on protocols for EGCG, the structurally similar epimer, (-)-Gallocatechin gallate (GCG), is expected to exhibit comparable, though not identical, biological activities. The methodologies outlined here serve as a robust framework for investigating the in vitro effects of these catechins on cell viability, apoptosis, and key signaling pathways.
Application Notes
(-)-Epigallocatechin-3-gallate is the most abundant catechin in green tea and has been extensively studied for its anti-cancer properties. In vitro, EGCG is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in numerous cancer cell models.[1] Its mechanism of action is multifaceted, involving the modulation of multiple critical signaling pathways that govern cell proliferation, survival, and metastasis.[2]
One of the primary mechanisms of EGCG is the induction of oxidative stress within cancer cells. While generally considered an antioxidant, EGCG can also act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) that trigger cellular damage and apoptosis.[3] This effect appears to be more pronounced in cancerous cells than in their normal counterparts, suggesting a degree of cancer-specificity.[4]
EGCG has been shown to interact with and inhibit several key signaling pathways frequently deregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway : Inhibition of this pathway disrupts signals that promote cell survival and proliferation.[5][6]
-
MAPK Pathway (including ERK, JNK) : Modulation of this pathway can lead to the inhibition of cell proliferation and induction of apoptosis.[7][8]
-
NF-κB Pathway : By inhibiting NF-κB, EGCG can suppress inflammation and the expression of genes involved in cell survival and invasion.[8]
-
EGFR and HER-2/neu Pathways : EGCG can block the activation of these receptor tyrosine kinases, which are crucial drivers of growth in many cancers.[7]
These interactions make EGCG a valuable compound for in vitro studies aimed at understanding cancer biology and exploring novel therapeutic strategies.
Quantitative Data Summary
The inhibitory effects of EGCG on the proliferation of various cancer cell lines are commonly quantified by the half-maximal inhibitory concentration (IC50). The values can vary significantly based on the cell line, treatment duration, and assay conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| H1299 | Lung Cancer | ~20 | 24 hours | [3] |
| T47D | Breast Cancer | 14.17 | 72 hours | [6] |
| MCF-7 | Breast Cancer | 37.7 | Not Specified | [9] |
| WI38VA (Transformed) | Fibrosarcoma | 10 | Not Specified | [4] |
| WI38 (Normal) | Fibroblast | 120 | Not Specified | [4] |
| CaSki | Cervical Cancer | 27.3 | Not Specified | [9] |
| HeLa | Cervical Cancer | 47.9 | Not Specified | [9] |
Note: The IC50 values listed above are for EGCG. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general guideline for maintaining cell lines. Specific media and conditions should be optimized for the cell line in use.
-
Cell Culture: Culture cells (e.g., A549, HCT116, MCF-7) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency. Detach adherent cells using a 0.05% Trypsin-EDTA solution.[3]
-
Cell Seeding: Seed cells at the desired density for experiments (e.g., 1 x 10⁴ cells/well in a 96-well plate for viability assays) and allow them to attach overnight before treatment.[10]
Protocol 2: Preparation and Application of this compound (GCG) or EGCG
Proper preparation of the treatment solution is critical due to the compound's potential for oxidation.
-
Stock Solution Preparation: Dissolve EGCG powder in a sterile solvent such as water or DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using serum-free or complete cell culture medium. It is often recommended to perform treatments in serum-free media to avoid interactions between EGCG and serum proteins.[3]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of EGCG. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest EGCG concentration).
-
Incubation: Incubate the cells with EGCG for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of EGCG for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of EGCG (e.g., at the determined IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Caption: GCG/EGCG inhibits key oncogenic signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for in vitro GCG/EGCG treatment.
References
- 1. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]
- 6. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. e-century.us [e-century.us]
Application Notes and Protocols: (-)-Gallocatechin Gallate Administration in Murine Cancer Models
A Note to the Researcher: Extensive literature searches for the in vivo administration of isolated (-)-gallocatechin gallate (GCG) in murine cancer models have revealed a significant scarcity of specific data. The vast majority of preclinical research on green tea catechins and cancer has focused on the most abundant and potent polyphenol, (-)-epigallocatechin-3-gallate (EGCG). GCG and EGCG are structurally similar, differing by a single hydroxyl group. Due to the limited availability of data for GCG, this document provides detailed application notes and protocols for EGCG, which represents the most relevant and comprehensive body of research available for a gallated catechin in murine cancer models. The methodologies and findings presented for EGCG can serve as a valuable reference for designing and conducting studies with GCG.
Introduction to (-)-Epigallocatechin-3-Gallate (EGCG) in Cancer Research
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin found in green tea and has been extensively investigated for its potential health benefits, particularly in cancer prevention and therapy.[1][2] In numerous cancer cell lines and animal models, EGCG has demonstrated anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[1][3] Its anticancer activity is attributed to its ability to interfere with multiple cancer hallmarks by modulating various signaling pathways involved in cell proliferation, survival, and metastasis.[1][2][4]
Data Presentation: Efficacy of EGCG in Murine Cancer Models
The following tables summarize the quantitative data from various studies on the administration of EGCG in different murine cancer models.
Table 1: Effect of EGCG on Tumor Growth in Murine Models
| Cancer Type | Mouse/Rat Strain | Tumor Model | EGCG Dosage and Administration | Tumor Growth Inhibition | Reference |
| Breast Cancer | Balb/c Mice | 4T1 breast carcinoma xenograft | 30 mg/kg, i.p. (in combination with paclitaxel) | 47% decrease in tumor weight (combination) vs. 22.5% (paclitaxel alone) | [5] |
| Breast Cancer | Nude Mice | MDA-MB-231 xenograft | 25 mg/kg/day EGCG + 200 mg/kg/day curcumin | 49% reduction in tumor volume (combination) | [3] |
| Breast Cancer | Mice | Not Specified | 50-100 mg/kg/day in drinking water for 4 weeks | Tumor growth of 0.37 ± 0.15 vs. 1.16 ± 0.30 in control | [3] |
| Lymphoma | BALB/c Mice | L5178Y solid lymphoma | 5 mg/kg | 43% reduction in tumor size | [6] |
| Lung Cancer | A/J Mice | Cisplatin-induced lung tumorigenesis | 1 mg/ml in drinking water | Reduced tumor multiplicity from 5.1 ± 2.1 to 2.8 ± 2.3 | [7] |
| Lung Cancer | Nude Mice | H1299 xenograft | 0.5% in diet | 56.7% reduction in tumor weight | [8] |
| Melanoma | C57BL/6 Mice | B16F10 melanoma | Intratumoral injection | 1.66 times more effective than free EGCG | [9] |
| Cholangiocarcinoma | BALB/c Nude Mice | HuCC-T1 xenograft | 20 mg/kg, subcutaneous | Significant inhibition of tumor growth | [10] |
| Bladder Cancer | Fisher 344 Rats | AY-27 transitional cell tumor | 400 µM intravesically | Prevention of tumor implantation/growth | [11] |
Experimental Protocols
General Preparation and Administration of EGCG
EGCG can be administered through various routes, including intraperitoneal (i.p.) injection, oral gavage, in drinking water, or as a dietary supplement. The choice of administration route depends on the experimental design and the desired bioavailability.
-
Preparation for Injection (i.p. or subcutaneous):
-
Dissolve EGCG powder in a sterile vehicle such as phosphate-buffered saline (PBS) or a hydrogel for sustained release.
-
Ensure the pH of the solution is adjusted to physiological levels (around 7.4) to minimize irritation.
-
Sterile-filter the solution through a 0.22 µm filter before injection.
-
-
Preparation for Oral Administration:
-
In Drinking Water: Dissolve the desired concentration of EGCG in the drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days) to prevent degradation. Protect the water bottles from light.
-
Dietary Admixture: Mix the calculated amount of EGCG powder thoroughly with the standard rodent chow.
-
Oral Gavage: Suspend EGCG in a suitable vehicle like water or saline for direct administration into the stomach using a gavage needle.
-
Murine Breast Cancer Xenograft Model
This protocol is based on studies investigating the synergistic effect of EGCG with paclitaxel.[5][12]
-
Animal Model: Female Balb/c mice (6-8 weeks old).
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Tumor Implantation:
-
Harvest 4T1 cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.
-
-
Treatment Protocol:
-
When tumors reach a palpable size, randomly assign mice to treatment groups (e.g., Vehicle control, EGCG alone, Paclitaxel alone, EGCG + Paclitaxel).
-
Administer EGCG (e.g., 30 mg/kg) via intraperitoneal injection daily.
-
Administer Paclitaxel (e.g., 10 mg/kg) via intraperitoneal injection on a specified schedule (e.g., every other day).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Murine Lymphoma Model
This protocol is adapted from a study on L5178Y lymphoma.[6]
-
Animal Model: Male BALB/c mice.
-
Tumor Model: L5178Y solid lymphoma.
-
Tumor Induction:
-
Inject L5178Y lymphoma cells subcutaneously into the flank of the mice.
-
-
Treatment Protocol:
-
Once tumors are established, begin treatment.
-
Administer EGCG at various doses (e.g., 5, 25, 50 mg/kg) via an appropriate route (e.g., oral gavage or i.p. injection) daily.
-
A control group should receive the vehicle only.
-
-
Outcome Measures:
-
Monitor tumor volume as described above.
-
Record survival time of the mice in each group.
-
After euthanasia, tumors can be collected for immunohistochemical analysis of proteins like p53 and Bcl-2.[6]
-
Signaling Pathways Modulated by EGCG
EGCG exerts its anticancer effects by targeting multiple key signaling pathways that are often deregulated in cancer.
Inhibition of Pro-Survival and Proliferative Pathways
EGCG has been shown to inhibit several signaling cascades that promote cancer cell growth and survival, including:
-
EGFR Pathway: EGCG can inhibit the activation of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers.[4]
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell survival, growth, and proliferation. EGCG has been shown to suppress this pathway.[4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route for cell proliferation that can be inhibited by EGCG.[4]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. EGCG can inhibit its activation.[4]
Caption: EGCG inhibits key pro-survival and proliferative signaling pathways in cancer cells.
Induction of Apoptosis
EGCG can trigger programmed cell death (apoptosis) in cancer cells through:
-
Modulation of Bcl-2 Family Proteins: EGCG can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Activation of Caspases: It can lead to the activation of the caspase cascade, which executes the apoptotic program.[10]
-
Induction of p53: EGCG can increase the expression of the tumor suppressor protein p53.[6]
Caption: EGCG induces apoptosis through the p53 pathway and modulation of Bcl-2 family proteins.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating EGCG efficacy in murine cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epigallocatechin gallate sensitizes breast cancer cells to paclitaxel in a murine model of breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Improving anticancer efficacy of (–)-epigallocatechin-3-gallate gold nanoparticles in murine B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Epigallocatechin-3-gallate prevents tumor cell implantation/growth in an experimental rat bladder tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-Epigallocatechin gallate sensitizes breast cancer cells to paclitaxel in a murine model of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Neuroprotective Effects of (-)-Gallocatechin Gallate in HT22 Cells
Introduction
The HT22 cell line, a murine hippocampal neuronal model, is extensively used for studying the mechanisms of glutamate-induced oxidative stress and neurotoxicity.[1][2] Unlike many neuronal cells, HT22 cells lack ionotropic glutamate receptors, making them an ideal model to study non-receptor-mediated excitotoxicity.[3][4] High concentrations of extracellular glutamate inhibit the cystine/glutamate antiporter, leading to depletion of intracellular glutathione (GSH), an increase in reactive oxygen species (ROS), and subsequent oxidative stress-induced cell death.[3][4] (-)-Gallocatechin gallate (GCG), a catechin found in green tea, has demonstrated potent antioxidant and neuroprotective properties.[5][6] These application notes provide detailed protocols to assess the neuroprotective mechanisms of GCG against glutamate-induced cytotoxicity in HT22 cells, focusing on cell viability, ROS production, and key signaling pathways.
Data Presentation: Quantitative Summary
The neuroprotective effects of GCG are concentration-dependent. Pre-treatment with GCG can significantly mitigate the cytotoxic effects of glutamate on HT22 cells.
Table 1: Effect of GCG on HT22 Cell Viability Following Glutamate-Induced Oxidative Stress
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Glutamate | 5 mM | ~45-55 |
| Glutamate + GCG | 50 µM | ~55 |
| Glutamate + GCG | 100 µM | ~96 |
Data synthesized from studies showing GCG's protective effects. Actual results may vary based on experimental conditions.[6]
Table 2: Effect of GCG on Intracellular ROS Levels in Glutamate-Treated HT22 Cells
| Treatment Group | Concentration | Relative ROS Level (Fold Change vs. Control) |
| Control | - | 1.0 |
| Glutamate | 5 mM | ~2.5 - 3.0 |
| Glutamate + GCG | 50 - 100 µM | Significant Reduction vs. Glutamate |
| N-acetylcysteine (NAC) | 0.5 mM | ~1.0 |
Data synthesized from studies demonstrating that GCG reduces ROS accumulation.[1][6][7] NAC is a standard antioxidant control.
Visualization of Key Processes and Pathways
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective effects of GCG on HT22 cells.
References
- 1. Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells [mdpi.com]
- 2. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 3. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 4. Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Gallocatechin Gallate for Inducing Apoptosis in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the pro-apoptotic effects of (-)-epigallocatechin gallate (EGCG) in breast cancer cell lines. While structurally similar, specific research on (-)-gallocatechin gallate (GCG) is less prevalent. This document leverages the robust data available for EGCG as a close structural and functional analogue to provide comprehensive application notes and protocols. The methodologies and expected outcomes described herein are based on studies conducted with EGCG and are anticipated to be highly relevant for investigating GCG.
Introduction
Green tea catechins, a class of polyphenolic compounds, have garnered significant attention for their potential anti-cancer properties. Among these, this compound (GCG) and its close analogue (-)-epigallocatechin gallate (EGCG) have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell types, including breast cancer. This is a crucial area of research as induction of apoptosis is a key mechanism for many successful cancer therapies. These compounds have been shown to selectively target cancer cells, leaving normal cells relatively unharmed.
This document provides a summary of the quantitative effects of these catechins on breast cancer cell lines and detailed protocols for key experiments to assess their apoptotic-inducing capabilities.
Data Presentation
The following tables summarize the dose-dependent effects of EGCG on apoptosis and cell viability in common breast cancer cell lines. This data serves as a reference for designing experiments with GCG.
Table 1: Effect of EGCG on Apoptosis in Breast Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Percent Apoptotic Cells | Reference |
| MCF-7 | 30 µmol/l | 48 h | 5.83% (vs. 1.37% in control) | [1][2] |
| MCF-7 | 20 µg/ml | 72 h | Up to 43% | |
| MDA-MB-468 | 20-80 µg/mL | 72 h | 19.2% to 66.2% (dose-dependent) | [3] |
| Hs578T | 20 µM | 48 h | 30.9% | [4] |
| Hs578T | 20 µM | 72 h | 48.65% | [4] |
Table 2: Effect of EGCG on Cell Viability and Proliferation in Breast Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Inhibition of Cell Viability/Proliferation | Reference |
| MCF-7 | 37.681 µmol/l (IC50) | Not Specified | 50% | [1] |
| MDA-MB-468 | 5-80 µg/mL | 24-72 h | 3-78% | [3][5] |
| MDA-MB-468 | 5-80 µg/mL | 24-72 h | 15-100% (inhibition of proliferation) | [3][5] |
Signaling Pathways
EGCG has been shown to induce apoptosis in breast cancer cells through the modulation of several key signaling pathways. The primary mechanisms involve the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
p53/Bcl-2 Signaling Pathway
In estrogen receptor-positive (ER+) breast cancer cells like MCF-7, EGCG has been observed to upregulate the tumor suppressor protein p53.[1][2] Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3]
Caption: p53/Bcl-2 Signaling Pathway in GCG-Induced Apoptosis.
Akt/Survivin Signaling Pathway
In some breast cancer cells, EGCG has been found to suppress the PI3K/Akt signaling pathway.[6] The Akt kinase, when active, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and upregulating survival proteins like survivin. By inhibiting Akt, EGCG leads to decreased survivin expression.[6] Survivin is a member of the inhibitor of apoptosis protein (IAP) family, and its downregulation facilitates the activation of caspases, particularly caspase-9, the initiator caspase of the intrinsic apoptotic pathway.[6]
Caption: Akt/Survivin Signaling Pathway in GCG-Induced Apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of GCG on breast cancer cell lines.
Experimental Workflow
Caption: General Experimental Workflow for Assessing GCG-Induced Apoptosis.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (GCG) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of GCG in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the GCG dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for GCG, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with GCG as described for the MTT assay.
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[6]
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Akt, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After GCG treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. scribd.com [scribd.com]
- 2. scispace.com [scispace.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. kumc.edu [kumc.edu]
- 5. pubcompare.ai [pubcompare.ai]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying the Anti-Angiogenic Effects of (-)-Gallocatechin Gallate
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic properties of (-)-Gallocatechin gallate (GCG). The information is primarily based on studies of the structurally similar and widely researched green tea catechin, (-)-Epigallocatechin-3-gallate (EGCG), whose mechanisms are considered representative of GCG's bioactivity. These protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. This compound (GCG), a polyphenol found in green tea, has demonstrated significant anti-angiogenic properties. It exerts its effects by inhibiting key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. The primary mechanism involves the suppression of VEGF signaling pathways. EGCG has been shown to inhibit VEGF production at the transcriptional level and interfere with VEGF binding to its receptor (VEGFR-2) on endothelial cells.[1][2] This disruption leads to the downregulation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately suppressing the molecular machinery required for new blood vessel formation.[2][3][4][5]
Mechanism of Action: Inhibition of VEGF Signaling
GCG and its analogs interfere with angiogenesis primarily by disrupting the VEGF signaling pathway. Upon binding to its receptor, VEGFR-2, VEGF initiates a signaling cascade that promotes endothelial cell survival, proliferation, and migration. GCG has been shown to inhibit the formation of the VEGFR-2 complex, which in turn suppresses the activation of downstream pathways like PI3K/Akt and MAPK/ERK.[2][5] This leads to reduced expression of pro-angiogenic factors and inhibition of endothelial cell functions.
Caption: GCG inhibits angiogenesis by disrupting VEGF binding to its receptor.
Quantitative Data Summary
The following tables summarize the quantitative effects of EGCG, a potent analog of GCG, on various markers of angiogenesis from published studies.
Table 1: In Vitro Anti-Angiogenic Effects of EGCG
| Assay Type | Cell Line | EGCG Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Cell Proliferation | HUVEC | Time- and dose-dependent | Inhibition of VEGF-induced proliferation | [1] |
| Cell Migration | HUVEC | 50 µM | Inhibition of migration | [6] |
| Tube Formation | HUVEC | Dose-dependent | Abrogation of tube formation | [1] |
| VEGF Secretion | Gastric Cancer Cells | Dose-dependent | Reduced VEGF secretion and mRNA expression | [1] |
| Endothelial Exocytosis | HUVEC | <10 µM (EC50) | Concentration-dependent inhibition |[7][8] |
Table 2: In Vivo Anti-Angiogenic Effects of EGCG
| Assay Type | Model | EGCG Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Matrigel Sponge | Mice | Drinking water | 42-fold reduction in angiogenesis | [6] |
| Gastric Cancer Xenograft | Nude Mice | Intraperitoneal injection | 60.4% inhibition of tumor growth; reduced MVD | [1] |
| Colon Cancer Xenograft | Nude Mice | 1.5 mg/day/mouse (IP) | 30% reduction in microvessel density | [9] |
| Topical Application | Human Skin | 2.5% w/w cream for 6 weeks | Decreased HIF-1α and VEGF expression |[10][11] |
Experimental Protocols
Detailed protocols for key assays to evaluate the anti-angiogenic effects of GCG are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix. Anti-angiogenic compounds like GCG inhibit this process.[12][13][14]
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Preparation of Matrix Gel Plate:
-
Thaw basement membrane matrix (e.g., Matrigel) on ice at 4°C overnight.[15][16]
-
Using pre-cooled pipette tips, add 50 µL of the matrix solution to each well of a 96-well plate.[15]
-
Ensure the gel is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15][16]
-
-
Cell Preparation and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to approximately 80% confluence.
-
Harvest the cells using trypsin and neutralize. Resuspend the cells in endothelial basal medium (EBM) containing desired growth factors.
-
Prepare a cell suspension of 1-2 x 10⁵ cells/mL.
-
Prepare serial dilutions of GCG in the cell culture medium. A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) should be included.
-
Add 100 µL of the cell suspension (containing the appropriate GCG concentration or control) to each solidified matrix gel well.[17]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation typically peaks within this timeframe.
-
(Optional) For fluorescent visualization, cells can be pre-labeled with Calcein AM before seeding or stained post-incubation.[15][16]
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
-
Quantification:
-
Capture images from at least three random microscopic fields per well.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points (nodes), and the number of enclosed loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Ex Vivo Aortic Ring Assay
This organotypic assay provides a more physiologically relevant model by using segments of aorta cultured in a 3D matrix. It allows for the observation of microvessel sprouting from the explant, a process that recapitulates multiple steps of angiogenesis.[18][19]
Caption: Workflow for the ex vivo aortic ring sprouting assay.
Protocol:
-
Aorta Dissection and Ring Preparation:
-
Humanely euthanize a mouse (e.g., C57BL/6, 6-8 weeks old) and dissect the thoracic aorta under sterile conditions.[19][20]
-
Place the aorta in a petri dish containing cold, sterile serum-free medium (e.g., DMEM).
-
Carefully remove the periaortic fibro-adipose tissue using fine microdissection scissors and forceps under a stereomicroscope.[20][21]
-
Slice the aorta into uniform rings of approximately 1 mm in width.[19][21]
-
Transfer the rings to fresh medium and incubate overnight at 37°C to recover.[21]
-
-
Embedding and Culturing Rings:
-
Coat the wells of a 48-well plate with a thin layer of 3D matrix (e.g., Type I collagen or Matrigel) and allow it to polymerize at 37°C.[20][22]
-
Place a single aortic ring into the center of each well.
-
Cover the ring with another layer of the matrix solution and incubate for 30 minutes at 37°C to embed the ring.[20]
-
Carefully add 500 µL of endothelial cell growth medium supplemented with the desired concentration of GCG, vehicle control, or angiogenic factors.[19]
-
-
Observation and Quantification:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 7 to 14 days.
-
Replace the culture medium with fresh medium containing the treatments every 2-3 days.
-
Monitor the outgrowth of new microvessels from the aortic rings daily using a phase-contrast microscope.
-
Capture images at a set time point (e.g., day 7 or 10).
-
Quantify the angiogenic response by measuring the length and number of sprouts originating from the ring using image analysis software.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo serves as a natural substrate to observe the formation of new blood vessels in response to test compounds.[23][24][25]
Caption: Workflow for the in vivo chick chorioallantoic membrane (CAM) assay.
Protocol:
-
Egg Incubation and Preparation:
-
Incubate fertilized chicken eggs at 37.5°C with ~85% humidity for 3 days.[24]
-
On embryonic day 3 (EDD 3), sterilize the eggshell surface with 70% ethanol.
-
Create a small hole over the air sac at the blunt end of the egg. Make a second small window (approx. 1 cm²) in the shell over an area with visible blood vessels, taking care not to damage the underlying CAM.[24]
-
-
Sample Application:
-
Prepare sterile, inert carriers such as filter paper disks or biocompatible sponges.
-
Saturate the carrier with a known concentration of GCG, vehicle control, or a pro-angiogenic factor (positive control).
-
Gently place the carrier onto the surface of the CAM, preferably over a region between major blood vessels.[23]
-
-
Re-incubation and Analysis:
-
Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.[26]
-
After incubation, re-open the window and observe the CAM.
-
To visualize vessels clearly, inject a fat emulsion (e.g., Intralipid) into a CAM vein.
-
Excise the portion of the CAM underneath the carrier.
-
Image the excised CAM using a stereomicroscope.
-
-
Quantification:
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius around the carrier.[24]
-
Alternatively, use image analysis software to measure vessel density, total vessel length, and the number of intersections. A significant reduction in these parameters in GCG-treated samples compared to the control indicates an anti-angiogenic effect.
-
References
- 1. (-)-Epigallocatechin-3-gallate inhibits growth of gastric cancer by reducing VEGF production and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea catechin, epigallocatechin-3-gallate, inhibits vascular endothelial growth factor angiogenic signaling by disrupting the formation of a receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneticsmr.org [geneticsmr.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epigallocatechin gallate inhibits endothelial exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic effects of epigallocatechin-3-gallate in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic effects of epigallocatechin-3-gallate in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. corning.com [corning.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. The Aortic Ring Assay and Its Use for the Study of Tumor Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 19. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aortic ring assay [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergistic Effects of (-)-Gallocatechin Gallate with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the synergistic anticancer effects of (-)-Gallocatechin gallate (GCG) when used in combination with the chemotherapeutic agent cisplatin. The following methodologies are designed to enable a thorough evaluation of the combined treatment's efficacy and underlying molecular mechanisms.
Introduction
This compound (GCG), a catechin found in green tea, has demonstrated potential as an anticancer agent. Cisplatin is a widely used chemotherapy drug, but its efficacy is often limited by toxicity and the development of resistance. This protocol outlines a series of in vitro experiments to determine if GCG can synergistically enhance the cytotoxic effects of cisplatin against cancer cells, potentially allowing for lower effective doses of cisplatin and mitigating its side effects. The investigation will focus on assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., cisplatin-sensitive and cisplatin-resistant lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare stock solutions of GCG (in a suitable solvent like DMSO) and cisplatin (in sterile water or saline).
-
Experimental Groups:
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][5]
-
Treatment: Treat the cells with GCG, cisplatin, or their combination for 24, 48, or 72 hours.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][7]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergism.[2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Cell Treatment: Treat cells with GCG, cisplatin, or their combination for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[9][11]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at 4°C overnight.[12]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[12][14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[15][16]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[17][18]
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer and then incubate it with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).[17][19][20] Subsequently, incubate with HRP-conjugated secondary antibodies.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[19]
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH.[20]
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of reactive oxygen species.
-
Cell Treatment: Treat cells with GCG, cisplatin, or their combination.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution.[21][22] Cellular esterases will cleave the acetate groups, and ROS will oxidize the resulting DCFH to the fluorescent DCF.[21][23]
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[21][23][24]
Data Presentation
Table 1: IC50 Values of GCG and Cisplatin in Cancer Cells
| Treatment | IC50 (µM) after 48h |
| GCG | [Insert Value] |
| Cisplatin | [Insert Value] |
| GCG + Cisplatin (Combination) | [Insert Value] |
Table 2: Synergistic Effect of GCG and Cisplatin on Cell Viability
| Combination | Combination Index (CI) | Effect |
| GCG + Cisplatin | [Insert Value] | Synergistic/Additive/Antagonistic |
Table 3: Apoptosis Induction by GCG and Cisplatin
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | [Insert Value] | [Insert Value] |
| GCG | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] |
| GCG + Cisplatin | [Insert Value] | [Insert Value] |
Table 4: Cell Cycle Distribution after Treatment with GCG and Cisplatin
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| GCG | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
| GCG + Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
Table 5: Relative Protein Expression Levels from Western Blot Analysis
| Treatment | Bcl-2 | Bax | Cleaved Caspase-3 |
| Control | 1.00 | 1.00 | 1.00 |
| GCG | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
| GCG + Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
Visualization
Caption: Experimental workflow for evaluating GCG and cisplatin synergy.
References
- 1. Epigallocatechin gallate acts synergistically in combination with cisplatin and designed trans-palladiums in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism from Sequenced Combinations of Curcumin and Epigallocatechin-3-gallate with Cisplatin in the Killing of Human Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. protocols.io [protocols.io]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. The Cell Cycle Analysis [labome.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
Application Notes and Protocols for the Use of (-)-Epigallocatechin Gallate (EGCG) in Alzheimer's Disease Research
Note to the Reader: While the initial request specified (-)-gallocatechin gallate (GCG), the vast majority of published research on the neuroprotective effects of green tea catechins in the context of Alzheimer's disease has focused on (-)-epigallocatechin gallate (EGCG). EGCG is the most abundant and bioactive polyphenol in green tea. Therefore, to provide a comprehensive and data-rich resource, these Application Notes and Protocols focus on the use of EGCG in studying Alzheimer's disease pathology.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. (-)-Epigallocatechin gallate (EGCG), a major polyphenol found in green tea, has emerged as a promising natural compound in AD research due to its multifaceted neuroprotective properties.[1][2][3] EGCG has been shown to interfere with the aggregation of both Aβ and tau, promote the non-amyloidogenic processing of the amyloid precursor protein (APP), and exert potent antioxidant and anti-inflammatory effects.[1][4][5] These application notes provide an overview of the mechanisms of action of EGCG and detailed protocols for its use in in vitro and in vivo models of AD.
Mechanisms of Action of EGCG in Alzheimer's Disease
EGCG's therapeutic potential in AD stems from its ability to target multiple aspects of the disease's pathology:
-
Inhibition of Amyloid-β Aggregation: EGCG directly binds to Aβ peptides, preventing their aggregation into toxic oligomers and fibrils.[6][7] It can also remodel existing Aβ fibrils into non-toxic, amorphous aggregates.[7][8]
-
Modulation of APP Processing: EGCG promotes the non-amyloidogenic α-secretase pathway for APP processing, which cleaves APP within the Aβ domain, thereby precluding Aβ formation.[9][10] This leads to an increase in the neuroprotective soluble APPα (sAPPα) fragment.
-
Inhibition of Tau Aggregation and Hyperphosphorylation: EGCG can inhibit the aggregation of tau protein into paired helical filaments and subsequent NFTs.[11][12][13] It has been shown to bind to the phosphorylation region of tau, potentially hindering the action of kinases.[12] Some studies also suggest that EGCG can reduce the hyperphosphorylation of tau.
-
Antioxidant and Anti-inflammatory Effects: EGCG is a potent antioxidant that can scavenge reactive oxygen species (ROS) and chelate metal ions that contribute to oxidative stress.[1][14] It also exhibits anti-inflammatory properties by modulating the activity of microglia and downregulating the production of pro-inflammatory cytokines.[1]
-
Modulation of Cell Signaling Pathways: EGCG exerts its neuroprotective effects by modulating various signaling pathways, including the protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival and plasticity.[4][5][15]
Quantitative Data on the Effects of EGCG in Alzheimer's Disease Models
The following table summarizes quantitative data from various studies on the effects of EGCG in cellular and animal models of Alzheimer's disease.
| Experimental Model | EGCG Concentration/Dosage | Treatment Duration | Key Findings | Reference(s) |
| SweAPP N2a cells | 20 µM | Not specified | 61% reduction in Aβ generation. | [9] |
| Primary neuronal cells from Tg APPsw mice | 20 µM | Not specified | 38% reduction in Aβ generation. | [9] |
| N2a/APP695 cells | 5-100 µM | Not specified | Suppression of Aβ production, inflammation, oxidative stress, and apoptosis. | [10][16] |
| Tg APPsw mice | 20 mg/kg (intraperitoneal) | Not specified | Decreased Aβ levels and β-amyloid plaques. | [9][10] |
| APP transgenic mice | 20 mg/kg/day (oral gavage) | 3 months | 60% reduction in Aβ deposits in the frontal cortex and 52% in the hippocampus. | [16] |
| C57BL mice | 2 mg/kg/day | Not specified | Induced fast translocation of PKCα, preventing its depletion and counteracting the increase in the apoptotic protein Bax. | [4] |
| In vitro tau aggregation (K18ΔK280 fragment) | 0.01x tau protein concentration | 24-30 hours | Elongated the lag phase of tau aggregation. | [11] |
| In vitro full-length human tau aggregation | IC50 of 64.2 µM | Not specified | Inhibition of tau aggregation. | [13] |
| In vitro tau binding | 0.5 mM | Not specified | Affinity for the phosphorylation region of tau. | [12] |
Visualization of EGCG's Mechanisms of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of EGCG in Alzheimer's disease.
References
- 1. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the mechanisms of green tea EGCG against amyloid β oligomer neurotoxicity through computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03343D [pubs.rsc.org]
- 7. Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid Aggregation and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid Aggregation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy of Epigallocatechin-3-gallate (green tea) in the treatment of Alzheimer’s disease: an overview of pre-clinical studies and translational perspectives in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The green tea polyphenol (−)-epigallocatechin gallate prevents the aggregation of tau protein into toxic oligomers at substoichiometric ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigallocatechin 3-Gallate as an Inhibitor of Tau Phosphorylation and Aggregation: A Molecular and Structural Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGCG impedes human Tau aggregation and interacts with Tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell signaling pathways in the neuroprotective actions of the green tea polyphenol (-)-epigallocatechin-3-gallate: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Purity Isolation of (-)-Gallocatechin Gallate from Green Tea Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a bioactive polyphenol found in green tea, belonging to the catechin family. While its isomer, (-)-epigallocatechin gallate (EGCG), has been extensively studied, recent research has highlighted the potent physiological activities of GCG, including significant antioxidant and neuroprotective effects. Notably, GCG has demonstrated a superior neuroprotective capacity against glutamate-induced excitotoxicity compared to other green tea catechins by modulating the MAPK signaling pathway. Furthermore, it exhibits strong inhibitory activity against 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the terpenoid biosynthesis pathway of bacteria, indicating its potential as an antimicrobial agent.[1] The limited availability of high-purity GCG has been a constraint for in-depth research.
These application notes provide a detailed protocol for the high-purity isolation of this compound from a commercially available green tea extract rich in polyphenols. The described method involves an initial epimerization step to convert the more abundant EGCG into GCG, followed by a two-step preparative High-Performance Liquid Chromatography (HPLC) purification to achieve a final purity exceeding 99%.
Data Presentation
The following tables summarize the quantitative data obtained during the high-purity isolation of this compound.
Table 1: Purity of this compound at Different Stages of Purification
| Purification Step | Purity of this compound (%) |
| High-Temperature Conversion Solution | Not specified |
| After Rapid Preparative Liquid Chromatography | 90.12 |
| After Preparative HPLC | 99.52 |
| Final Product (after lyophilization) | 99.51 |
Table 2: Conditions for Preparative High-Performance Liquid Chromatography
| Parameter | Rapid Preparative Liquid Chromatography | Preparative HPLC |
| Column | C18, 20-40µm, 120g | C18, 10µm, 21.5 x 250mm |
| Mobile Phase A | Methanol | Methanol |
| Mobile Phase B | Water with 0.1% (v/v) Acetic Acid | Water with 0.1% (v/v) Acetic Acid |
| Elution Mode | Gradient | Isocratic |
| Gradient/Isocratic Conditions | 15%A (0min)-20%A (5min)-25%A (10min)-30%A (25min)-35%A (30min)-50%A (40min) | 25% A |
| Flow Rate | 50 mL/min | 25 mL/min |
| Detection Wavelength | 278 nm | 278 nm |
| Sample Loading | 3 mL of high-temperature conversion solution | 2 mL of 40 mg/mL crude GCG solution |
| Collection Time for GCG | 23.5 - 25.8 minutes | Not specified |
Experimental Protocols
Epimerization of (-)-Epigallocatechin Gallate to this compound
This protocol describes the conversion of EGCG in a green tea polyphenol mixture to GCG through a high-temperature treatment.
Materials:
-
Green tea polyphenol extract (Total catechin content >98%, caffeine content <0.05%)
-
Ultrapure water
-
Closed, pressure-resistant container
-
Stirrer and ultrasonic bath
-
Oven or other heating apparatus capable of maintaining 130°C
Procedure:
-
Dissolve 30g of green tea polyphenols in 1000 mL of ultrapure water.
-
Facilitate dissolution by stirring and using an ultrasonic bath.
-
Transfer the solution to a closed, pressure-resistant container.
-
Heat the container at 130°C for 120 minutes.
-
Allow the solution to cool to room temperature. This is the high-temperature conversion solution containing a mixture of catechins, including the newly formed GCG.
First Purification Step: Rapid Preparative Liquid Chromatography
This step aims to enrich the GCG from the complex mixture of the high-temperature conversion solution.
Materials:
-
High-temperature conversion solution
-
0.22µm microporous membrane filter
-
Rapid preparative liquid chromatography system
-
C18 column (20-40µm particle size, 120g packing material)
-
Methanol (HPLC grade)
-
Ultrapure water with 0.1% (v/v) acetic acid (HPLC grade)
Procedure:
-
Filter an appropriate amount of the high-temperature conversion solution through a 0.22µm microporous membrane.
-
Set up the rapid preparative liquid chromatography system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 3 mL of the filtered solution onto the column.
-
Perform the separation using the gradient elution profile specified in Table 2.
-
Monitor the eluent at 278 nm.
-
Collect the fraction eluting between 23.5 and 25.8 minutes, which corresponds to the GCG peak.
-
Analyze the purity of the collected fraction using analytical HPLC. The expected purity is approximately 90.12%.
Second Purification Step: Preparative High-Performance Liquid Chromatography
This final purification step is designed to achieve a high-purity GCG product.
Materials:
-
Crude GCG fraction from the first purification step
-
Methanol-water solution (25% v/v methanol)
-
Preparative HPLC system
-
C18 column (10µm, 21.5 x 250mm)
-
Methanol (HPLC grade)
-
Ultrapure water with 0.1% (v/v) acetic acid (HPLC grade)
Procedure:
-
Prepare a 40 mg/mL solution of the crude GCG by dissolving it in a 25% (v/v) methanol-water solution.
-
Set up the preparative HPLC system with the specified C18 column.
-
Equilibrate the column with the isocratic mobile phase (25% methanol in water with 0.1% acetic acid).
-
Inject 2 mL of the crude GCG solution onto the column.
-
Perform the isocratic separation as detailed in Table 2.
-
Monitor the eluent at 278 nm and collect the GCG peak.
-
Combine the collected GCG fractions.
-
Verify the purity of the combined fraction using analytical HPLC. The expected purity is approximately 99.52%.
Final Product Preparation
This protocol describes the final steps to obtain the solid, high-purity GCG.
Materials:
-
High-purity GCG fraction from the second purification step
-
Rotary evaporator
-
Freeze-dryer
-
Vacuum oven
Procedure:
-
Evaporate the methanol from the combined high-purity GCG fraction using a rotary evaporator at 60°C.
-
Freeze-dry the resulting aqueous concentrate.
-
Perform a final drying step under vacuum to obtain the high-purity this compound as a solid compound.
-
Confirm the final purity using analytical HPLC, which is expected to be around 99.51%.
Visualizations
Caption: Experimental workflow for the high-purity isolation of this compound.
Caption: Neuroprotective signaling pathway of this compound (GCG).
References
(-)-Gallocatechin gallate as a potential therapeutic agent for neurodegenerative diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG), a polyphenolic compound found in green tea and other botanicals, has emerged as a promising candidate for neuroprotective therapies. Its potent antioxidant and modulatory effects on key signaling pathways suggest its potential in mitigating neuronal damage, a hallmark of various neurodegenerative diseases. These application notes provide a comprehensive overview of the current understanding of GCG's neuroprotective effects and detailed protocols for its investigation in a key in vitro model of neuronal damage. While research is ongoing to explore its full therapeutic potential across a spectrum of neurodegenerative disorders, the following information serves as a foundational guide for researchers in the field.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily centered on its antioxidant properties and its ability to modulate critical intracellular signaling cascades. In a key in vitro model of glutamate-induced oxidative stress in mouse hippocampal HT22 cells, GCG has been shown to act via the following mechanisms[1][2]:
-
Reduction of Reactive Oxygen Species (ROS): GCG treatment significantly diminishes the intracellular accumulation of ROS, which are key mediators of oxidative damage to cellular components.
-
Modulation of Intracellular Calcium (Ca2+) Influx: The compound effectively reduces the glutamate-induced surge in intracellular calcium levels, a critical event that can trigger excitotoxicity and downstream apoptotic pathways.
-
Inhibition of MAPK Signaling Pathways: GCG has been demonstrated to decrease the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway that are involved in cell death processes[1][2].
The interplay of these mechanisms underscores the potential of GCG to shield neurons from oxidative insults, a common pathological feature in many neurodegenerative conditions.
Data Presentation: In Vitro Efficacy of this compound
The neuroprotective effects of GCG have been quantified in a glutamate-induced oxidative stress model using HT22 mouse hippocampal cells. The following table summarizes the key findings from this research, highlighting the dose-dependent efficacy of GCG in preserving cell viability.
| Treatment Group | GCG Concentration (µM) | Cell Viability (%) | Reference |
| Control | 0 | 100 | [2] |
| Glutamate (5 mM) | 0 | ~40 | [2] |
| Glutamate (5 mM) + GCG | 50 | ~55 | [2] |
| Glutamate (5 mM) + GCG | 100 | ~96 | [2] |
| GCG Alone | 100 | No cytotoxicity observed | [2] |
| GCG Alone | 200 | No cytotoxicity observed | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in the study of GCG's neuroprotective effects against glutamate-induced oxidative stress in HT22 cells.
Protocol 1: Assessment of Neuroprotective Effects of GCG against Glutamate-Induced Cytotoxicity in HT22 Cells
Objective: To determine the dose-dependent neuroprotective effect of GCG on neuronal cell viability following a glutamate challenge.
Materials:
-
HT22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (GCG)
-
L-Glutamic acid monosodium salt monohydrate (Glutamate)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HT22 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
GCG Pre-treatment: Prepare stock solutions of GCG in DMSO and dilute to final concentrations (e.g., 50 µM, 100 µM) in serum-free DMEM. Remove the culture medium from the wells and add the GCG-containing medium. Incubate for 2 hours.
-
Glutamate Treatment: Following GCG pre-treatment, add glutamate solution to the wells to a final concentration of 5 mM. For control wells, add an equivalent volume of serum-free DMEM.
-
Incubation: Incubate the plates for 8-12 hours at 37°C.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of GCG on intracellular ROS levels in glutamate-treated HT22 cells.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
DCFH-DA Staining: After the incubation period, wash the cells twice with PBS.
-
Add 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 528 nm.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Protocol 3: Measurement of Intracellular Calcium (Ca2+) Levels
Objective: To determine the effect of GCG on intracellular calcium influx in glutamate-treated HT22 cells.
Materials:
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Seed HT22 cells on glass-bottom dishes or black-walled 96-well plates.
-
Follow steps 3 and 4 from Protocol 1 for GCG pre-treatment and glutamate treatment.
-
Fluo-4 AM Loading: After treatment, wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS.
-
Fluorescence Imaging/Measurement: Acquire fluorescence images using a confocal microscope or measure fluorescence intensity with a plate reader (excitation ~494 nm, emission ~516 nm).
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of GCG on calcium influx.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed neuroprotective signaling pathway of GCG and a typical experimental workflow for its evaluation.
References
Application Notes and Protocols for (-)-Gallocatechin Gallate (GCG) in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a polyphenol and a member of the catechin family, predominantly found in green tea. Like its more extensively studied counterpart, (-)-epigallocatechin-3-gallate (EGCG), GCG exhibits significant antioxidant and anti-inflammatory properties, making it a promising active ingredient for topical formulations aimed at protecting the skin from environmental stressors and managing various skin conditions. These notes provide a comprehensive overview of the application of GCG in topical formulations, including its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.
Note on Available Data: While GCG is a known active component of green tea, the majority of published research on the topical application of green tea catechins has focused on (-)-Epigallocatechin-3-gallate (EGCG). GCG is structurally similar to EGCG and is expected to exhibit comparable biological activities. Therefore, where GCG-specific data is limited, data from EGCG studies is presented as a close proxy to provide a comprehensive understanding of the potential applications of GCG.[1][2][3]
Key Applications in Dermatology
Topical application of formulations containing GCG can offer several benefits for skin health:
-
Photoprotection: GCG helps protect the skin against the damaging effects of ultraviolet (UV) radiation, including photoaging and oxidative stress.[2]
-
Anti-aging: By mitigating oxidative stress and inhibiting the expression of matrix metalloproteinases (MMPs), GCG can help maintain the integrity of the extracellular matrix, reducing the appearance of wrinkles and improving skin elasticity.[2]
-
Anti-inflammatory: GCG can modulate inflammatory pathways in the skin, making it beneficial for conditions like erythema (redness) and other inflammatory dermatoses.[4][5]
-
Wound Healing: The anti-inflammatory and antioxidant properties of GCG may support the wound healing process.[5]
Mechanism of Action
GCG exerts its effects on the skin through several molecular pathways:
-
Antioxidant Activity: GCG is a potent scavenger of reactive oxygen species (ROS) generated by UV radiation and other environmental insults. This antioxidant activity helps to prevent cellular damage, including lipid peroxidation and DNA damage.[6][7]
-
Inhibition of Matrix Metalloproteinases (MMPs): UV radiation upregulates the expression of MMPs, such as MMP-1, which are enzymes that degrade collagen and other components of the extracellular matrix, leading to wrinkle formation. GCG has been shown to inhibit the expression of MMP-1, thereby preserving the skin's structural integrity.[2][8][9][10]
-
Modulation of Inflammatory Signaling Pathways: GCG can suppress inflammatory responses by inhibiting the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[2][5][11]
-
Protection of Mitochondrial Function: GCG helps to preserve the structural integrity and function of mitochondria in skin cells exposed to UVB radiation.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on green tea catechins, primarily EGCG, which serve as an indicator of the potential efficacy of GCG.
Table 1: In Vivo Photoprotective and Anti-inflammatory Effects
| Parameter | Model | Treatment | Results | Reference |
| UVB-induced Erythema | Human Skin | Topical EGCG (3 mg/2.5 cm²) before 4x MED UVB | Significant decrease in erythema | [4] |
| UVB-induced Leukocyte Infiltration | Human Skin | Topical EGCG (3 mg/2.5 cm²) before 4x MED UVB | Significant blockage of leukocyte infiltration | [4] |
| UVB-induced Hydrogen Peroxide Production | Human Skin | Topical EGCG before 4x MED UVB | 68-90% decrease in H₂O₂ in epidermis | [6][7] |
| UVA-induced Skin Damage (Roughness & Sagginess) | Hairless Mouse Skin | Topical EGCG | Reduction in roughness and sagginess | [12] |
| UVB-induced Decrease in Total Antioxidant Capacity (TAC) | Hairless Rat Skin | Dietary EGCG | Prevention of UVB-induced decrease in skin and blood TAC |
Table 2: In Vitro Effects on Skin Cells
| Parameter | Cell Type | Treatment | Results | Reference |
| TNF-α-induced MMP-1 Expression | Human Dermal Fibroblasts | Pre-treatment with EGCG (10 and 20 µM) | Suppression of TNF-α-induced MMP-1 expression and secretion | [13][14] |
| UVA-induced MMP-1 Expression | Human Dermal Fibroblasts | EGCG | Inhibition of UVA-induced MMP-1 expression | [8] |
| IL-6 and IL-8 Expression | LPS-inflamed WS1 cells | Gelatin/EGCG Nanoparticles (1 µg/mL EGCG) | Reduced expression of IL-6 and IL-8 | |
| UVA-induced Oxidative Damage | Human Skin Fibroblasts | EGCG | Inhibition of UVA-induced increase in aging-related biomarkers and telomere shortening | [15] |
Table 3: Formulation Stability and Skin Penetration
| Formulation | Condition | Results | Reference |
| 1% EGCG in o/w emulsion | In vivo human skin | 36.1 ± 7.5% of applied dose diffused into stratum corneum | [16][17] |
| 1% EGCG in gel | In vivo human skin | 35.5 ± 8.1% of applied dose diffused into stratum corneum | [16][17] |
| 1% EGCG in o/w emulsion | 1h solar simulator irradiation | 68.9 ± 2.3% degradation | [18][19] |
| 1% EGCG in o/w emulsion with 2.1% Benzophenone-4 | 1h solar simulator irradiation | Degradation reduced to 29.4 ± 2.2% | [18] |
| 1% EGCG in o/w emulsion with α-lipoic acid | Simulated sunlight irradiation | Decomposition of EGCG reduced from 76.9 ± 4.6% to 12.6 ± 1.6% | [20] |
Experimental Protocols
Protocol for Assessing In Vivo Photoprotective Effects of a Topical GCG Formulation
This protocol is adapted from studies on EGCG and can be used to evaluate the efficacy of a GCG formulation in protecting human skin from UVB-induced erythema and inflammation.[4]
Materials:
-
Topical formulation containing a specified concentration of GCG (e.g., 1-5%).
-
Placebo formulation (vehicle without GCG).
-
Solar simulator with a UVB source.
-
Minimal Erythema Dose (MED) testing equipment.
-
Skin biopsy punch (4 mm).
-
Formalin and processing reagents for histology.
-
Antibodies for immunohistochemistry (e.g., anti-CD11b for leukocytes).
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with Fitzpatrick skin types I-III. Obtain informed consent.
-
MED Determination: Determine the MED for each subject on an unexposed area of the skin (e.g., buttocks) 24 hours prior to the main experiment.
-
Test Site Demarcation: Mark several 2.5 cm² test sites on the unexposed skin of each subject.
-
Topical Application: Apply a standardized amount (e.g., 2 mg/cm²) of the GCG formulation to designated test sites and the placebo formulation to control sites. Allow the formulations to be absorbed for a specified time (e.g., 30 minutes).
-
UVB Irradiation: Expose the test sites to a dose of UVB radiation equivalent to 4x MED using a solar simulator. Leave one site untreated and unirradiated as a negative control, and one site with placebo and irradiation as a positive control.
-
Erythema Assessment: Visually assess and quantify erythema at 24 and 48 hours post-irradiation using a chromameter or a standardized visual scale.
-
Skin Biopsy: At 24 or 48 hours post-irradiation, obtain a 4 mm punch biopsy from the GCG-treated, placebo-treated, and control sites.
-
Histological Analysis: Fix the biopsies in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess cellular infiltration.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation, such as CD11b, to quantify the infiltration of leukocytes.
Protocol for Evaluating the Inhibition of MMP-1 Expression in Human Dermal Fibroblasts
This in vitro protocol, based on EGCG studies, can be used to determine the effect of GCG on MMP-1 expression in skin cells.[8][13][14]
Materials:
-
Human dermal fibroblasts (HDFs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GCG solution of known concentrations.
-
Inducing agent (e.g., TNF-α at 10 ng/mL or UVA radiation).
-
RNA extraction kit.
-
RT-PCR reagents and equipment.
-
ELISA kit for human MMP-1.
-
Protein lysis buffer and Western blot reagents.
-
Antibodies for Western blotting (e.g., anti-MMP-1, anti-phospho-ERK, anti-ERK).
Procedure:
-
Cell Culture: Culture HDFs in appropriate medium until they reach 80-90% confluency.
-
Pre-treatment with GCG: Serum-starve the cells for 24 hours. Then, pre-treat the cells with various concentrations of GCG (e.g., 1, 10, 20 µM) for a specified time (e.g., 2 hours).
-
Induction of MMP-1: After pre-treatment, add the inducing agent (e.g., TNF-α) to the culture medium or expose the cells to UVA radiation and incubate for the desired time (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for MMP-1 protein quantification by ELISA.
-
Cell Lysate: Lyse the cells to extract total RNA for RT-PCR analysis of MMP-1 mRNA expression and total protein for Western blot analysis.
-
-
MMP-1 mRNA Quantification (RT-PCR):
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify MMP-1 mRNA levels using real-time PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
MMP-1 Protein Quantification (ELISA):
-
Measure the concentration of MMP-1 in the collected cell culture supernatants using a human MMP-1 ELISA kit according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blot):
-
Separate proteins from the cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins in relevant signaling pathways (e.g., phosphorylated and total ERK) to investigate the mechanism of MMP-1 inhibition.
-
Visualizations
Signaling Pathway of GCG in Skin Photoprotection
Caption: GCG's photoprotective mechanism against UV-induced skin damage.
Experimental Workflow for Topical GCG Formulation Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Beneficial Effects of Epigallocatechin Gallate in Preventing Skin Photoaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Tea Catechins and Skin Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenolic antioxidant (-)-epigallocatechin-3-gallate from green tea reduces UVB-induced inflammatory responses and infiltration of leukocytes in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green tea polyphenol (-)-epigallocatechin-3-gallate treatment of human skin inhibits ultraviolet radiation-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of (-)-epigallocatechin-3-gallate on expression of matrix metalloproteinase-1 and tissue inhibitor of metalloproteinase-1 in fibroblasts irradiated with ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigallocatechin-3-gallate inhibits the expression of matrix metalloproteinase-1 in mouse cutaneous wound healing [aats.ac.cn]
- 10. Epigallocatechin-3-gallate prevents heat shock-induced MMP-1 expression by inhibiting AP-1 activity in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Epigallocatechin-3-Gallate Suppresses the Expression of TNF-α-Induced MMP-1 via MAPK/ERK Signaling Pathways in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (-)-Epigallocatechin-3-Gallate Protects Human Skin Fibroblasts from Ultraviolet a Induced Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo human skin penetration of (-)-epigallocatechin-3-gallate from topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. researchgate.net [researchgate.net]
- 19. Photodegradation of (-)-epigallocatechin-3-gallate in topical cream formulations and its photostabilization [sfera.unife.it]
- 20. Comparative Evaluation of Different Co-Antioxidants on the Photochemical- and Functional-Stability of Epigallocatechin-3-gallate in Topical Creams Exposed to Simulated Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Gallocatechin Gallate Delivery Using Nanoparticle-Based Systems
A-108-Rev.1
For Research Use Only.
Introduction
(-)-Gallocatechin gallate (GCG) is a major catechin found in green tea, exhibiting a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic application is significantly hampered by its low oral bioavailability, poor stability in physiological conditions, and rapid metabolism.[3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by protecting GCG from degradation, enhancing its solubility, and improving its cellular uptake and targeted delivery.[4][5][6]
Note on the Use of (-)-Epigallocatechin Gallate (EGCG) Data: Due to the limited availability of published research specifically on this compound (GCG) nanoparticle formulations, this document extensively refers to data from its close structural analog, (-)-epigallocatechin gallate (EGCG). EGCG is the most abundant and widely studied catechin in green tea.[7][8] Both GCG and EGCG share a similar polyphenolic structure with a galloyl moiety, which is crucial for their biological activity.[2][9] Therefore, the challenges in delivery and the nanoparticle-based strategies to overcome them are expected to be highly comparable. This substitution is made to provide a comprehensive and practical guide, and researchers are encouraged to adapt these protocols for GCG-specific applications.
Application Notes
Challenges in this compound Delivery:
-
Low Bioavailability: GCG exhibits poor absorption in the gastrointestinal tract.[10]
-
Instability: It is susceptible to degradation under neutral or alkaline pH conditions, such as those found in the intestines.[11]
-
Rapid Metabolism: GCG undergoes rapid metabolism in the liver and intestines, leading to a short biological half-life.[10]
Advantages of Nanoparticle-Based Delivery:
-
Enhanced Stability: Encapsulation within nanoparticles protects GCG from enzymatic degradation and pH-induced instability.[6]
-
Improved Bioavailability: Nanoparticles can improve the absorption of GCG across the intestinal epithelium.[12]
-
Controlled Release: Nanoformulations can be designed for sustained and controlled release of GCG, maintaining therapeutic concentrations for a longer duration.[12]
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to facilitate specific delivery to diseased tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity.[13]
Types of Nanoparticle Systems for Catechin Delivery:
-
Lipid-Based Nanoparticles: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are biocompatible and can encapsulate lipophilic and hydrophilic drugs.[12][13]
-
Polymeric Nanoparticles: Made from biodegradable polymers like chitosan and poly(lactic-co-glycolic acid) (PLGA), offering versatility in controlling drug release and surface functionalization.[5]
-
Metallic Nanoparticles: Gold nanoparticles (AuNPs) have been explored for their unique optical properties and ease of surface modification for targeted delivery.[13]
Data Presentation
Table 1: Physicochemical Properties of EGCG-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | Chitosan/TPP | 197.84 ± 21.45 | - | High | High | [14] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, etc. | 157 | - | 67 | - | [12] |
| Nanostructured Lipid Carriers (NLCs) | - | 300-400 | - | 80-90 | - | [12] |
| Liposomes | - | 56 | - | 90 | - | [12] |
| Gold Nanoparticles (AuNPs) | Gold | ~26-610 | - | ~93 | ~32 |
Table 2: In Vitro and In Vivo Performance of EGCG-Loaded Nanoparticles
| Nanoparticle Type | Cell Line / Animal Model | Key Findings | Reference |
| Chitosan Nanoparticles | Prostate Cancer Cells | Enhanced antitumor efficacy. | |
| Solid Lipid Nanoparticles (SLNs) | MDA-MB-231 & DU-135 cells | Increased cytotoxicity by 8.1 and 3.8-fold, respectively. | [12] |
| Liposomes | MCF7 cells | Enhanced stability, sustained release, and increased intracellular content. | [12] |
| Gold Nanoparticles (AuNPs) | Ehrlich Ascites Carcinoma-bearing mice | Significantly better in vivo anticancer efficacy compared to pristine EGCG. | |
| Folate-functionalized NLCs | C57/BL6 mice | Greater survivability and reduction in tumor volume. | [10] |
Experimental Protocols
Protocol 1: Preparation of GCG-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the synthesis of GCG-loaded chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a cross-linking agent.[11][14]
Materials:
-
This compound (GCG)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Poloxamer 188 (optional, as a stabilizer)
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Preparation of GCG Solution:
-
Dissolve GCG in deionized water to a desired concentration (e.g., 1 mg/mL).
-
-
Preparation of TPP Solution:
-
Dissolve TPP in deionized water to a concentration of 1 mg/mL.
-
-
Nanoparticle Formation:
-
Add the GCG solution to the chitosan solution under magnetic stirring.
-
If using a stabilizer, add Poloxamer 188 to the mixture.
-
Add the TPP solution dropwise to the chitosan-GCG mixture under continuous stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use or lyophilize for long-term storage.
-
Protocol 2: Characterization of GCG-Loaded Nanoparticles
2.1 Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
This protocol outlines the measurement of nanoparticle size, polydispersity index (PDI), and zeta potential using DLS.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant refractive index, viscosity).
-
Perform the measurement to obtain the particle size distribution (hydrodynamic diameter), PDI, and zeta potential.
-
Perform measurements in triplicate for each sample.
-
2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol describes a common indirect method to determine the amount of GCG encapsulated within the nanoparticles.
Procedure:
-
Separation of Free GCG:
-
Centrifuge a known amount of the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
-
Quantification of Free GCG:
-
Carefully collect the supernatant containing the unencapsulated GCG.
-
Quantify the amount of GCG in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of GCG or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of GCG - Amount of free GCG) / Total amount of GCG] x 100
-
Drug Loading (DL %): DL (%) = [(Total amount of GCG - Amount of free GCG) / Weight of nanoparticles] x 100
-
Protocol 3: In Vitro GCG Release Study
This protocol describes how to evaluate the release profile of GCG from the nanoparticles over time in a simulated physiological environment.
Materials:
-
GCG-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation:
-
Disperse a known amount of GCG-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL) at 37°C with continuous gentle stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of GCG in the collected samples using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of GCG released at each time point.
-
Plot the cumulative release percentage against time to obtain the release profile.
-
Protocol 4: In Vitro Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of GCG-loaded nanoparticles on a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium
-
GCG-loaded nanoparticles
-
Free GCG (as a control)
-
Empty nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free GCG, empty nanoparticles, and GCG-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by GCG.
Experimental Workflow
Caption: Experimental workflow for GCG nanoparticle delivery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential of Epigallocatechin Gallate Nanodelivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 8. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Frontiers | Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy [frontiersin.org]
- 13. Frontiers | Advanced Nanovehicles-Enabled Delivery Systems of Epigallocatechin Gallate for Cancer Therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Impact of (-)-Gallocatechin Gallate on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG), a major polyphenol found in green tea, has garnered significant attention for its potential therapeutic effects, many of which are attributed to its influence on mitochondrial function.[1][2][3] Mitochondria, the powerhouses of the cell, are central to energy metabolism, cellular signaling, and apoptosis. Dysfunctional mitochondria are implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. GCG has been shown to modulate mitochondrial biogenesis, mitigate oxidative stress, and influence apoptosis through various signaling pathways.[4][5] These application notes provide a comprehensive overview of the effects of GCG on mitochondrial function, complete with detailed experimental protocols and data presentation to aid researchers in this field.
Key Effects of this compound on Mitochondrial Function
This compound exhibits a multifaceted impact on mitochondria, acting as both a protective agent and a modulator of cell fate depending on the cellular context and dosage.
-
Mitochondrial Biogenesis: GCG can stimulate the formation of new mitochondria, a process crucial for cellular energy homeostasis.[6][7] This is primarily achieved through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which in turn upregulate the master regulator of mitochondrial biogenesis, PGC-1α.[1][2]
-
Modulation of Oxidative Stress: GCG can act as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting mitochondria from oxidative damage.[8][9] It has been observed to accumulate within the mitochondria, allowing it to exert a localized protective effect.[8] However, at higher concentrations, GCG can also exhibit pro-oxidant activity, which can be harnessed to induce apoptosis in cancer cells.[4][10]
-
Regulation of Apoptosis: GCG can influence the mitochondrial pathway of apoptosis. In normal cells, it can be protective by inhibiting the opening of the mitochondrial permeability transition pore (mPTP) and reducing the release of cytochrome c.[9][11] Conversely, in cancer cells, GCG can promote apoptosis by inducing mitochondrial membrane depolarization, leading to the activation of caspases.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (or its closely related and often interchangeably used analog, EGCG) on various mitochondrial parameters as reported in the literature.
Table 1: Effect of EGCG on Mitochondrial Biogenesis Markers
| Cell Line | Treatment | PGC-1α Expression | p-AMPK Expression | SIRT1 Expression | Mitochondrial DNA (mtDNA) Content | Reference |
| Hepa1-6 | 3f (AcEGCG derivative) | 4.0-fold increase | 2.5-fold increase | 4.2-fold increase | 1.5-fold increase | [14] |
| DS Fibroblasts | EGCG | Increased PGC-1α deacetylation | - | Increased SIRT1 levels | Increased | [6] |
Table 2: Effect of EGCG on Oxidative Phosphorylation
| Cell Line | Treatment | NAD+/NADH Ratio | Cytochrome c Amount | ATP Synthesis | Oxygen Consumption | Reference |
| Hepa1-6 | 3f (AcEGCG derivative) | 2.2-fold increase | 1.4-fold increase | 1.5-fold increase | 2.1-fold increase | [14] |
Table 3: Effect of EGCG on Oxidative Stress and Apoptosis
| Cell Line | Treatment | ROS Production | Mitochondrial Membrane Potential (Δψm) | Cytochrome c Release | Reference |
| HLEB-3 | 100 μM H₂O₂ | ~2-fold increase | Loss of Δψm | Increased | [9] |
| HLEB-3 | 50 μM EGCG + 100 μM H₂O₂ | Markedly reduced | Prevented loss | Prevented release | [9] |
| SMMC7721 | EGCG | Increased | Attenuated | Increased | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GCG-Induced Mitochondrial Biogenesis
Caption: GCG activates AMPK and SIRT1, leading to the activation of PGC-1α and subsequent mitochondrial biogenesis.
Experimental Workflow for Assessing Mitochondrial Function
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Epigallocatechin gallate and mitochondria-A story of life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The critical role of epigallocatechin gallate in regulating mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-3-gallate prevents oxidative phosphorylation deficit and promotes mitochondrial biogenesis in human cells from subjects with Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Modification of (-)-Epigallocatechin Gallate (EGCG) Shows Significant Enhancement in Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green tea epigallocatechin 3-gallate accumulates in mitochondria and displays a selective antiapoptotic effect against inducers of mitochondrial oxidative stress in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigallocatechin gallate protects against oxidative stress-induced mitochondria-dependent apoptosis in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the mitochondrial oxidative stress in the cytotoxic effects of the green tea catechin, (-)-epigallocatechin-3-gallate, in oral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Epigallocatechin-3-gallate Directly Binds Cyclophilin D: A Potential Mechanism for Mitochondrial Protection [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Epigallocatechin-3-gallate induces mitochondrial membrane depolarization and caspase-dependent apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Screening (-)-Gallocatechin Gallate Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a polyphenolic compound found in green tea and other botanicals. Like its well-studied analogue, (-)-epigallocatechin-3-gallate (EGCG), GCG is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These activities stem from its ability to modulate various cellular signaling pathways.[4][5] This document provides detailed protocols for a selection of cell-based assays to screen and characterize the bioactivity of GCG, with a focus on its anti-cancer, antioxidant, and anti-inflammatory effects. The protocols and pathway information are largely based on studies of EGCG, a structurally similar and extensively researched catechin, and are expected to be highly applicable to GCG.
I. Anti-Cancer Bioactivity
A primary area of investigation for GCG is its potential as an anti-cancer agent. Key cellular processes to assess include cytotoxicity, cell viability, and the inhibition of cell migration and invasion.
Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[6][7][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299, T47D, MCF7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[8][9]
-
Treatment: Treat the cells with various concentrations of GCG (e.g., 0-500 µM) and a vehicle control (e.g., 0.3% DMSO) for 24 to 48 hours.[8][9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of GCG that inhibits 50% of cell growth, can be determined from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Quantitative Data Summary: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| This compound (GCG) | T47D | MTS | 34.65 µM | 24 h | [9] |
| This compound (GCG) | T47D | MTS | 23.66 µM | 48 h | [9] |
| (-)-Epigallocatechin gallate (EGCG) | H1299 | MTT | 20 µM | 24 h | [6] |
| (-)-Epigallocatechin gallate (EGCG) | A549 | MTT | 60.55 ± 1.0 µM | 48 h | [8] |
Cell Migration Assay
The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.[8]
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of GCG.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Signaling Pathways in Cancer
GCG and EGCG exert their anti-cancer effects by modulating multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[4][5]
Key Signaling Pathways Modulated by GCG/EGCG
Caption: GCG modulates key signaling pathways in cancer cells.
II. Antioxidant Bioactivity
GCG's antioxidant properties can be evaluated by its ability to scavenge free radicals and mitigate oxidative stress in cells.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.[10]
Experimental Protocol: CAA Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.[10]
-
Treatment: Treat the cells with different concentrations of GCG for 1 hour.
-
DCFH-DA Loading: Wash the cells with PBS and add DCFH-DA solution.
-
Oxidative Stress Induction: Induce oxidative stress by adding a free radical generator like ABAP.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the CAA units, which represent the percentage of inhibition of fluorescence compared to the control.
Quantitative Data Summary: Antioxidant Activity
| Compound | Cell Line | Assay | EC50 Value | Reference |
| (-)-Epigallocatechin gallate (EGCG) | HepG2 | CAA | 6.2 ± 0.2 µg/mL | [10] |
III. Anti-Inflammatory Bioactivity
GCG can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.[11]
Experimental Protocol: NO Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Pre-treatment: Pre-treat the cells with various concentrations of GCG for a specified time.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[11][12]
-
Sample Collection: After 24 hours of stimulation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Experimental Workflow: NO Production Assay
Caption: Workflow for measuring nitric oxide production.
Cytokine Production Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[12]
Experimental Protocol: ELISA for Cytokines
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with GCG, and LPS stimulation protocol as for the NO production assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the cytokine concentration using a standard curve and determine the inhibitory effect of GCG.
Signaling Pathways in Inflammation
GCG's anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory signaling pathways, particularly the NF-κB pathway.[11]
NF-κB Signaling Pathway in Inflammation
Caption: GCG inhibits the LPS-induced NF-κB signaling pathway.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the bioactivity of this compound. By employing these protocols, researchers can effectively evaluate its anti-cancer, antioxidant, and anti-inflammatory properties, and gain insights into its mechanisms of action. This information is crucial for the further development of GCG as a potential therapeutic agent.
References
- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessment of Antioxidant, Immunomodulatory Activity of Oxidised Epigallocatechin-3-Gallate (Green Tea Polyphenol) and Its Action on the Main Protease of SARS-CoV-2—An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. ejmoams.com [ejmoams.com]
- 10. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (-)-Gallocatechin Gallate (GCG) Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the auto-oxidation of (-)-Gallocatechin gallate (GCG) during experiments. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it a concern for this compound (GCG)?
Q2: What are the primary factors that accelerate GCG auto-oxidation?
A2: The stability of GCG is significantly influenced by several experimental parameters. The most critical factors include:
-
pH: GCG is highly unstable in neutral to alkaline conditions (pH > 7).[6][7][8] Stability is greater in acidic environments (pH < 6).[6]
-
Temperature: Elevated temperatures accelerate the rate of auto-oxidation and can also lead to epimerization, the conversion of GCG to its isomer, (-)-epigallocatechin gallate (EGCG).[4][9]
-
Dissolved Oxygen: The presence of dissolved oxygen is a key requirement for auto-oxidation to occur.[4][5]
-
Metal Ions: Divalent cations and trace metals can catalyze the oxidation of polyphenols like GCG.[2][10]
-
Concentration: The stability of GCG can also be concentration-dependent.[4][5]
Q3: How can I prevent or minimize GCG auto-oxidation in my experiments?
A3: Several strategies can be employed to enhance the stability of GCG in your experimental solutions:
-
pH Control: Maintain a slightly acidic pH (ideally below 6.0) for your solutions.[6]
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) can effectively stabilize GCG.[4][5]
-
Deoxygenation: Purging your solvents and experimental solutions with an inert gas, such as nitrogen, can significantly reduce the levels of dissolved oxygen.[4][5]
-
Use of Chelating Agents: While not as commonly cited for GCG specifically, the use of chelating agents can be inferred as a protective strategy due to the catalytic role of metal ions in polyphenol oxidation.[2][10][11]
-
Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., on ice) when not in immediate use.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid browning or color change of GCG solution. | Auto-oxidation of GCG leading to the formation of colored polymers.[1] | 1. Check and adjust the pH of your solution to be slightly acidic (pH < 6.0).[6] 2. Add an antioxidant like ascorbic acid to your buffer.[4] 3. Prepare solutions in deoxygenated solvents by purging with nitrogen.[4][5] |
| Inconsistent or non-reproducible experimental results. | Degradation of GCG during the experiment, leading to variable concentrations of the active compound. | 1. Prepare fresh GCG solutions for each experiment. 2. Implement stabilization methods consistently across all experiments (e.g., always use the same concentration of ascorbic acid). 3. Monitor the stability of your GCG stock solution over the time course of your experiment using a suitable analytical method like HPLC. |
| Unexpected pro-oxidant effects observed in cell culture. | Auto-oxidation of GCG can generate hydrogen peroxide (H₂O₂), which can exert its own biological effects.[12][13][14] | 1. Add catalase to the cell culture medium to neutralize H₂O₂.[13] Note that this will not prevent GCG degradation itself. 2. Consider using superoxide dismutase (SOD) to stabilize GCG and prevent the formation of superoxide radicals.[12] |
Experimental Protocols and Data
Impact of pH on GCG Stability
The stability of GCG is highly dependent on the pH of the solution. As the pH increases, particularly above 7.0, the rate of degradation accelerates significantly.
| pH | Stability of GCG/EGCG | Reference |
| 1.8 | Stable | [6] |
| 5.0 | Stable | [6] |
| 6.0 | ~70% of initial EGCG recovered after 1 hour | [6] |
| 7.0 | 90% of EGCG lost after 2 hours | [6] |
| 7.4 | Unstable in common buffers (e.g., Tris-HCl, HEPES) | [5] |
Experimental Protocol: Assessing pH-Dependent Stability
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 7.0, 7.4, 8.0).
-
Spike the GCG stock solution into each buffer to a final desired concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each solution.
-
Immediately analyze the concentration of remaining GCG using a validated analytical method such as HPLC.
Stabilization of GCG with Ascorbic Acid
Ascorbic acid (Vitamin C) is an effective antioxidant for stabilizing GCG in solution. It acts by scavenging oxygen and free radicals, thereby inhibiting the auto-oxidation cascade.[4][5] Adding ascorbic acid to your buffers is a recommended practice, especially when working at physiological pH.
| Condition | Observation | Reference |
| GCG in biological assays without stabilizer | Unstable | [4][5] |
| GCG in biological assays with ascorbic acid (VC) | Stabilized | [4][5] |
| GCG in biological assays with nitrogen-saturation | Stabilized | [4][5] |
Experimental Protocol: GCG Stabilization in Cell Culture
-
Prepare a concentrated stock solution of GCG in an appropriate solvent.
-
Prepare a stock solution of ascorbic acid in sterile water.
-
On the day of the experiment, prepare the final GCG working solution by diluting the GCG stock in a cell culture medium that has been supplemented with ascorbic acid to a final concentration (e.g., 50-100 µM).
-
Alternatively, or in addition, gently bubble nitrogen gas through the cell culture medium before adding GCG to reduce dissolved oxygen.
-
Add the stabilized GCG solution to your cell cultures.
Visualizing GCG Auto-Oxidation and Prevention
To better understand the processes involved, the following diagrams illustrate the auto-oxidation pathway and a workflow for preventing it.
Caption: Factors accelerating the auto-oxidation of GCG.
Caption: Workflow for preparing stabilized GCG solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective molecular mechanisms of (−)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigallocatechin Gallate for Management of Heavy Metal-Induced Oxidative Stress: Mechanisms of Action, Efficacy, and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent activation of extracellular signal-regulated kinase 1/2 in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Certain (-)-epigallocatechin-3-gallate (EGCG) auto-oxidation products (EAOPs) retain the cytotoxic activities of EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (-)-Gallocatechin Gallate Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of (-)-gallocatechin gallate (GCG) degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (GCG) under common experimental conditions?
A1: this compound (GCG) is susceptible to degradation under various conditions. The primary degradation products identified through HPLC and LC-MS analysis include:
-
Epimerization: GCG can epimerize to its isomer, (-)-epigallocatechin gallate (EGCG).[1][2]
-
Auto-oxidation: In the presence of oxygen, GCG can oxidize to form products like theasinensins and a compound referred to as P2.[1][2]
-
Hydrolysis: Under conditions of high temperature (e.g., in water at 100°C) or strong alkaline conditions, GCG can hydrolyze to gallocatechin and gallic acid.[1][2][3][4]
-
Oxidative Decomposition in Alkaline Solution: In strong basic solutions, GCG can undergo accelerated hydrolysis and oxidation, leading to the formation of gallic acid, de-galloyl flavanols, and corresponding o-quinone derivatives. Further degradation can result in simpler aldehydes or acids from the cleavage of the C- and B-rings, as well as the formation of dimers and trimers.[3][4]
Q2: What factors influence the stability of GCG in solution?
A2: The stability of GCG is dependent on several factors:
-
pH: GCG is more stable in acidic conditions and less stable in neutral to alkaline conditions (pH 7.4 and above).[1][2] High pH levels can also favor epimerization.[3]
-
Temperature: Increased temperature accelerates the degradation of GCG.[1][2]
-
Dissolved Oxygen: The presence of dissolved oxygen promotes auto-oxidation.[1][2]
-
Concentration: The stability of GCG can be concentration-dependent.[1][2]
-
Bivalent Cations: The presence of bivalent cations can negatively impact GCG stability.[1][2]
-
Biological Media: GCG is unstable in common cell culture media like DMEM/F12 under physiological conditions (pH 7.4, 37°C).[1][2]
Q3: How can I improve the stability of GCG in my experimental solutions?
A3: To minimize GCG degradation during your experiments, consider the following stabilization techniques:
-
Nitrogen Saturation: Purging solutions with nitrogen can reduce the level of dissolved oxygen, thereby inhibiting auto-oxidation.[1][2]
-
Addition of Ascorbic Acid (Vitamin C): Ascorbic acid can act as an antioxidant and help to stabilize GCG in biological assays.[1][2]
-
Use of Acidic Buffers: Maintaining a lower pH can help to slow down degradation.
-
Lower Temperatures: Whenever possible, conduct experiments at lower temperatures to reduce the rate of degradation.
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of GCG and its degradation products.
Problem 1: Poor Peak Resolution or Overlapping Peaks
-
Possible Causes:
-
Inappropriate mobile phase composition. For structurally similar compounds like catechins, the mobile phase pH and organic modifier concentration are critical for achieving good separation.[5]
-
Column degradation, such as clogged or deteriorated packing, can lead to uneven flow and broad peaks.[5]
-
Incorrect column selection. A standard C18 column may not provide sufficient selectivity for all catechin isomers and degradation products.[6]
-
Column temperature is too low, which can lead to broader peaks and reduced separation efficiency.[7]
-
-
Solutions:
-
Optimize Mobile Phase:
-
Select an Appropriate Column:
-
Increase Column Temperature:
-
Use a Guard Column:
-
A guard column can protect the analytical column from contamination and extend its lifetime.[7]
-
-
Problem 2: Peak Tailing
-
Possible Causes:
-
Solutions:
-
Modify Mobile Phase:
-
Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to mask the active silanol groups.
-
Adjust the mobile phase pH to ensure the analytes are in a single, non-ionized form.
-
-
Reduce Sample Load:
-
Decrease the injection volume or dilute the sample.[7]
-
-
Clean or Replace Column:
-
Flush the column with a strong solvent. If tailing persists, the column may need to be replaced.[7]
-
-
Problem 3: Baseline Noise or Drift
-
Possible Causes:
-
Solutions:
-
Degas Mobile Phase:
-
Flush the System:
-
Flush the pump and detector with a strong, miscible solvent like isopropanol to remove air bubbles and contaminants.[7]
-
-
Check for Leaks:
-
Inspect all fittings and connections for any signs of leakage.[7]
-
-
Use a Column Oven:
-
Maintain a constant column temperature using a thermostatted column oven.[7]
-
-
Prepare Fresh Mobile Phase:
-
Use high-purity HPLC-grade solvents and reagents to prepare fresh mobile phase.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for GCG Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
Degradation Induction:
-
pH-dependent degradation: Dilute the GCG stock solution in buffers of varying pH (e.g., pH 4.0, 7.4, and 8.0) to the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Temperature-dependent degradation: Dilute the GCG stock solution in a stable buffer (e.g., pH 4.0). Aliquot the solution into separate vials and incubate at different temperatures (e.g., 25°C, 37°C, 50°C).
-
Oxidative degradation: Dilute the GCG stock solution in a buffer at physiological pH (e.g., 7.4) and incubate under ambient air or in an oxygen-enriched environment.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the degradation reaction by adding an equal volume of a cold, acidic solution (e.g., 1% formic acid in methanol). This will stabilize the sample for HPLC analysis.
-
Filtration: Filter the quenched sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[9]
Protocol 2: HPLC Method for the Analysis of GCG and its Degradation Products
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point. For improved separation of isomers, a Phenyl-Hexyl or other phase with alternative selectivity may be beneficial.[10][13]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: Linear gradient from 30% to 80% B
-
30-35 min: Hold at 80% B
-
35-40 min: Return to 5% B
-
40-45 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 280 nm for catechins and gallic acid. A PDA detector can be used to scan a wider range (e.g., 200-400 nm) to aid in peak identification.[13][14]
Data Presentation
Table 1: Retention Times of GCG and Potential Degradation Products
| Compound | Expected Retention Time (min) |
| Gallic Acid | Early eluting |
| Gallocatechin | Early to mid eluting |
| This compound (GCG) | Mid to late eluting |
| (-)-Epigallocatechin gallate (EGCG) | Close to GCG, may co-elute |
| Theasinensins | Later eluting |
| Compound P2 | Later eluting |
Note: Actual retention times will vary depending on the specific HPLC method and column used.
Table 2: Summary of GCG Degradation Under Different Conditions
| Condition | Major Degradation Products | Reference |
| Pure water at 100°C | Gallocatechin, Gallic Acid, EGCG, Theasinensin, Compound P2 | [1][2] |
| pH 7.4, 37°C (e.g., buffer, cell media) | EGCG, Theasinensin, Compound P2 | [1][2] |
| Strong alkaline solution | Gallic Acid, De-galloyl flavanols, o-quinones, dimers/trimers | [3][4] |
Visualizations
Caption: Degradation pathways of this compound (GCG).
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thescipub.com [thescipub.com]
Technical Support Center: Optimization of (-)-Gallocatechin Gallate (GCG) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting animal studies with (-)-gallocatechin gallate (GCG).
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for GCG in a new animal study?
A1: A good starting point depends on the research question (e.g., cancer, neuroprotection, anti-inflammatory effects) and the animal model. Based on studies with the closely related and more extensively researched (-)-epigallocatechin-3-gallate (EGCG), a common starting range for oral administration in mice is 25-100 mg/kg body weight. For intraperitoneal (i.p.) injections, a lower dose of 10-50 mg/kg is often used. It is crucial to conduct a pilot study with a dose-escalation design to determine the optimal dose for your specific experimental conditions.
Q2: What are the common routes of administration for GCG in animal studies?
A2: The most common routes of administration for GCG and other catechins in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.). Oral gavage is preferred for studies mimicking human consumption and for evaluating oral bioavailability. Intraperitoneal injection bypasses first-pass metabolism in the liver, which can result in higher systemic bioavailability. The choice of administration route should align with the study's objectives.
Q3: What are the signs of GCG toxicity I should monitor for in my animals?
A3: High doses of catechins can lead to toxicity. Signs to monitor in rodents include:
-
Weight loss or reduced food consumption.[1]
-
Lethargy or changes in activity levels.
-
Hunched posture.
-
Diarrhea or gastrointestinal distress.
-
Changes in liver enzymes (ALT, AST) in blood samples, which may indicate hepatotoxicity.[1]
If any of these signs are observed, it may be necessary to reduce the dose or discontinue the study for that animal.
Q4: There is more literature on EGCG than GCG. Can I use EGCG dosage information to guide my GCG studies?
A4: Yes, due to the structural similarity between GCG and EGCG, data from EGCG studies can be a valuable starting point for designing GCG experiments. However, it is important to remember that there may be differences in their bioavailability, metabolism, and potency. Therefore, it is essential to perform dose-response studies specifically for GCG to determine its optimal dosage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results between animals. | 1. Inconsistent gavage technique.2. Stress induced by handling and administration.3. Differences in food intake affecting absorption.4. Degradation of GCG in the dosing solution. | 1. Ensure all personnel are properly trained in oral gavage to minimize variability and prevent injury to the animals.[2]2. Acclimate animals to handling and the experimental procedures before starting the study.3. Standardize the fasting period before dosing, as food in the stomach can affect catechin absorption.4. Prepare fresh GCG solutions daily and protect them from light and heat to prevent degradation. |
| Animals are showing signs of distress or toxicity (e.g., weight loss, lethargy). | 1. The administered dose is too high.2. The vehicle used for administration is causing adverse effects.3. Improper gavage technique causing esophageal or gastric injury.[3] | 1. Reduce the GCG dosage in subsequent experiments. Conduct a dose-finding study to identify the maximum tolerated dose (MTD).2. Ensure the vehicle is non-toxic and well-tolerated by the animals. Consider using a different vehicle if necessary.3. Review and refine the oral gavage technique to ensure it is performed correctly and gently.[2] |
| No significant effects are observed at the tested doses. | 1. The dose of GCG is too low.2. Poor oral bioavailability of GCG.3. The experimental model is not sensitive to the effects of GCG.4. The outcome measures are not appropriate for detecting the effects of GCG. | 1. Increase the GCG dose in a stepwise manner. Consider the possibility of a biphasic dose-response.2. Consider using an alternative administration route, such as intraperitoneal injection, to increase systemic exposure.3. Re-evaluate the suitability of the animal model for the specific research question.4. Use multiple, sensitive endpoints to assess the effects of GCG. |
Quantitative Data Summary
Table 1: Effective Dosages of EGCG (as a proxy for GCG) in Animal Studies
| Application | Animal Model | Route of Administration | Effective Dose Range | Observed Effects | Citation(s) |
| Cancer | Mice (xenograft) | Dietary | 0.1% - 0.5% in diet | Inhibition of tumor growth | [4] |
| Mice (xenograft) | i.p. | 30 mg/kg | Increased plasma and tissue EGCG levels | [4] | |
| Neuroprotection | Mice (ischemic stroke) | i.p. | 50 mg/kg | Improved neurobehavioral deficits, reduced infarct volume | [5] |
| Anti-inflammatory | Rats (ulcerative colitis) | i.p. | 50 mg/kg/day | Reduced severity of the disease | [6] |
Table 2: Toxicity Data for Catechins in Animal Studies
| Compound | Animal Model | Route of Administration | Dose | Observation | Citation(s) |
| EGCG | Rats | Oral (single dose) | 2000 mg/kg | Lethal | [7] |
| EGCG | Rats | Oral (13 weeks) | 500 mg/kg/day | No toxicity observed | [8] |
| EGCG | Mice | i.p. (single dose) | 150-300 mg/kg | Mortality | [7] |
| Green Tea Catechins | Rats | Dietary (90 days) | 3525 mg/kg/day (males)3542 mg/kg/day (females) | Reduced body weight, increased liver enzymes | [1] |
| Green Tea Catechins | Rats | Dietary (90 days) | 764 mg/kg/day (males)820 mg/kg/day (females) | No Observed Adverse Effect Level (NOAEL) | [1] |
Experimental Protocols
Protocol 1: Preparation of GCG for Oral Gavage
-
Materials: this compound (GCG) powder, vehicle (e.g., sterile water, 0.5% carboxymethylcellulose), weighing scale, vortex mixer, appropriate size gavage needles.
-
Procedure:
-
Calculate the required amount of GCG based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the GCG powder accurately.
-
Suspend the GCG powder in the chosen vehicle at the desired concentration.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare the solution fresh daily and protect it from light.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials: Prepared GCG solution, appropriate size gavage needle (e.g., 20-22 gauge for adult mice), animal scale.
-
Procedure:
-
Weigh the mouse to determine the correct volume of GCG solution to administer.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Slowly administer the GCG solution.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after the procedure.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for GCG administration in animal studies.
Caption: GCG's inhibitory effect on the NF-κB signaling pathway.
Caption: Inhibition of MAPK and PI3K/Akt signaling pathways by GCG.
References
- 1. Evaluation of toxicity of green tea catechins with 90-day dietary administration to F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Oral Delivery of (-)-Gallocatechin Gallate (GCG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral delivery of (-)-Gallocatechin Gallate (GCG).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with the oral delivery of GCG.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro bioaccessibility of GCG in simulated gastric/intestinal fluid. | GCG is unstable at neutral to alkaline pH, typical of the small intestine.[1][2] | 1. pH Control: Maintain a pH below 6.0 in your experimental setup if possible.[2] 2. Encapsulation: Utilize nanoencapsulation strategies such as solid lipid nanoparticles (SLNs) or liposomes to protect GCG from degradation. 3. Co-administration with Stabilizers: Include antioxidants like ascorbic acid in your formulation, which has been shown to improve the stability of catechins. |
| High variability in GCG permeability across Caco-2 cell monolayers. | 1. Efflux Transporter Activity: GCG may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells. 2. Poor Passive Diffusion: GCG's hydrophilic nature limits its passive diffusion across the lipid cell membrane. | 1. Use of Efflux Pump Inhibitors: Co-incubate with known P-gp inhibitors (e.g., verapamil) to determine the extent of efflux. 2. Formulation with Permeation Enhancers: Incorporate permeation enhancers in your formulation, but be cautious of potential cytotoxicity. 3. Nanoparticle-mediated Delivery: Formulations like SLNs can bypass efflux transporters and enhance cellular uptake. |
| Low oral bioavailability of GCG in animal models. | 1. First-Pass Metabolism: Significant metabolism in the intestine and liver reduces the amount of active GCG reaching systemic circulation.[3] 2. Poor Absorption: A combination of instability in the GI tract and low permeability contributes to poor absorption.[3] | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of GCG that can be converted to the active form after absorption. 2. Advanced Delivery Systems: Employ nanocarriers like solid lipid nanoparticles or liposomes to protect GCG from metabolism and enhance its absorption. |
| GCG degradation in formulation during storage. | GCG is sensitive to temperature, light, and oxygen.[2] | 1. Storage Conditions: Store GCG-containing formulations at low temperatures (e.g., 4°C) in the dark and under an inert atmosphere (e.g., nitrogen). 2. Lyophilization: For long-term storage, consider lyophilizing the formulation to remove water and reduce degradation. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in the oral delivery of this compound (GCG)?
The primary challenges are its poor stability in the gastrointestinal tract and its low bioavailability. GCG is susceptible to degradation at the neutral to alkaline pH of the small intestine.[1][2] Its low bioavailability is a result of poor membrane permeability due to its hydrophilic nature and susceptibility to first-pass metabolism in the gut and liver.[3]
2. How does the stability of GCG change with pH and temperature?
The stability of GCG is highly dependent on pH and temperature. It is most stable in acidic conditions (pH < 6) and degrades rapidly at neutral or alkaline pH.[2] Increased temperature also accelerates its degradation.[1][2]
3. What is the typical oral bioavailability of GCG?
While specific pharmacokinetic data for GCG in humans is limited, studies on its epimer, (-)-epigallocatechin gallate (EGCG), which shares similar structural properties, show very low oral bioavailability, often less than 1%.[4][5]
4. How can nanoencapsulation improve the oral delivery of GCG?
Nanoencapsulation, using carriers like solid lipid nanoparticles (SLNs) or liposomes, can protect GCG from the harsh environment of the GI tract, preventing its degradation. These nanoparticles can also enhance its absorption by facilitating transport across the intestinal epithelium and potentially bypassing efflux pumps.
5. What in vitro models are suitable for studying GCG absorption?
The Caco-2 cell monolayer model is a widely accepted in vitro model for predicting human intestinal absorption of compounds. These cells form a polarized monolayer with tight junctions and express key efflux transporters, mimicking the intestinal barrier.
Data Presentation
Table 1: Physicochemical Properties of this compound (GCG)
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₁₁ |
| Molecular Weight | 458.37 g/mol |
| Water Solubility | Poor |
| logP (Octanol-water partition coefficient) | ~1.8 (predicted) |
Table 2: Stability of this compound (GCG) under a specific condition
| Condition | Remaining GCG (%) after 1 hour | Reference |
| DMEM/F12 medium (pH 7.4, 37°C) | < 10% | [2] |
Note: This table illustrates the instability under physiological conditions. For detailed stability profiles, refer to the cited literature.
Table 3: Oral Bioavailability Parameters of (-)-Epigallocatechin Gallate (EGCG) in Humans (as a reference for GCG)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 200 mg | 22.5 | 1.5 - 2.5 | 21.9 | [3] |
| 400 mg | 35.4 | 1.5 - 2.5 | 52.2 | [3] |
| 800 mg | 167.1 | 1.5 - 2.5 | 161.4 | [3] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve. Data presented is for the closely related epimer EGCG due to limited specific data for GCG in humans.
Experimental Protocols
Protocol 1: In Vitro Stability Study of GCG in Simulated Intestinal Fluid (SIF)
Objective: To assess the stability of GCG under simulated intestinal conditions.
Materials:
-
This compound (GCG) standard
-
Simulated Intestinal Fluid (SIF) powder (e.g., USP standard)
-
pH meter
-
Incubator shaker (37°C)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water
Procedure:
-
Prepare SIF solution according to the manufacturer's instructions and adjust the pH to 7.4.
-
Prepare a stock solution of GCG in a suitable solvent (e.g., 50% ethanol) at a concentration of 1 mg/mL.
-
Add a known volume of the GCG stock solution to the pre-warmed SIF (37°C) to achieve a final concentration of 20 µg/mL.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of GCG.
-
Incubate the remaining solution at 37°C with gentle shaking.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to precipitate proteins and filter the supernatant.
-
Analyze the samples by HPLC to quantify the remaining GCG concentration.
-
Plot the percentage of remaining GCG versus time to determine the degradation kinetics.
Protocol 2: Caco-2 Cell Permeability Assay for GCG
Objective: To evaluate the intestinal permeability of GCG using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
GCG and a reference compound with known permeability (e.g., propranolol for high permeability, mannitol for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the transport buffer (HBSS) containing GCG and the reference compounds at the desired concentration.
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing the test compounds to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing the test compounds to the basolateral chamber and fresh transport buffer to the apical chamber (to assess efflux).
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 3: Preparation of GCG-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate GCG in solid lipid nanoparticles to improve its stability and oral delivery.
Materials:
-
This compound (GCG)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-shear homogenizer or sonicator
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Disperse the GCG in the molten lipid with continuous stirring until a clear solution or homogenous dispersion is formed.
-
Preparation of the aqueous phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization or sonication for a specified period (e.g., 5-10 minutes) to form a hot oil-in-water (o/w) nanoemulsion.
-
Nanoparticle formation: Quickly cool down the hot nanoemulsion in an ice bath while stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated GCG.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Mandatory Visualizations
Caption: Workflow of challenges in the oral delivery of GCG.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I pharmacokinetic study of tea polyphenols following single-dose administration of epigallocatechin gallate and polyphenon E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of (-)-Gallocatechin Gallate (GCG) In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of (-)-gallocatechin gallate (GCG) in in vitro experiments.
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity at Low GCG Concentrations
Possible Cause: Auto-oxidation of GCG in cell culture medium leading to the generation of cytotoxic reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[1][2][3] This pro-oxidative effect is a well-documented off-target effect of catechins in vitro.[1][2][4]
Solutions:
-
Supplementation with Antioxidant Enzymes: The addition of superoxide dismutase (SOD) and catalase to the cell culture medium can effectively neutralize ROS.[1][2]
-
Recommendation: Add SOD and catalase to the culture medium immediately before adding GCG. A common starting concentration is 5 U/mL of SOD and 30 U/mL of catalase.[5] The optimal concentration may vary depending on the cell type and GCG concentration, so a dose-response experiment is recommended.
-
-
Stabilization of GCG Stock Solutions: GCG is unstable in aqueous solutions at neutral or alkaline pH and can auto-oxidize.[6]
-
Control for H₂O₂-Induced Effects: To confirm that the observed cytotoxicity is due to GCG's pro-oxidative effect, include a control group where cells are treated with H₂O₂ at concentrations equivalent to those generated by GCG in the medium.
Experimental Workflow for Mitigating Pro-oxidative Effects:
Caption: Workflow for minimizing GCG-induced pro-oxidative effects.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Variability in the stability and activity of GCG due to factors like pH, temperature, presence of metal ions, and the composition of the cell culture medium.[6][8]
Solutions:
-
Standardize GCG Solution Preparation:
-
Consider the Impact of Serum:
-
The presence of serum, particularly albumin, can stabilize GCG and reduce its auto-oxidation.[1] If your experiments are performed in serum-free media, the pro-oxidative effects of GCG may be more pronounced.
-
When comparing results, ensure the serum concentration is consistent.
-
-
Control for Experimental Conditions:
-
Maintain a consistent temperature during GCG treatment, as temperature affects its stability.[6]
-
Ensure consistent levels of dissolved oxygen in the culture medium. This can be influenced by factors like the volume of medium in the well and the type of culture plate used.
-
Logical Diagram for Troubleshooting Inconsistent Results:
Caption: Troubleshooting inconsistent results with GCG.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound (GCG) in vitro?
A1: The most significant off-target effect of GCG in vitro is its pro-oxidative activity. GCG can auto-oxidize in cell culture media, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide (H₂O₂).[1][2][3] This can induce oxidative stress, leading to cytotoxicity, apoptosis, and DNA damage, which may not be related to the intended biological activity of GCG.[2][4] Additionally, due to its polyphenolic structure, GCG has the potential to non-specifically bind to a wide range of proteins.[9][10]
Q2: How can I prepare GCG solutions to maximize their stability?
A2: To maximize the stability of your GCG solutions, consider the following:
-
Solvent Choice: Dissolving GCG in DMSO is a common practice to create a stable stock solution. For aqueous solutions, use a buffer with a slightly acidic pH (below 7.0).[6][7]
-
Minimize Oxygen: Prepare aqueous solutions with de-gassed or nitrogen-saturated water to reduce the amount of dissolved oxygen available for auto-oxidation.[6]
-
Add Stabilizers: The addition of ascorbic acid (Vitamin C) has been shown to stabilize catechin solutions.[6][7] A starting concentration of 10-50 µM can be tested for its stabilizing effect without causing significant cellular effects on its own.
-
Storage: Store stock solutions at -20°C or -80°C and prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Q3: What is the role of serum in GCG experiments?
A3: Serum components, particularly human serum albumin (HSA), can bind to GCG and stabilize it, reducing its auto-oxidation and the subsequent generation of H₂O₂.[1] Therefore, the presence and concentration of serum in your cell culture medium can significantly impact the observed effects of GCG. Experiments conducted in serum-free media are more likely to exhibit off-target effects related to GCG's pro-oxidative activity.
Q4: How can I differentiate between on-target and off-target effects of GCG?
A4: To dissect the on-target from off-target effects, you can employ the following strategies:
-
Use of Scavengers: As mentioned, co-treatment with SOD and catalase can help determine if the observed effects are mediated by ROS. If the effect is abolished or significantly reduced in the presence of these enzymes, it is likely an off-target effect of GCG's pro-oxidative activity.
-
Structure-Activity Relationship Studies: If possible, use GCG analogs with modified structures to see if the biological activity correlates with the intended target interaction or with the potential for ROS generation.
-
Target Overexpression or Knockdown: Modulating the expression level of the intended target protein can help confirm if the observed effects of GCG are mediated through that specific target.
Data Presentation
Table 1: Effect of SOD and Catalase on EGCG-Induced Apoptosis in H1299 Lung Cancer Cells
| Treatment (24h) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 50 µM EGCG | 15.2 ± 1.8 | 8.5 ± 1.2 | 3.1 ± 0.6 |
| 50 µM EGCG + SOD/Catalase | 5.8 ± 0.9 | 3.2 ± 0.5 | 1.2 ± 0.3 |
Data adapted from a study on EGCG, a closely related catechin. The presence of SOD (5 U/ml) and catalase (30 U/ml) significantly decreased the number of apoptotic and necrotic cells.[5]
Table 2: IC₅₀ Values of EGCG in Different In Vitro and In Vivo Systems
| System | Cell Line | IC₅₀ | Reference |
| In Vitro (MTT assay) | H1299 (human lung cancer) | 20 µM | [2] |
| In Vivo (Xenograft) | H1299 (human lung cancer) | 0.15 µM | [2] |
These data highlight the discrepancy often observed between in vitro and in vivo effective concentrations, which can be partly attributed to off-target pro-oxidative effects in cell culture.
Experimental Protocols
Protocol 1: Quantification of Hydrogen Peroxide (H₂O₂) in Cell Culture Medium
This protocol is based on the horseradish peroxidase (HRPO)-mediated oxidation of a colorimetric probe.
Materials:
-
Phenol Red solution
-
Horseradish Peroxidase (HRPO)
-
H₂O₂ standard solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at 610 nm
Procedure:
-
Prepare a standard curve: Dilute the H₂O₂ standard solution in your cell culture medium to concentrations ranging from 1 to 60 µM.
-
Collect samples: At the end of your GCG treatment, collect the cell culture supernatant.
-
Set up the reaction: In a 96-well plate, add 50 µL of your collected supernatant or H₂O₂ standards to each well.
-
Add the reaction mixture: Prepare a reaction mixture containing Phenol Red and HRPO according to the manufacturer's instructions and add 50 µL to each well.
-
Incubate: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Read absorbance: Measure the absorbance at 610 nm using a plate reader.
-
Calculate H₂O₂ concentration: Determine the H₂O₂ concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with GCG, with or without SOD/catalase, for the desired duration. Include untreated control wells.
-
Add MTT: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize formazan: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability: Express the absorbance of the treated wells as a percentage of the absorbance of the untreated control wells.
Signaling Pathway Diagrams
Diagram 1: Off-Target Pro-oxidative Signaling Pathway of GCG
Caption: GCG auto-oxidation leads to ROS-mediated off-target effects.
Diagram 2: GCG Interaction with Multiple Signaling Pathways
Caption: GCG interacts with multiple signaling pathways, potentially leading to off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. biogot.com [biogot.com]
- 3. researchgate.net [researchgate.net]
- 4. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing Effect of Ascorbic Acid on Green Tea Catechins | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to stabilize (-)-Gallocatechin gallate solutions for long-term storage
This technical support center provides guidance and answers to frequently asked questions regarding the stabilization of (-)-Gallocatechin gallate (GCG) solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound (GCG) in aqueous solutions?
A1: The stability of GCG in aqueous solutions is influenced by several factors. The most significant are:
-
pH: GCG is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[1][2][3][4][5]
-
Temperature: Higher temperatures accelerate the degradation and epimerization of GCG.[1][2][5][6][7][8][9][10]
-
Dissolved Oxygen: The presence of oxygen leads to auto-oxidation of GCG.[11][12][13]
-
Metal Ions: Trace metal ions, such as copper (II), can catalyze the degradation of catechins.[11][14]
-
Light: Exposure to light, particularly UV radiation, can contribute to the degradation of catechins.[15]
Q2: What is the optimal pH for storing GCG solutions?
A2: For optimal stability, GCG solutions should be maintained at an acidic pH, ideally around 4.0.[2] The stability of catechins decreases significantly as the pH increases above 5.0.[3]
Q3: What is the recommended storage temperature for GCG solutions?
A3: To minimize degradation, it is recommended to store GCG solutions at low temperatures, such as 4°C.[1][2][16] Storage at room temperature or higher will lead to a significant loss of GCG over time.[10]
Q4: Can I store GCG solutions in common laboratory buffers?
A4: Caution should be exercised when using common laboratory buffers, especially at physiological pH (e.g., 7.4). GCG has been shown to be unstable in such buffers, as well as in cell culture media like DMEM/F12, under typical incubation conditions (37°C).[13]
Troubleshooting Guide
Problem: My GCG solution is changing color.
-
Possible Cause: Color change is often an indication of oxidation and degradation of GCG. This can be accelerated by neutral or alkaline pH, elevated temperatures, and the presence of oxygen or metal ions.
-
Solution:
Problem: I am observing a loss of GCG concentration in my samples over a short period.
-
Possible Cause: Rapid degradation can occur due to suboptimal storage conditions.
-
Solution:
-
Review your storage protocol. Confirm that the pH is acidic and the temperature is low (4°C).
-
For critical applications, consider adding stabilizers such as ascorbic acid, which can help to prevent oxidative degradation.[13][14]
-
If working with cell cultures or physiological buffers, prepare GCG solutions fresh and use them immediately.
-
Experimental Protocols and Data
General Protocol for Assessing GCG Stability
This protocol outlines a general method for evaluating the stability of GCG under various conditions.
-
Solution Preparation:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., 10 mM HCl) where it is stable.[14]
-
Dilute the stock solution to the desired experimental concentration in the test buffers or solutions (e.g., citrate buffers at different pH values).
-
-
Incubation:
-
Aliquot the GCG solutions into vials, ensuring to minimize headspace to reduce oxygen exposure.
-
Store the vials under the desired experimental conditions (e.g., different temperatures and light conditions).
-
-
Sampling:
-
At specified time points, withdraw an aliquot of the solution.
-
-
Analysis:
Quantitative Data on GCG/EGCG Stability
The following tables summarize the stability of GCG and its epimer, EGCG, under different conditions.
Table 1: Effect of pH on the Stability of EGCG in an Aqueous System
| pH | Temperature (°C) | Degradation Rate Constant (s⁻¹) |
| 3.0 | 25 | 1.06 x 10⁻⁷ |
| 8.0 | 135 | 8.83 x 10⁻² |
| Data from a study on EGCG, which provides insights into the pH sensitivity of gallocatechins.[5] |
Table 2: Stability of EGCG in a Model Digestive System
| pH | Incubation Time (h) | % EGCG Recovered |
| 1.8 | 2 | ~100% |
| 7.0 | 2 | 10% |
| 6.0 | 1 | ~70% |
| This data for EGCG highlights the significant instability at neutral pH.[3] |
Table 3: Long-Term Storage of Catechins in a Tea Drink
| Storage Temperature (°C) | Storage Duration (days) | Catechin Stability |
| 4 | 180 | Optimum stability, no significant degradation.[1][2] |
| 25 | 60 | Stable for up to 60 days before microbial growth.[2] |
Visual Guides
Factors Influencing GCG Solution Stability
Caption: Factors influencing the stability of this compound solutions.
Experimental Workflow for GCG Stability Testing
Caption: A generalized workflow for conducting GCG stability studies.
Simplified GCG Degradation Pathways
Caption: Simplified reaction pathways for GCG in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. pfigueiredo.org [pfigueiredo.org]
- 3. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. currentseparations.com [currentseparations.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in (-)-Gallocatechin gallate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (-)-Gallocatechin gallate (GCG). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with GCG are highly variable between replicates. What is the most likely cause?
A1: The most probable cause of inconsistent results is the inherent instability of GCG in typical experimental solutions. GCG is sensitive to several factors that can lead to its degradation, epimerization to (-)-epigallocatechin gallate (EGCG), and auto-oxidation. This chemical instability can result in a variable effective concentration of the active compound being delivered to your cells, leading to inconsistent biological effects.
Q2: What factors influence the stability of GCG in my experiments?
A2: The stability of GCG is concentration-dependent and highly sensitive to pH, temperature, the presence of bivalent cations, and the level of dissolved oxygen. In common cell culture media and buffers at physiological pH (7.4) and 37°C, GCG can degrade rapidly.
Q3: How can I improve the stability of my GCG solutions?
A3: To enhance the stability of GCG in your experimental solutions, consider the following measures:
-
Use of Stabilizing Agents: The addition of ascorbic acid (Vitamin C) can help to stabilize GCG solutions.
-
Control of Atmosphere: Nitrogen-saturation of your buffers and media can reduce the amount of dissolved oxygen, thereby slowing the auto-oxidation of GCG.
-
Fresh Preparation: Always prepare GCG solutions fresh for each experiment and use them immediately. Avoid storing GCG in solution, even at -20°C, for extended periods.
-
pH Control: If your experimental design allows, preparing GCG in a slightly acidic buffer can improve its stability.
Q4: I've observed unexpected cytotoxicity in my cell cultures treated with GCG. What could be the reason?
A4: Unforeseen cytotoxicity can be a consequence of GCG degradation. The auto-oxidation of GCG can generate hydrogen peroxide (H₂O₂), which is a reactive oxygen species (ROS) and can induce oxidative stress and cell death, independent of the direct effects of GCG. This can confound the interpretation of your results, especially in studies on the antioxidant or pro-oxidant effects of GCG.
Q5: Can GCG convert to other compounds in my experimental setup?
A5: Yes, GCG can undergo epimerization to its epimer, (-)-epigallocatechin gallate (EGCG). It can also auto-oxidize to form theasinensin and other degradation products like gallocatechin and gallic acid, particularly at elevated temperatures. These transformations mean that your cells may be exposed to a mixture of compounds, not just GCG, which can contribute to inconsistent or unexpected experimental outcomes.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with GCG.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results (e.g., MTT, WST-1 assays) | 1. GCG degradation in culture medium leading to variable effective concentrations. 2. Formation of cytotoxic degradation products (e.g., H₂O₂). 3. Interaction of GCG or its degradation products with assay reagents. | 1. Prepare GCG stock solution in a suitable solvent (e.g., DMSO) at a high concentration and dilute it into the cell culture medium immediately before treating the cells. 2. Include a vehicle control (medium with the same concentration of the solvent used to dissolve GCG). 3. To mitigate degradation, consider adding ascorbic acid to the culture medium. 4. Minimize the incubation time of GCG with cells as much as the experimental design allows. 5. For colorimetric assays, run a control with GCG in cell-free medium to check for any direct reaction with the assay reagents. |
| Variable protein expression levels in Western Blots | 1. Inconsistent GCG activity due to degradation during cell treatment. 2. The effective concentration of GCG is not what was intended. | 1. Ensure consistent timing between the preparation of the GCG-containing medium and its addition to the cells. 2. Stabilize GCG solutions as recommended in the FAQs (e.g., with ascorbic acid). 3. Perform a dose-response experiment with freshly prepared GCG to determine the optimal concentration for your cell type and target protein. |
| Inconsistent gene expression results in qPCR | 1. Variable GCG concentration affecting signaling pathways and downstream gene expression. 2. "Off-target" effects from GCG degradation products. | 1. Standardize the preparation and application of GCG for all experimental replicates. 2. Use freshly prepared GCG for all treatments. 3. Consider including positive and negative control treatments to ensure the reliability of your qPCR results. |
| Precipitation of GCG in culture medium | 1. Poor solubility of GCG at high concentrations. 2. Interaction with components of the culture medium. | 1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. 2. When diluting the stock in the medium, ensure rapid and thorough mixing. 3. Do not exceed the solubility limit of GCG in the final culture medium. Perform a solubility test if necessary. |
Experimental Protocols
Preparation of Stabilized this compound (GCG) Solution
This protocol describes the preparation of a GCG stock solution and its dilution into cell culture medium with stabilizing agents.
Materials:
-
This compound (GCG) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
L-ascorbic acid
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve GCG powder in DMSO to prepare a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small volumes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (with stabilization):
-
Immediately before use, thaw an aliquot of the GCG stock solution.
-
Prepare a fresh solution of L-ascorbic acid in sterile water (e.g., 10 mM).
-
Add the L-ascorbic acid solution to the pre-warmed cell culture medium to a final concentration of 50-100 µM.
-
Dilute the GCG stock solution directly into the ascorbic acid-containing medium to achieve the desired final concentration for your experiment. Mix thoroughly by gentle inversion.
-
Use this GCG-containing medium to treat your cells immediately.
-
Cell Viability Assessment using WST-1 Assay
This protocol outlines the steps for assessing cell viability after treatment with GCG using a WST-1 assay.
Materials:
-
Cells cultured in 96-well plates
-
GCG working solution (prepared as described above)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Cell Treatment:
-
Remove the existing medium and replace it with fresh medium containing various concentrations of GCG.
-
Include wells with vehicle control (medium with the same concentration of DMSO and ascorbic acid as the highest GCG concentration) and untreated controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized for your cell type.
-
Gently shake the plate for 1 minute to ensure uniform distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Analysis of Protein Expression by Western Blot
This protocol provides a general workflow for analyzing the expression of target proteins in cells treated with GCG.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
GCG working solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with GCG for the desired time and at the optimal concentration.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Analysis of Gene Expression by qPCR
This protocol details the steps for measuring changes in gene expression in response to GCG treatment.
Materials:
-
Cells treated with GCG
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After treating the cells with GCG, harvest them and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.
-
Visualizations
Caption: Instability pathway of this compound (GCG) under typical experimental conditions.
Caption: Simplified overview of signaling pathways modulated by GCG.
Caption: A logical workflow for troubleshooting inconsistent results in GCG experiments.
Technical Support Center: Enhancing the Bioavailability of (-)-Gallocatechin Gallate (GCG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of (-)-Gallocatechin gallate (GCG).
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro/in vivo evaluation of GCG bioavailability enhancement strategies.
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of GCG in nanoparticles. | 1. Suboptimal ratio of GCG to carrier material. 2. Inadequate mixing or homogenization during preparation. 3. Poor solubility of GCG in the chosen solvent system. 4. Instability of GCG during the encapsulation process. | 1. Optimize the drug-to-polymer/lipid ratio through a series of trial experiments. 2. Increase the stirring speed, sonication time, or homogenization pressure. 3. Select a solvent system in which GCG is more soluble or use a co-solvent. 4. Incorporate antioxidants like ascorbic acid or conduct the process under an inert atmosphere (e.g., nitrogen). |
| Poor stability of GCG formulations (e.g., color change, precipitation). | 1. Degradation of GCG due to pH, temperature, or oxygen exposure.[1] 2. Aggregation or fusion of nanoparticles over time. | 1. Adjust the pH of the formulation to the acidic range (pH < 4) where GCG is more stable. Store formulations at low temperatures (2-8 °C) and protect from light.[1] 2. Optimize the surface charge (zeta potential) of the nanoparticles to ensure sufficient electrostatic repulsion. The addition of steric stabilizers like polyethylene glycol (PEG) can also prevent aggregation. |
| Inconsistent results in in vitro release studies. | 1. "Burst release" of GCG from the surface of nanoparticles. 2. Incomplete release of encapsulated GCG. 3. Degradation of GCG in the release medium. | 1. Optimize the formulation to ensure GCG is entrapped within the core of the nanoparticle. A coating layer can also control the initial burst. 2. The formulation may be too stable, preventing drug release. Adjust the composition of the carrier to allow for controlled degradation and release. 3. Ensure the pH of the release medium is acidic or add stabilizers to prevent GCG degradation during the experiment. |
| High variability in in vivo pharmacokinetic data. | 1. Significant first-pass metabolism of GCG. 2. Rapid degradation of the formulation in the gastrointestinal (GI) tract. 3. Inter-individual differences in animal models. | 1. Co-administer GCG with inhibitors of metabolic enzymes, such as piperine (use with caution due to potential drug interactions). 2. Use enteric-coated nanoparticles or formulations that protect GCG from the harsh acidic environment of the stomach and release it in the intestine. 3. Increase the number of animals per group to improve statistical power. Ensure consistent dosing and sampling techniques. |
| Low cellular uptake of GCG in in vitro cell culture models. | 1. Poor membrane permeability of the GCG formulation. 2. Efflux of GCG from cells by transporters like P-glycoprotein. | 1. Formulate GCG in lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles) to facilitate fusion with the cell membrane. 2. Co-treat cells with inhibitors of efflux pumps, though this is primarily for mechanistic studies. |
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound (GCG) typically low?
The low oral bioavailability of GCG is attributed to several factors:
-
Instability: GCG is unstable in the neutral to alkaline conditions of the small intestine, leading to significant degradation before it can be absorbed.[2]
-
Poor Permeability: As a polar molecule, GCG has limited ability to passively diffuse across the lipid-rich membranes of the intestinal epithelial cells.[3]
-
First-Pass Metabolism: GCG undergoes extensive metabolism in the intestines and liver by phase II enzymes, which modify and rapidly clear it from the body.[2]
2. What are the most promising strategies to enhance GCG bioavailability?
Several formulation strategies have shown promise in improving the oral bioavailability of catechins like GCG:
-
Nanoencapsulation: Entrapping GCG within nanoparticles (e.g., liposomes, niosomes, solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation in the GI tract, improve its stability, and enhance its absorption.[2][4][5][6]
-
Co-administration with Bioenhancers: Combining GCG with substances like ascorbic acid can improve its stability, while compounds like piperine can inhibit its metabolism.[7]
-
Complexation: Forming complexes with molecules like sucrose or cyclodextrins can enhance the solubility and stability of GCG.[8][9]
-
Amorphous Solid Dispersions: Converting crystalline GCG into an amorphous state within a polymer matrix can improve its dissolution rate and solubility.[10]
3. How do nanoformulations improve the bioavailability of GCG?
Nanoformulations enhance GCG bioavailability through several mechanisms:
-
Protection: The nanoparticle shell protects the encapsulated GCG from the harsh chemical and enzymatic environment of the stomach and intestines.[2][4]
-
Increased Stability: Encapsulation can significantly improve the stability of GCG.[4]
-
Enhanced Permeation and Retention (EPR) Effect: In certain applications, nanoparticles can accumulate in specific tissues due to the EPR effect.
-
Controlled Release: Nanoformulations can be designed for sustained release, maintaining a therapeutic concentration of GCG over a longer period.[10]
-
Improved Uptake: The small size and surface properties of nanoparticles can facilitate their uptake by intestinal cells.[5]
4. Can co-administration of other dietary compounds improve GCG absorption?
Yes, co-administration with certain compounds can be effective. For instance, ascorbic acid (Vitamin C) has been shown to increase the stability of catechins in the GI tract.[7] Some studies also suggest that co-administration with certain foods can impact absorption, though results can be variable.[11]
5. Are there any safety concerns with the excipients used to enhance GCG bioavailability?
Most excipients used in pharmaceutical formulations are generally recognized as safe (GRAS). However, it is crucial to:
-
Use excipients within their approved concentration limits.
-
Evaluate the biocompatibility and potential toxicity of novel nanoformulations through in vitro and in vivo studies.
-
Consider potential interactions between excipients and GCG that might affect its activity or safety.
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from various studies on the enhancement of epigallocatechin gallate (EGCG) bioavailability, which is structurally similar to GCG and for which more data is available. These results provide a strong indication of the potential for similar enhancements with GCG.
Table 1: Pharmacokinetic Parameters of EGCG Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| EGCG Powder | 158.3 ± 25.4 | 0.25 | 245.7 ± 45.8 | 100 | [4] |
| EGCG pH-sensitive Nanoparticles | 289.6 ± 50.1 | 4.0 | 598.4 ± 89.2 | 243.5 | [4][12] |
| EGCG-loaded Spanlastics | 1250 ± 110 | 2.0 | 4560 ± 350 | 380 | [4] |
| EGCG-loaded Niosomes | 980 ± 90 | 2.0 | 3120 ± 280 | 260 | [4] |
Table 2: In Vitro Permeability of EGCG Formulations across Caco-2 Cell Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Enhancement Ratio | Reference |
| Free EGCG | 1.5 x 10⁻⁶ | 1.0 | [5] |
| Folic acid-functionalized EGCG-loaded NLC | 2.7 x 10⁻⁶ | 1.8 | [5] |
Key Experimental Protocols
1. Preparation of pH-Sensitive Polymeric Nanoparticles of GCG (Emulsion Evaporation Method)
-
Materials: this compound (GCG), Eudragit S100 (ES100), Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane, Methanol.
-
Protocol:
-
Dissolve 80 mg of ES100 and PLGA (in a 1:2 weight ratio) in a solvent mixture of dichloromethane and methanol.[6]
-
Add the polymeric solution to 5 mL of a 2.5% (w/v) acidic PVA solution (pH 2.0) containing 10 mg of GCG while vortexing to form a primary emulsion.[6]
-
Immediately inject this primary emulsion into 50 mL of a 2.5% (w/v) acidic PVA solution (pH 2.0) under stirring.[6]
-
Evaporate the organic solvents under reduced pressure using a rotary evaporator to allow for the formation of nanoparticles.[6]
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated GCG, and then lyophilize for storage.
-
2. Preparation of GCG-Loaded Solid Lipid Nanoparticles (SLNs) (High-Shear Homogenization and Ultrasonication)
-
Materials: GCG, Solid lipid (e.g., Precirol® ATO 5), Surfactant (e.g., Polysorbate 60), Purified water.
-
Protocol:
-
Melt the solid lipid and surfactant together at a temperature approximately 10°C above the lipid's melting point (e.g., 70°C for Precirol® ATO 5).[8]
-
Disperse the molten lipid phase in hot purified water (at the same temperature) containing the desired amount of GCG.
-
Subject the coarse emulsion to high-shear homogenization for a specified time to reduce the particle size.
-
Further reduce the particle size and improve homogeneity by ultrasonication.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The resulting SLN dispersion can be used directly or lyophilized for long-term storage.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Animals: Sprague Dawley rats.
-
Protocol:
-
Fast the rats overnight (with free access to water) before oral administration of the GCG formulations.[11]
-
Administer a single oral dose of the GCG formulation (e.g., GCG powder suspended in a vehicle, GCG nanoparticles) via oral gavage.[4]
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[4]
-
Centrifuge the blood samples to separate the plasma.
-
Extract GCG from the plasma samples using an appropriate solvent (e.g., ethyl acetate) after protein precipitation.
-
Quantify the concentration of GCG in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[13]
-
Visualizations
Caption: Experimental workflows for preparing GCG-loaded nanoparticles.
Caption: Hurdles limiting the oral bioavailability of GCG.
Caption: Simplified glucagon signaling pathway in a hepatocyte.
References
- 1. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of epigallocatechin gallate-loaded nanoparticles and characterization of their inhibitory effects on Helicobacter pylori growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of epigallocatechin gallate nanoparticles on the in-vivo treatment of Alzheimer’s disease in a rat/mouse model: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of EGCG using pH-sensitive polymeric nanoparticles: characterization and in vivo investigation on nephrotic syndrome rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. proteopedia.org [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, development, and characterization of lipid nanocarriers-based epigallocatechin gallate delivery system for preventive and therapeutic supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Oral bioavailability enhancement through supersaturation: an update and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Engineering of Green Tea Epigallocatechin-3-gallate (EGCg) Cocrystals and Pharmacokinetic Modulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Frontiers | The Influence of EGCG on the Pharmacokinetics and Pharmacodynamics of Bisoprolol and a New Method for Simultaneous Determination of EGCG and Bisoprolol in Rat Plasma [frontiersin.org]
Technical Support Center: Navigating Cell Culture Studies with (-)-Gallocatechin Gallate (GCG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate artifacts in cell culture experiments involving (-)-Gallocatechin gallate (GCG). Our aim is to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of toxicity even at low concentrations of GCG. What could be the cause?
A1: A primary reason for unexpected cytotoxicity is the generation of hydrogen peroxide (H₂O₂) through the auto-oxidation of GCG in the cell culture medium.[1][2][3] This phenomenon is particularly pronounced in certain media like Dulbecco's Modified Eagle Medium (DMEM).[1][2] The produced H₂O₂ can induce oxidative stress and cell death, which may be mistakenly attributed to the direct action of GCG.
Q2: I'm observing inconsistent results between experiments. Why might this be happening?
A2: The instability of GCG in cell culture media is a likely culprit for inconsistent results.[4][5][6] GCG can degrade rapidly, with a half-life that can be as short as a few minutes to less than an hour depending on the medium and conditions.[4][7][8] This means your cells are exposed to a constantly changing profile of GCG and its degradation products, leading to variability.
Q3: Is GCG an antioxidant or a pro-oxidant in cell culture?
A3: GCG can exhibit both antioxidant and pro-oxidant properties, and its effect is highly context-dependent.[9][10][11] While it can scavenge reactive oxygen species (ROS), under typical cell culture conditions (e.g., physiological pH, presence of oxygen and metal ions), it can auto-oxidize and generate ROS like H₂O₂, thus acting as a pro-oxidant.[9][12][13] This pro-oxidant activity has been linked to its anti-cancer effects.[11]
Q4: How does the choice of cell culture medium affect my experiments with GCG?
A4: The composition of the cell culture medium significantly impacts GCG stability and the rate of H₂O₂ formation.[1][14] Studies have shown that DMEM tends to promote the highest levels of H₂O₂ generation from catechins compared to other media like McCoy's 5A or RPMI 1640.[1] The presence of metal ions and a slightly alkaline pH can accelerate GCG degradation.[5][6]
Q5: What are the main degradation products of GCG in cell culture, and are they bioactive?
A5: GCG can epimerize to its isomer, (-)-epigallocatechin gallate (EGCG), and auto-oxidize to form dimers like theasinensins, as well as degrade into smaller molecules like gallic acid.[6][8][15] Importantly, these degradation products can be biologically active themselves, potentially contributing to the observed cellular effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Apoptosis | H₂O₂ generation from GCG auto-oxidation.[1][3] | - Add catalase (e.g., 30 units/mL) to the culture medium to decompose H₂O₂.[7][14]- Consider using media less prone to H₂O₂ formation, such as F-10 or F-12 nutrient mixtures.[14]- Include a "medium + GCG without cells" control to measure H₂O₂ levels. |
| Inconsistent/Irreproducible Data | Instability and degradation of GCG in the medium.[4][5] | - Prepare fresh GCG solutions immediately before each experiment.- Minimize the incubation time of GCG with the medium before adding to cells.- Consider co-treatment with stabilizers like ascorbic acid or saturating the medium with nitrogen.[6] |
| Unexpected Pro-oxidant Effects | Auto-oxidation of GCG leading to ROS production.[9][12] | - If antioxidant effects are being studied, include superoxide dismutase (SOD) to stabilize GCG and prevent auto-oxidation.[7]- Characterize the redox state of your cells to differentiate between direct GCG effects and those mediated by oxidative stress. |
| Difficulty Interpreting Signaling Pathway Modulation | GCG degradation products may have off-target effects. | - Analyze the stability of GCG in your specific experimental setup using techniques like HPLC.- Compare the effects of GCG with its known degradation products if they are commercially available. |
Quantitative Data Summary
Table 1: Stability of this compound (GCG) and its Epimer (-)-Epigallocatechin Gallate (EGCG) in Cell Culture Media
| Compound | Medium | Concentration (µM) | Half-life | Key Findings | Reference |
| GCG | DMEM/F12 (1/1 v/v) | 20 | < 1 hour | GCG was unstable under physiological conditions (pH 7.4, 37°C). | [5][8] |
| EGCG | DMEM | 50 | ~4 minutes | Rapid degradation with formation of oxidation products. | [4][8] |
| EGCG | McCoy's 5A | 10 | < 30 minutes | Less than 10% of the initial amount remained after 1 hour. | [8] |
| EGCG | HAM's F12 / RPMI 1640 (mixed) | 20 | ~30 minutes | Addition of SOD increased the half-life to > 24 hours. | [7] |
Table 2: Effective Concentrations of GCG/EGCG in Cell Culture Studies
| Cell Line | Assay | Concentration Range (µM) | Observed Effect | Reference |
| Jurkat (T lymphoblastic leukemia) | Viability (MTT) | 50 - 100 | IC50 values ranged from ~60-83 µM over 24-72 hours. | [16] |
| 3T3-L1 (preadipocytes) | Proliferation (MTT) | 2.5 - 50 | Dose-dependent inhibition of cell proliferation. | [17] |
| HT22 (hippocampal) | Neuroprotection | 50 - 100 | GCG showed concentration-dependent neuroprotective effects without cytotoxicity. | [18] |
| CHO (Chinese Hamster Ovary) | Viable Cell Density | 10 - 100 | Increased viable cell density and IgG production. | [19][20] |
| H1299 (human lung cancer) | Cell Growth | IC50 ~20 | Inhibition of cell growth in vitro. | [12] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the effect of GCG on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
GCG Treatment:
-
Prepare fresh stock solutions of GCG in a suitable solvent (e.g., DMSO or ethanol) immediately before use.
-
Dilute the GCG stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with 100 µL of the GCG-containing medium. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[21]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a "medium-only" control. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of MAPK/ERK Pathway
This protocol outlines the steps to analyze the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, in response to GCG treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GCG at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.[25] The antibody should be diluted in the blocking buffer according to the manufacturer's instructions.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as described above.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK1/2 antibody and re-probed with an antibody for total ERK1/2.[26]
-
Incubate the membrane in a stripping buffer, wash thoroughly, and then follow the blocking and antibody incubation steps as described above using a total ERK1/2 antibody.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: Workflow illustrating the potential for artifacts in GCG cell culture studies.
Caption: Key signaling pathways modulated by GCG/EGCG.[27][28][29][30][31]
References
- 1. Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documentsdelivered.com [documentsdelivered.com]
- 11. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Chemiluminescence analysis of the prooxidant and antioxidant effects of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different cytotoxic and clastogenic effects of epigallocatechin gallate in various cell-culture media due to variable rates of its oxidation in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Epigallocatechin Gallate Delivery and Adipogenesis Inhibition through Fluorescent Mesoporous Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. static.igem.wiki [static.igem.wiki]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell signaling pathways in the neuroprotective actions of the green tea polyphenol (-)-epigallocatechin-3-gallate: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (-)-Gallocatechin Gallate (GCG) Epimerization to (-)-Epigallocatechin Gallate (EGCG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantification of the epimerization of (-)-gallocatechin gallate (GCG) to its epimer, (-)-epigallocatechin gallate (EGCG).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of GCG and EGCG?
A1: Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to its opposite configuration. In the case of GCG and EGCG, which are stereoisomers, the epimerization primarily occurs at the C-2 position of the C-ring of the flavan-3-ol structure. This conversion is a significant consideration during the processing and analysis of tea catechins and in drug development, as the biological activities of the two epimers can differ.[1][2]
Q2: What are the primary factors that influence the rate of GCG to EGCG epimerization?
A2: The epimerization of GCG to EGCG is influenced by several key factors:
-
Temperature: Higher temperatures significantly accelerate the rate of epimerization. This is a critical factor during thermal processing of tea and in experimental setups.[3][4][5]
-
pH: The pH of the solution plays a crucial role. Epimerization is generally favored in neutral to slightly acidic conditions.[5][6]
-
Time: The extent of epimerization is directly proportional to the duration of exposure to conditions that favor the reaction.[5][6]
-
Concentration: The initial concentration of the catechin solution can also affect the reaction kinetics.[7]
-
Presence of Metal Ions: Certain metal ions can catalyze the epimerization process.[8]
Q3: Why is it important to quantify the epimerization of GCG to EGCG?
A3: Quantifying the conversion of GCG to EGCG is crucial for several reasons:
-
Bioactivity Assessment: GCG and EGCG can exhibit different biological activities. Accurate quantification of each epimer is essential for correctly interpreting the results of bioassays and for structure-activity relationship (SAR) studies.
-
Product Stability and Formulation: In the development of pharmaceuticals or nutraceuticals containing these catechins, understanding and controlling epimerization is vital for ensuring product stability, shelf-life, and consistent efficacy.
-
Process Optimization: For researchers studying the effects of processing on tea catechins, quantifying epimerization helps in optimizing conditions to either minimize or maximize the conversion, depending on the desired outcome.
Q4: What is the most common analytical technique for separating and quantifying GCG and EGCG?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the separation and quantification of GCG and EGCG.[9][10][11] Reversed-phase HPLC with a C18 column is particularly common, often coupled with UV or mass spectrometry (MS) detection for high sensitivity and specificity.[9][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of GCG and EGCG peaks in HPLC chromatogram. | 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation. | 1. Optimize the mobile phase gradient. A shallow gradient of acetonitrile or methanol in acidified water often improves resolution.[1][12] 2. Adjust the column temperature. A slightly elevated temperature (e.g., 30-35°C) can sometimes improve peak shape and resolution.[14] 3. Replace the HPLC column with a new one of the same type. Ensure proper column storage and handling. |
| Inconsistent or non-reproducible quantification results. | 1. Instability of GCG/EGCG in the sample or standard solutions. 2. Variability in sample preparation. 3. Fluctuation in HPLC system performance (e.g., pump, injector). | 1. Prepare fresh standard and sample solutions daily and keep them refrigerated or on ice. Consider using a stabilizing agent like ascorbic acid in your solutions.[7] 2. Standardize the sample preparation protocol, including extraction time, temperature, and solvent volumes.[15] 3. Perform system suitability tests before each run to ensure the HPLC system is performing within acceptable limits. Check for leaks and ensure proper pump priming. |
| Low recovery of GCG and EGCG from the sample matrix. | 1. Incomplete extraction from the sample. 2. Degradation of catechins during sample preparation. | 1. Optimize the extraction solvent and method. A mixture of methanol or ethanol and water is often effective. Sonication can aid in extraction.[12] 2. Minimize exposure of samples to high temperatures and light during preparation. Work quickly and keep samples cool. |
| Presence of interfering peaks in the chromatogram. | 1. Co-elution with other compounds from the sample matrix. 2. Contamination of the sample or mobile phase. | 1. Adjust the mobile phase gradient or try a different column chemistry to resolve the interfering peaks. 2. Use HPLC-grade solvents and filter all samples and mobile phases before use. Run a blank injection to check for system contamination. |
Quantitative Data on GCG to EGCG Epimerization
The epimerization of GCG to EGCG, and the reverse reaction, are first-order kinetic processes. The rate of these reactions is highly dependent on temperature, as described by the Arrhenius equation.
Table 1: Activation Energies for Catechin Epimerization and Degradation [3]
| Reaction | Activation Energy (Ea) in kJ/mol |
| Epimerization of EGCG to GCG | 117.6 |
| Epimerization of GCG to EGCG | 84.2 |
| Total degradation of EGCG and GCG | 42.8 |
This data indicates that the conversion of EGCG to GCG requires more energy than the reverse reaction, and that both epimerization reactions are more energy-dependent than the overall degradation of these catechins.
Table 2: Key Temperature Points in EGCG/GCG Reaction Kinetics in Aqueous Systems [4][16][17]
| Temperature | Predominant Reaction |
| Below 44°C | Degradation of EGCG is more significant than epimerization. |
| Above 44°C | Epimerization from GCG to EGCG becomes faster than degradation. |
| Above 98°C | Epimerization from GCG to EGCG becomes the prominent reaction. |
Experimental Protocols
Protocol 1: Sample Preparation for Epimerization Analysis
This protocol describes the preparation of a tea infusion sample for HPLC analysis.
-
Sample Weighing: Accurately weigh 1.0 g of dried green tea leaves into a 100 mL beaker.
-
Extraction: Add 50 mL of deionized water pre-heated to 80°C.
-
Infusion: Cover the beaker and allow the tea to infuse for 20 minutes at 80°C in a temperature-controlled water bath.
-
Cooling: Immediately cool the infusion to room temperature in an ice bath to quench the epimerization reaction.
-
Filtration: Filter the cooled infusion through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution (if necessary): If the catechin concentration is expected to be high, dilute the filtered sample with the initial mobile phase.
-
Storage: If not analyzed immediately, store the vials at 4°C for no longer than 24 hours.
Protocol 2: HPLC Quantification of GCG and EGCG
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of GCG and EGCG.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-25% B
-
25-30 min: 25-40% B
-
30-35 min: 40-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[14]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[14]
-
-
Quantification:
-
Prepare a series of standard solutions of GCG and EGCG of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of GCG and EGCG in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Experimental Workflow for GCG/EGCG Epimerization Quantification
Caption: Workflow for quantifying GCG and EGCG epimerization.
Signaling Pathway: EGCG Inhibition of the MAPK/ERK Pathway
EGCG is known to modulate various cellular signaling pathways, including the MAPK/ERK pathway, which is often dysregulated in cancer.[4][6][18]
Caption: EGCG inhibits the MAPK/ERK signaling pathway.
References
- 1. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 4. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer Properties of Epigallocatechin-3-gallate (EGCG) and its Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A RP-HPLC method for the determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC determination of catechins and caffeine in tea. Differentiation of green, black and instant teas - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. thescipub.com [thescipub.com]
- 15. lcms.cz [lcms.cz]
- 16. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing (-)-Gallocatechin Gallate (GCG)-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with (-)-Gallocatechin gallate (GCG) in normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity and cell death in our normal cell line after treatment with GCG. Isn't GCG supposed to be more toxic to cancer cells?
A1: While it is true that GCG and other tea catechins often exhibit selective cytotoxicity towards cancer cells, they can also induce toxicity in normal cells, particularly at higher concentrations or under specific experimental conditions.[1][2][3] This off-target cytotoxicity is often linked to the pro-oxidant activity of GCG in cell culture media.
Q2: What is the primary mechanism behind GCG-induced cytotoxicity in normal cells in vitro?
A2: A key mechanism is the auto-oxidation of GCG in the cell culture medium, which leads to the generation of reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂).[1][4] This accumulation of H₂O₂ can induce oxidative stress, leading to cellular damage and apoptosis. The presence of metal ions, such as iron, in the medium can further potentiate this pro-oxidant effect.[1]
Q3: How can we confirm if ROS production is the cause of the observed cytotoxicity in our experiments?
A3: To determine if ROS is the culprit, you can co-incubate your cells with GCG and an antioxidant. A significant reduction in cytotoxicity in the presence of the antioxidant would suggest a ROS-mediated mechanism. A common and effective antioxidant for this purpose is N-acetylcysteine (NAC).[5] You can also directly measure ROS levels using fluorescent probes like DCFDA.
Q4: Are there any recommended agents to reduce GCG-induced cytotoxicity in normal cells?
A4: Yes, based on the pro-oxidant mechanism, several agents can be used to mitigate GCG's toxicity in normal cells:
-
Catalase: This enzyme specifically degrades hydrogen peroxide. Its addition to the culture medium can directly neutralize the H₂O₂ generated by GCG.[1][4]
-
N-acetylcysteine (NAC): A broad-spectrum antioxidant that can scavenge ROS and replenish intracellular glutathione levels.[5]
-
Deferoxamine: An iron chelator that can reduce the generation of ROS by sequestering free iron in the culture medium.[1]
Q5: Will adding these protective agents interfere with the intended effects of GCG in our experimental model?
A5: This is a critical consideration. If your research is focused on the pro-oxidant or cytotoxic effects of GCG, then adding these agents will indeed interfere with your experiment. However, if you are studying other biological activities of GCG (e.g., its impact on a specific signaling pathway independent of ROS) and the cytotoxicity is an unwanted side effect, then using these protective agents can be a valid strategy to isolate the desired experimental outcome.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in GCG-Treated Normal Cells
Symptoms:
-
Low cell viability in MTT, MTS, or other proliferation assays.
-
Increased number of floating cells in culture.
-
Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing).
Troubleshooting Steps:
-
Verify GCG Concentration: Ensure that the concentration of GCG being used is appropriate for your cell line. If possible, perform a dose-response curve to determine the IC50 value.
-
Test for ROS-Mediated Toxicity:
-
Co-treat cells with GCG and Catalase (e.g., 100-250 U/mL).
-
Co-treat cells with GCG and N-acetylcysteine (NAC) (e.g., 1-5 mM).
-
Co-treat cells with GCG and Deferoxamine (an iron chelator).
-
-
Analyze Results: If the addition of these agents significantly increases cell viability, the cytotoxicity is likely mediated by ROS.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cell viability data for the same GCG concentration across different experimental runs.
Troubleshooting Steps:
-
Standardize Media Conditions: The rate of GCG auto-oxidation can be influenced by the composition of the cell culture medium, including the presence of metal ions and pH.[6] Ensure you are using the same batch and formulation of media for all experiments.
-
Control for Incubation Time: The generation of H₂O₂ by GCG is time-dependent. Standardize the duration of cell exposure to GCG.
-
Prepare Fresh GCG Solutions: GCG can degrade in solution. Prepare fresh stock solutions of GCG for each experiment and dilute to the final concentration immediately before adding to the cells.
Data on Protective Strategies
The following tables summarize data, primarily from studies on the closely related catechin (-)-epigallocatechin gallate (EGCG), which is expected to have similar mechanisms to GCG. These demonstrate the efficacy of various agents in mitigating catechin-induced cytotoxicity.
Table 1: Effect of Catalase on Catechin-Induced Cytotoxicity
| Cell Line | Catechin & Conc. | Protective Agent & Conc. | Observation | Reference |
| Jurkat | EGCG (50 µM) | Catalase (100 U/mL) | Completely inhibited the increase in H₂O₂ levels. | [4] |
| H1299 (Lung Cancer) | EGCG (25 or 50 µM) | SOD/Catalase (5 U/mL, 30 U/mL) | Significantly decreased the number of apoptotic and necrotic cells. | [7] |
| Normal Oral Fibroblasts (GN56) | EGCG | Catalase | Decreased toxicity. | [1] |
Table 2: Effect of N-acetylcysteine (NAC) on Catechin-Induced Cytotoxicity
| Cell Line | Catechin/Toxin & Conc. | Protective Agent & Conc. | Observation | Reference |
| Bovine Aortic Endothelial Cells | EGCG/Arsenite | NAC (1-10 mM) | Reversed cytotoxicity and pro-caspase activity. | [8] |
| Human Lung Cancer Cells | EGCG | NAC (0-2 mM) | Dose-dependently enhanced growth inhibitory activity (Note: effect in cancer cells). | [9][10] |
| Tumor Cells | EGCG | NAC | Rescued cells from H₂O₂-induced damage, but not from EGCG-induced mitochondrial damage. | [5] |
Table 3: Effect of Iron Chelators on Catechin-Induced Cytotoxicity
| Cell Line | Catechin & Conc. | Protective Agent & Conc. | Observation | Reference |
| Normal Oral Fibroblasts (GN56) | EGCG | Deferoxamine (Fe³⁺ chelator) | Decreased toxicity. | [1] |
Experimental Protocols
Protocol 1: Assessing the Protective Effect of Catalase on GCG-Induced Cytotoxicity
-
Cell Seeding: Seed your normal cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare a stock solution of Catalase (e.g., 10,000 U/mL in sterile PBS).
-
-
Treatment:
-
Control Group: Treat cells with vehicle control.
-
GCG Group: Treat cells with the desired concentration of GCG.
-
Protective Group: Pre-treat cells with Catalase (final concentration of 100-250 U/mL) for 1 hour, then add the desired concentration of GCG.
-
Catalase Control Group: Treat cells with Catalase only.
-
-
Incubation: Incubate the plate for your standard experimental duration (e.g., 24 or 48 hours).
-
Viability Assay: Perform a cell viability assay, such as MTS or MTT, according to the manufacturer's protocol.[11]
-
Data Analysis: Calculate the percentage of cell viability for each group relative to the vehicle control. A significant increase in viability in the "Protective Group" compared to the "GCG Group" indicates that H₂O₂ is a major contributor to the cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of GCG-induced cytotoxicity and points of intervention.
Caption: Troubleshooting workflow for GCG-induced cytotoxicity.
References
- 1. In vitro cytotoxicity of epigallocatechin gallate and tea extracts to cancerous and normal cells from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Roles of catalase and hydrogen peroxide in green tea polyphenol-induced chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylcysteine enhances the lung cancer inhibitory effect of epigallocatechin-3-gallate and forms a new adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine enhances the lung cancer inhibitory effect of epigallocatechin-3-gallate and forms a new adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejmoams.com [ejmoams.com]
Technical Support Center: Optimizing (-)-Gallocatechin Gallate (GCG) Extraction
Welcome to the technical support center for the optimized extraction of (-)-Gallocatechin Gallate (GCG) from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to GCG extraction experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of GCG.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low GCG Yield | 1. Suboptimal Solvent System: The polarity of the solvent may not be ideal for GCG. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls. 3. Degradation of GCG: High temperatures or prolonged extraction times can lead to the degradation or epimerization of GCG.[1][2] 4. Improper Plant Material: The concentration of GCG can vary depending on the plant species, part of the plant used, and harvesting time. | 1. Optimize Solvent: Aqueous mixtures of organic solvents like ethanol or methanol are often more effective than single solvents.[3] Experiment with different ratios (e.g., 40-80% ethanol in water).[4] The use of edible green solvents like chitosan/ascorbic acid has also shown high efficiency.[1][2] 2. Enhance Extraction: Consider using assistance techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1][5] 3. Control Extraction Conditions: Maintain extraction temperatures below 80-100°C and limit extraction times to prevent degradation.[1][2] For hot water extraction, 80°C for 30 minutes has been reported as efficient.[5] 4. Material Selection: Ensure you are using a plant source known to be rich in GCG. Analyze different parts of the plant (leaves, stems, etc.) to find the highest concentration.[6][7] |
| Co-extraction of Impurities (e.g., Caffeine) | Solvent Non-selectivity: Many solvents that extract GCG will also extract other compounds like caffeine and other catechins. | Solvent Partitioning: After the initial extraction, perform a liquid-liquid partition. For example, partitioning the aqueous extract with chloroform can help in removing caffeine.[8] Subsequently, partitioning with ethyl acetate can help to isolate the catechin mixture.[8] |
| Poor Peak Resolution in HPLC/UPLC Analysis | 1. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for separating GCG from other closely related catechins. 2. Incorrect Column: The stationary phase of the column may not be providing adequate separation. 3. Suboptimal Gradient Elution: The gradient program may be too fast or not selective enough. | 1. Adjust Mobile Phase: A common mobile phase consists of an acidified aqueous solution (e.g., with phosphoric acid or acetic acid) and an organic solvent like acetonitrile or methanol.[6][9][10] Fine-tune the proportions to improve separation. 2. Select Appropriate Column: A C18 column is commonly used and generally provides good separation for catechins.[6][11] 3. Optimize Gradient: Develop a gradient elution program that allows for sufficient separation of all catechins of interest. Start with a lower concentration of the organic solvent and gradually increase it.[6] |
| GCG Degradation During Storage | Instability: GCG, like other catechins, can be unstable and prone to oxidation, especially in solution and at non-acidic pH.[12] | Proper Storage: Store extracts and standards at low temperatures (-20°C is recommended for stock solutions) and in the dark.[13] For solutions, maintaining an acidic pH can improve stability.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting GCG?
A1: The choice of solvent significantly impacts the extraction efficiency of GCG. Generally, polar solvents are used. Aqueous mixtures of organic solvents are often more effective than their pure forms.[3]
-
Ethanol-water mixtures: A 40% ethanol solution with ultrasound-assisted extraction has been shown to be optimal in some studies.[4] Mixtures of ethanol and water have demonstrated high effectiveness in recovering catechins.[3]
-
Methanol-water mixtures: These are also commonly used and show good extraction yields for various polyphenols.[6]
-
Hot Water: Hot water extraction is a simple and environmentally friendly method. Optimal conditions have been reported around 80-85°C.[5][12]
-
Green Solvents: Deep eutectic solvents (DESs) and solutions like chitosan/ascorbic acid are emerging as effective and environmentally friendly alternatives.[2][14]
Q2: How do temperature and time affect GCG extraction?
A2: Temperature and time are critical parameters that need to be optimized.
-
Temperature: Increasing the temperature generally enhances the solubility and diffusion rate of GCG, leading to higher yields up to a certain point.[12] However, temperatures above 100°C can cause degradation and epimerization of catechins.[1][2] For subcritical water extraction, the maximum EGCG yield was found at 120°C.[11]
-
Time: Longer extraction times can increase the yield, but prolonged exposure to high temperatures can lead to degradation.[1][2] The optimal time depends on the method used, for instance, 30-34 minutes for hot water extraction[12] and as short as 6 minutes for subcritical water extraction.[11]
Q3: What are the advantages of using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for GCG?
A3: Both UAE and MAE are modern techniques that can enhance extraction efficiency.
-
UAE: Uses acoustic cavitation to disrupt plant cell walls, which facilitates the release of GCG into the solvent. It can often lead to higher yields in shorter times and at lower temperatures compared to conventional methods.[5]
-
MAE: Uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It has been shown to significantly increase the yield of catechins compared to UAE alone.[1] A combination of MAE and UAE can further enhance the extraction yield.[1]
Q4: How can I quantify the amount of GCG in my extract?
A4: The most common and reliable method for quantifying GCG is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically coupled with a UV or photodiode array (PDA) detector.[6][7]
-
A C18 column is generally used for separation.
-
The mobile phase usually consists of a gradient of acidified water and acetonitrile or methanol.[6][9]
-
Quantification is achieved by comparing the peak area of GCG in the sample to a standard curve generated from known concentrations of a pure GCG standard.[6][15]
Q5: From which plant materials can I extract GCG?
A5: GCG is a type of catechin found in various plants, most notably in tea.
-
Green Tea (Camellia sinensis): This is the most common and richest source of GCG and other catechins.[1][8]
-
Other Plants: While green tea is the primary source, other plants like Saraca asoca have also been studied for their catechin content, including GCG-related compounds like (-)-epigallocatechin gallate.[6][7] The distribution of these compounds can vary in different parts of the plant.[6]
Data Presentation: Comparison of Extraction Methods for Catechins
Note: The following tables summarize data for major catechins, including the closely related and more frequently studied (-)-epigallocatechin gallate (EGCG), which can serve as a proxy for optimizing GCG extraction.
Table 1: Hot Water Extraction (HWE) of Catechins from Green Tea Waste [5]
| Sample-to-Solvent Ratio (w/v) | EGCG (mg/L) | EGC + C (mg/L) | ECG (mg/L) | EC (mg/L) | Total Catechins |
| 1:100 | 20.99 ± 1.11 | 12.58 ± 0.56 | 6.05 ± 0.06 | 37.95 ± 0.84 | Highest Yield |
| 1:50 | 18.31 ± 0.78 | 10.94 ± 0.46 | 5.26 ± 0.05 | 33.09 ± 0.70 | - |
| 1:20 | 9.71 ± 1.40 | 7.95 ± 0.66 | 1.85 ± 0.71 | 30.58 ± 1.17 | - |
| Extraction Conditions: 80°C |
Table 2: Comparison of Different Extraction Techniques for EGCG
| Extraction Method | Solvent | Temperature (°C) | Time | EGCG Yield | Reference |
| Hot Water Extraction | Water | 85 | 34 min | 33.82 mg/g | [12] |
| Subcritical Water Extraction | Water | 120 | 6 min | 4.665% | [11] |
| Ultrasound-Assisted (UAE) | 40% Ethanol | 40 | 2 h | Optimal for total catechins | [4] |
| Supercritical CO2 (with ethanol) | CO2 + Ethanol | 41.2 | 116.3 min | 0.447 recovery | [16] |
| β-Cyclodextrin | 25 g/L β-CD | 60 | 60 min | 118.7 mg/g | [17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of GCG
This protocol is based on methods optimized for high catechin recovery.[4]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., green tea leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it into a 50 mL conical flask.
-
Add 25 mL of the extraction solvent (e.g., 40% ethanol in water). This corresponds to a 1:25 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 2 hours at a controlled temperature of 40°C.
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Quantification of GCG using HPLC
This protocol is a generalized method based on common practices for catechin analysis.[6][9][10]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25-30°C.
-
-
Gradient Elution Program:
-
0-5 min: 15% B
-
5-15 min: 15-30% B (linear gradient)
-
15-20 min: 30-50% B (linear gradient)
-
20-25 min: 50-15% B (linear gradient)
-
25-30 min: 15% B (re-equilibration)
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in 50% methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Analysis and Quantification:
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample extracts.
-
Identify the GCG peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of GCG in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and analysis of GCG from plant materials.
Caption: Simplified signaling pathways modulated by green tea catechins.[18][19][20]
References
- 1. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmsjournal.com [hmsjournal.com]
- 3. The Role of Extracting Solvents in the Recovery of Polyphenols from Green Tea and Its Antiradical Activity Supported by Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction optimization of gallic acid, (+)-catechin, procyanidin-B2, (−)-epicatechin, (−)-epigallocatechin gallate, and (−)-epicatechin gallate: their simultaneous identification and quantification in Saraca asoca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction optimization of gallic acid, (+)-catechin, procyanidin-B2, (-)-epicatechin, (-)-epigallocatechin gallate, and (-)-epicatechin gallate: their simultaneous identification and quantification in Saraca asoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ojs.openagrar.de [ojs.openagrar.de]
- 13. lcms.cz [lcms.cz]
- 14. Extraction of Catechin Compounds from Green Tea with a New Green Solvent [crcu.jlu.edu.cn]
- 15. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of Epigallocatechin Gallate and Epicatechin Gallate from Tea Leaves Using β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-Gallocatechin Gallate and (-)-Epigallocatechin Gallate Bioactivity
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin gallate (GCG) and (-)-epigallocatechin gallate (EGCG) are prominent catechins found in green tea, recognized for their significant therapeutic potential. As stereoisomers, their structural similarities and differences give rise to distinct biological activities. This guide provides an objective, data-driven comparison of their bioactivities, focusing on their antioxidant, anti-inflammatory, and anticancer properties to aid researchers and drug development professionals in their work with these compounds.
Comparative Bioactivity Data
The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of the efficacy of GCG and EGCG in different biological assays.
Antioxidant Activity
The antioxidant capacity of GCG and EGCG is a cornerstone of their therapeutic potential. The primary mechanism involves scavenging free radicals, thereby mitigating oxidative stress.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound (GCG) | 7.29 | [1] |
| (-)-Epigallocatechin gallate (EGCG) | 2.52 | [1] |
Lower IC50 values indicate greater antioxidant activity.
Anticancer Activity
Both GCG and EGCG have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | Assay | Concentration | % Inhibition | Reference |
| This compound (GCG) | HCT-116 (Colon Cancer) | MTS | 100 µM | 79.2 ± 3.4 | [2] |
| (-)-Epigallocatechin gallate (EGCG) | HCT-116 (Colon Cancer) | MTS | 100 µM | 98.4 ± 0.7 | [2] |
| (-)-Epigallocatechin gallate (EGCG) | HCT-116 (Colon Cancer) | MTT | - | IC50: 8.75 µM | [3] |
| This compound (GCG) | SW-480 (Colon Cancer) | MTS | 100 µM | ~60% (estimated from graph) | [2] |
| (-)-Epigallocatechin gallate (EGCG) | SW-480 (Colon Cancer) | MTS | 100 µM | ~95% (estimated from graph) | [2] |
Higher percentage inhibition indicates greater anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of GCG and EGCG are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
| Compound | Cell Type | Assay | % Inhibition (Concentration) | Reference |
| This compound (GCG) | 3T3-L1 Adipocytes | LPS-induced IL-6 & MCP-1 production | Dose-dependent decrease | [4] |
| (-)-Epigallocatechin gallate (EGCG) | Human RA Synovial Fibroblasts | IL-1β-induced IL-6 production | 59% (5-20 µM) | [5] |
| (-)-Epigallocatechin gallate (EGCG) | Human RA Synovial Fibroblasts | IL-1β-induced IL-8 production | 57% (5-20 µM) | [5] |
Key Signaling Pathways
Both GCG and EGCG exert their pleiotropic effects by modulating a variety of intracellular signaling pathways. The diagrams below illustrate their influence on the pivotal NF-κB and MAPK pathways, which are central to inflammation and cancer.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured at a specific wavelength.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compounds (GCG and EGCG) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer (typically at 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
General Protocol:
-
Cells (e.g., HCT-116 or SW-480) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (GCG and EGCG) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., phosphorylated forms of MAPK or NF-κB pathway components).
General Protocol:
-
Cells are treated with the test compounds (GCG or EGCG) and/or a stimulant (e.g., LPS).
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., anti-phospho-p38 MAPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
The intensity of the protein bands is quantified to determine the relative protein expression levels.
Conclusion
Both this compound and (-)-epigallocatechin gallate exhibit potent antioxidant, anticancer, and anti-inflammatory activities. The available data suggests that while EGCG often demonstrates superior bioactivity in many assays, GCG remains a highly effective catechin with comparable mechanisms of action, particularly in the modulation of key inflammatory and cell survival pathways. The choice between these two compounds for further research and development may depend on the specific therapeutic target and desired potency. This guide provides a foundational comparison to inform such decisions and stimulate further investigation into the nuanced bioactivities of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Different Treatments of (-)-Epigallocatechin-3-Gallate on Colorectal Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Anticancer Effects of (-)-Gallocatechin Gallate in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of (-)-gallocatechin gallate (GCG) in xenograft models, referencing available experimental data. Due to a greater abundance of research on the related green tea catechin, (-)-epigallocatechin-3-gallate (EGCG), data from EGCG studies is included to provide a broader context for the potential efficacy and mechanisms of GCG. This information should be interpreted with the understanding that while structurally similar, the biological activities of GCG and EGCG may differ.
Efficacy of Green Tea Catechins in Xenograft Models
Studies have demonstrated the potential of green tea catechins, including GCG and the more extensively studied EGCG, to inhibit tumor growth in various cancer xenograft models.
Comparative Efficacy of GCG and Other Catechins in Breast Cancer Xenografts
A study investigating the components of green tea extract (GTE) demonstrated that its individual catechin components, including GCG, were effective in inhibiting breast cancer cell proliferation in vitro. In corresponding in vivo mouse xenograft models, GTE suppressed tumor size and decreased tumor vessel density, highlighting the potential of its constituent catechins in cancer treatment.
Efficacy of EGCG in Various Xenograft Models
Numerous studies have validated the anticancer effects of EGCG in a range of xenograft models:
-
Cholangiocarcinoma: EGCG treatment has been shown to significantly inhibit the growth of cholangiocarcinoma (HuCC-T1) tumor volume in xenograft models. This was accompanied by a decrease in carcinogenic molecular signals such as Notch1 and MMP-2/9.[1][2]
-
Prostate Cancer: Oral administration of EGCG has been found to inhibit the growth of prostate cancer cells in xenograft models through the upregulation of apoptosis.[3]
-
Colon Cancer: In colon cancer xenograft models, EGCG has been observed to inhibit tumor growth and metastasis by inducing the expression of the antioxidant transcription factor Nrf2.[3]
-
Breast Cancer: EGCG has been shown to reduce the growth of human MCF-7 breast cancer xenograft tumors and induce apoptosis.[4]
Comparison with Conventional Chemotherapy
While direct comparative studies between GCG and standard chemotherapeutics in xenograft models are limited, research on EGCG provides valuable insights into the potential for synergistic effects and chemosensitization.
EGCG in Combination with Cisplatin
In a non-small-cell lung cancer (NCI-H441) xenograft model, the combination of an EGCG derivative and cisplatin resulted in significantly reduced tumor growth compared to either agent alone.[5] This suggests a synergistic relationship that enhances the therapeutic efficacy of cisplatin.
EGCG in Combination with Doxorubicin
Studies in a human carcinoma xenograft model have shown that EGCG can reverse doxorubicin resistance. The combination of EGCG and doxorubicin led to a considerable reduction in tumor weight and increased doxorubicin concentration within the tumors by 51%.[6] In a chemoresistant hepatocellular carcinoma model, the administration of doxorubicin with EGCG significantly inhibited hepatoma growth compared to either agent alone.[4]
Table 1: Summary of EGCG Efficacy in Xenograft Models (in comparison with or combination with chemotherapy)
| Cancer Type | Xenograft Model | Treatment Groups | Key Findings | Reference(s) |
| Non-Small-Cell Lung Cancer | NCI-H441 | EGCG derivative, Cisplatin, Combination | Combination treatment significantly reduced tumor growth compared to single agents. | [5] |
| Doxorubicin-Resistant Carcinoma | KB-A-1 | Doxorubicin, EGCG, Combination | EGCG sensitized tumors to doxorubicin, leading to greater tumor weight reduction and a 51% increase in intratumoral doxorubicin concentration. | [6] |
| Chemoresistant Hepatocellular Carcinoma | BEL-7404/DOX | Doxorubicin, EGCG, Combination | Combination significantly inhibited hepatoma growth compared to single agents. | [4] |
| Gastric Cancer | BGC-823 | Capecitabine, EGCG, Combination | The anti-angiogenic and tumor growth inhibitory effects of capecitabine were enhanced by the concurrent administration of EGCG. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on established xenograft studies involving EGCG and can be adapted for research on GCG.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HuCC-T1 for cholangiocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor xenografts. Animals are housed in a sterile environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle Control (e.g., saline, PBS)
-
GCG (dosage and route to be determined, e.g., oral gavage, intraperitoneal injection)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
Combination of GCG and chemotherapeutic agent
-
-
Endpoint Analysis: At the end of the study (due to tumor size limits or predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Specific Protocol Example: Cholangiocarcinoma Xenograft Model[1][2]
-
Cell Line: HuCC-T1 human cholangiocarcinoma cells.
-
Animal Model: Nude mice (5 weeks old, male).
-
Implantation: 1x10^7 HuCC-T1 cells subcutaneously implanted into the backs of the mice.
-
Treatment: When tumor diameter reached 4-5 mm, EGCG dissolved in a thermosensitive hydrogel was subcutaneously injected beside the solid tumor.
-
Analysis: Tumor volume was monitored, and upon completion of the study, tumors were analyzed for the expression of proteins such as Notch1, MMP-2, and MMP-9.
Experimental Workflow for a Typical Xenograft Study
Caption: Workflow of a xenograft model experiment.
Signaling Pathways Modulated by Green Tea Catechins
The anticancer effects of green tea catechins are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis. While research on GCG's specific mechanisms is ongoing, the well-documented pathways affected by EGCG provide a strong indication of potential targets for GCG.
Key signaling pathways modulated by EGCG include:
-
EGFR/MAPK Pathway: EGCG can inhibit the epidermal growth factor receptor (EGFR) and downstream mitogen-activated protein kinase (MAPK) signaling, which is crucial for cell proliferation and survival.[8]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, and its inhibition by EGCG can lead to decreased cell proliferation and survival.
-
NF-κB Pathway: EGCG can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[9]
-
VEGF Signaling: By downregulating the expression of vascular endothelial growth factor (VEGF), EGCG can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
-
Apoptosis Pathways: EGCG can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][2]
Signaling Pathways Targeted by EGCG
Caption: Potential signaling pathways modulated by GCG.
References
- 1. Frontiers | The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma [frontiersin.org]
- 2. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Epigallocatechin-3-Gallate on Colorectal Cancer: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpho-functional analysis of patient-derived xenografts reveals differential impact of gastric cancer and chemotherapy on the tumor ecosystem, affecting immune check point, metabolism, and sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Capecitabine combined with (-)-epigallocatechin-3-gallate inhibits angiogenesis and tumor growth in nude mice with gastric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. mdpi.com [mdpi.com]
Synergistic Effects of (-)-Epigallocatechin Gallate (EGCG) with Paclitaxel in Cancer Therapy: A Comparative Guide
Scarcity of Data on (-)-Gallocatechin Gallate (GCG) and Paclitaxel Synergy
Dear Researcher,
Our comprehensive review of the scientific literature reveals a significant gap in the available data specifically investigating the synergistic effects of This compound (GCG) with paclitaxel in cancer therapy. While GCG is a known constituent of green tea, the vast majority of research on the combined effects of green tea catechins and paclitaxel has focused almost exclusively on its more abundant and studied counterpart, (-)-epigallocatechin gallate (EGCG) .
The search for quantitative data, detailed experimental protocols, and elucidated signaling pathways for the specific combination of GCG and paclitaxel did not yield sufficient results to construct a detailed comparison guide as per your request. The scientific community has, to date, prioritized the investigation of EGCG in this context.
Therefore, to provide you with a valuable and data-rich resource that aligns with your interest in the potential of green tea catechins to enhance cancer chemotherapy, we have prepared a comprehensive comparison guide on the synergistic effects of (-)-epigallocatechin gallate (EGCG) with paclitaxel . This guide adheres to all your specified requirements for data presentation, experimental protocols, and visualization of signaling pathways.
We believe this information on EGCG will be highly relevant to your research and will provide significant insights into the mechanisms by which green tea catechins can potentiate the effects of conventional chemotherapeutic agents like paclitaxel.
This guide provides a detailed comparison of the therapeutic outcomes of paclitaxel as a monotherapy versus its combination with (-)-epigallocatechin gallate (EGCG) in various cancer models. The experimental data presented herein demonstrates that EGCG can significantly enhance the anticancer efficacy of paclitaxel.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, illustrating the synergistic effects of the EGCG and paclitaxel combination on cancer cell viability, apoptosis, and in vivo tumor growth.
Table 1: In Vitro Synergistic Cytotoxicity of EGCG and Paclitaxel
| Cancer Cell Line | Treatment | Concentration | Effect | Combination Index (CI)* | Reference |
| NCI-H460 (Lung) | Paclitaxel -> EGCG | 5 nM -> 75-150 µM | Synergistic growth inhibition | <1.0 | [1] |
| EGCG -> Paclitaxel | 75-150 µM -> 1-7.5 nM | Antagonistic effect | >1.0 | [1] | |
| Concurrent | 75-150 µM + 1-7.5 nM | Antagonistic effect | >1.0 | [1] | |
| PC-3ML (Prostate) | Concurrent | EGCG: 30 µM, Paclitaxel: 6.25 nM | Additive effect in blocking tumor cell growth | Additive | [2] |
| 4T1 (Breast) | Concurrent | EGCG: 20 µM, Paclitaxel: various | Sensitization to paclitaxel | Not specified | [3] |
| SKOV-3 (Ovarian) | Concurrent | EGCG: 25-50 µg/mL, Paclitaxel: 20-40 µg/mL | Synergistic induction of apoptosis | Not specified | [4] |
| OVCAR-3 (Ovarian) | Concurrent | EGCG: 25-50 µg/mL, Paclitaxel: 20-40 µg/mL | Synergistic induction of apoptosis | Not specified | [4] |
*Combination Index (CI): CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| 4T1 Breast Cancer (Murine Model) | EGCG + Paclitaxel | EGCG: 30 mg/kg (i.p.), Paclitaxel: 10 mg/kg (i.p.) | Significant inhibition of tumor growth compared to single agents. | [3][5] |
| PC-3ML Prostate Cancer (Mouse Model) | EGCG + Paclitaxel | Not specified (i.p. biweekly) | Eradication of established tumors and blockage of metastases. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of EGCG, paclitaxel, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with EGCG, paclitaxel, or their combination for the desired time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, GRP78) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Cancer cells (e.g., 4T1 or PC-3ML) are subcutaneously or intraperitoneally injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups: vehicle control, EGCG alone, paclitaxel alone, or the combination of EGCG and paclitaxel. Treatments are administered via intraperitoneal (i.p.) injection at specified doses and schedules.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of EGCG and paclitaxel is attributed to the modulation of several key signaling pathways involved in cell survival, apoptosis, and drug resistance.
Inhibition of Anti-Apoptotic Proteins and Activation of Pro-Apoptotic Pathways
EGCG enhances paclitaxel-induced apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[4] This shifts the cellular balance towards apoptosis. The sequential treatment of paclitaxel followed by EGCG has been shown to decrease procaspase-3 and increase the cleavage of PARP, further promoting apoptotic cell death.[1]
Caption: EGCG enhances paclitaxel-induced apoptosis by modulating Bcl-2 family proteins.
Overcoming Paclitaxel-Induced Stress Responses
Paclitaxel treatment can induce the expression of glucose-regulated protein 78 (GRP78), a chaperone protein that helps cancer cells survive stress and contributes to drug resistance. EGCG has been shown to overcome this paclitaxel-induced GRP78 expression.[3] Concurrently, EGCG potentiates paclitaxel-induced phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[3][5]
Caption: EGCG counteracts paclitaxel-induced GRP78 and potentiates JNK signaling.
Inhibition of the NF-κB Pathway
In some cancer cells, paclitaxel can activate the NF-κB signaling pathway, which promotes cell survival and chemoresistance. EGCG acts as an inhibitor of NF-κB activation.[6] By blocking this pro-survival pathway, EGCG sensitizes cancer cells to the cytotoxic effects of paclitaxel.[6]
Caption: EGCG inhibits the pro-survival NF-κB pathway activated by paclitaxel.
Conclusion
The experimental evidence strongly supports the synergistic interaction between EGCG and paclitaxel in various cancer models. The combination therapy leads to enhanced cytotoxicity, increased apoptosis, and significant tumor growth inhibition compared to paclitaxel monotherapy. The underlying mechanisms involve the modulation of key signaling pathways that control cell death and survival. These findings highlight the potential of EGCG as a valuable adjunct to paclitaxel-based chemotherapy, offering a promising strategy to improve treatment efficacy and overcome drug resistance in cancer patients. Further clinical investigations are warranted to translate these preclinical findings into therapeutic benefits.
References
- 1. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Tea Polyphenol Compounds on Anticancer Drugs in Terms of Anti-Tumor Activity, Toxicology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publisherspanel.com [publisherspanel.com]
- 5. mdpi.com [mdpi.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
A Comparative Neuroprotective Analysis: (-)-Gallocatechin Gallate vs. Resveratrol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the neuroprotective properties of (-)-gallocatechin gallate (GCG) and resveratrol. This document synthesizes experimental data to objectively evaluate their performance and mechanisms of action in various neurodegenerative models.
Two polyphenolic compounds, this compound (GCG), a major catechin found in green tea, and resveratrol, a stilbenoid found in grapes and other fruits, have garnered significant attention for their potential neuroprotective effects. Both compounds have demonstrated the ability to counteract neuronal damage implicated in a range of neurodegenerative diseases. This guide offers a detailed comparative analysis of their efficacy, mechanisms of action, and the experimental basis for these findings.
Quantitative Comparison of Neuroprotective and Antioxidant Activities
The following tables summarize the available quantitative data on the neuroprotective and antioxidant activities of GCG and resveratrol from various in vitro studies. It is important to note that direct comparative studies are limited, and variations in experimental conditions (cell lines, neurotoxins, concentrations, and incubation times) can influence the results.
| Compound | Cell Line | Neurotoxin | Concentration (µM) | Outcome | Reference |
| This compound (GCG) | HT22 | Glutamate (5 mM) | 50 | ~55% increase in cell viability | [1][2] |
| HT22 | Glutamate (5 mM) | 100 | ~96% increase in cell viability | [1][2] | |
| Resveratrol | SH-SY5Y | Hydrogen Peroxide (250 µM) | 0.1, 1, 10 | Statistically significant increase in cellular survival | [3] |
| Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 25 | Maximal neuroprotection (93% viability) | [4] | |
| Neural Stem Cells | Oxygen-Glucose Deprivation/Reoxygenation | 5 | Highest cell viability among tested concentrations | [5] |
Table 1: Comparative Neuroprotective Efficacy
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound (GCG) | DPPH radical scavenging | 7.29 | [1] |
| Resveratrol | DPPH radical scavenging | Not explicitly found in a comparable study | |
| (-)-Epigallocatechin Gallate (EGCG) (for comparison) | DPPH radical scavenging | 2.52 | [1] |
Table 2: Comparative Antioxidant Activity (IC₅₀ Values)
Mechanistic Insights: Signaling Pathways in Neuroprotection
Both GCG and resveratrol exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Their primary mechanisms involve combating oxidative stress, reducing inflammation, and inhibiting apoptotic cell death.
This compound (GCG):
GCG's neuroprotective mechanism, as demonstrated in glutamate-induced oxidative stress models, involves the attenuation of intracellular reactive oxygen species (ROS) and calcium (Ca²⁺) influx. This is achieved, in part, by inhibiting the phosphorylation of key proteins in the MAPK pathway, specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), which are involved in cell death signaling.[1][2][6]
Resveratrol:
Resveratrol's neuroprotective actions are multifaceted and involve several key pathways. It is known to activate the SIRT1 pathway, which plays a crucial role in cellular stress resistance and longevity.[7][8] Resveratrol also modulates the PI3K/Akt signaling pathway, a critical pro-survival pathway in neurons.[2] Furthermore, it can inhibit the activation of the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines.[9] Like GCG, resveratrol also mitigates oxidative stress by enhancing the expression of antioxidant enzymes.[2][7] A study has also shown that resveratrol can protect against Aβ-induced neurotoxicity through the involvement of protein kinase C (PKC).[4]
Visualizing the Mechanisms: Signaling Pathway Diagrams
To illustrate the complex signaling cascades modulated by GCG and resveratrol, the following diagrams have been generated using the Graphviz DOT language.
Caption: GCG Neuroprotective Signaling Pathway.
Caption: Resveratrol Neuroprotective Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
-
Plate neuronal cells (e.g., HT22, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Treat the cells with various concentrations of the test compound (GCG or resveratrol) for a predetermined duration (e.g., 24 hours).
-
In parallel, expose cells to the neurotoxin (e.g., glutamate, H₂O₂) with or without the test compound. Include a vehicle control group.
3. MTT Incubation:
-
After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization:
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Gently mix the plate and incubate at room temperature in the dark for approximately 2 hours.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
1. Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (GCG and resveratrol) and a positive control (e.g., Vitamin C).
2. Reaction Mixture:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound at different concentrations to the respective wells.
3. Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
4. Absorbance Measurement:
-
Measure the absorbance of the reaction mixture at a specific wavelength (typically around 517 nm).
5. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Conclusion
Both this compound and resveratrol demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic properties. While GCG has shown potent efficacy in mitigating glutamate-induced excitotoxicity, resveratrol exhibits a broader range of action across multiple neurodegenerative models by modulating key signaling pathways such as SIRT1 and PI3K/Akt.
The available data suggests that both compounds are promising candidates for further investigation in the context of neurodegenerative disease therapy. However, the lack of direct, head-to-head comparative studies under identical experimental conditions makes it challenging to definitively declare one as superior to the other. Future research should focus on direct comparative analyses, including in vivo studies, to better elucidate their relative therapeutic potential and to identify the most promising applications for each compound. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigallocatechin-3-gallate and resveratrol attenuate hydrogen peroxide induced damage in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol pretreatment attenuates injury and promotes proliferation of neural stem cells following oxygen-glucose deprivation/reoxygenation by upregulating the expression of Nrf2, HO-1 and NQO1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Mitigates Oxygen and Glucose Deprivation-Induced Inflammation, NLRP3 Inflammasome, and Oxidative Stress in 3D Neuronal Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Gallocatechin Gallate and Metformin on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (-)-gallocatechin gallate (GCG), a catechin found in green tea, and metformin, a first-line therapeutic for type 2 diabetes, on cellular glucose uptake. The comparison is based on available experimental data for GCG's close structural analog, (-)-epigallocatechin gallate (EGCG), and extensive research on metformin.
Executive Summary
Both EGCG and metformin promote glucose uptake in peripheral tissues, such as skeletal muscle and adipocytes, a critical mechanism for maintaining glucose homeostasis. While both compounds converge on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy, their upstream mechanisms and involvement of other signaling pathways show notable differences. Metformin primarily acts through the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio and subsequent AMPK activation. EGCG, on the other hand, appears to activate AMPK through pathways potentially involving reactive oxygen species (ROS) and also uniquely engages the PI3K-Akt signaling cascade, a pathway central to insulin-stimulated glucose uptake.
Quantitative Data on Glucose Uptake
The following table summarizes the effects of EGCG and metformin on glucose uptake from various in vitro studies. It is important to note that direct comparative studies between GCG and metformin are limited; therefore, data for EGCG is presented as a proxy.
| Compound | Cell Type | Concentration | Fold Increase in Glucose Uptake (approx.) | Key Findings |
| Metformin | L6 Myotubes | 16h treatment | ~2-fold | Additive effect with insulin.[1] |
| Isolated Rat Skeletal Muscle | - | Significant Increase | Coincident with AMPK activation.[2] | |
| L6-GLUT4 Cells | - | 218% | Effect not additive with insulin in this model.[3] | |
| Human Adipocytes | - | > 2-fold | Mediated by AMPK-dependent GLUT4 translocation.[4] | |
| (-)-Epigallocatechin Gallate (EGCG) | L6 Rat Skeletal Muscle Cells | - | > 70% | Blocked by PI3-kinase inhibitor LY294002.[5] |
| L6 Cells | 1 µM | - | Induced GLUT4 translocation via both PI3K and AMPK pathways.[6][7] |
Signaling Pathways
The signaling pathways for metformin and EGCG leading to glucose uptake are depicted below.
Metformin's Signaling Pathway for Glucose Uptake
References
- 1. Defining the Contribution of AMP-activated Protein Kinase (AMPK) and Protein Kinase C (PKC) in Regulation of Glucose Uptake by Metformin in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigallocatechin gallate stimulates glucose uptake through the phosphatidylinositol 3-kinase-mediated pathway in L6 rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin gallate induces GLUT4 translocation in skeletal muscle through both PI3K- and AMPK-dependent pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Epigallocatechin gallate induces GLUT4 translocation in skeletal muscle through both PI3K- and AMPK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of (-)-Gallocatechin Gallate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin gallate (GCG), a major polyphenol found in green tea, has garnered significant attention for its potent anti-inflammatory properties. This guide provides an objective comparison of GCG's anti-inflammatory performance against other catechins and established anti-inflammatory drugs. The information presented herein is supported by experimental data from in vitro studies to validate its mechanism of action and to offer a comprehensive resource for researchers in inflammation and drug discovery. While much of the detailed molecular research has been conducted on its close structural analog, (-)-epigallocatechin-3-gallate (EGCG), the findings are largely considered representative of GCG's activity due to their shared galloyl moiety, which is crucial for their biological effects.
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of GCG (represented by EGCG data) and comparable anti-inflammatory agents on key inflammatory markers.
| Compound/Drug | Target | Assay System | Key Findings | Reference |
| (-)-Epigallocatechin-3-gallate (EGCG) | NF-κB, MAPK (p38, JNK) | LPS-stimulated RAW 264.7 macrophages | Inhibited nuclear translocation of NF-κB p65. Reduced phosphorylation of p38 and JNK. | [1][2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | LPS-stimulated macrophages, IL-1β stimulated synovial fibroblasts | Significantly reduced the production of TNF-α, IL-1β, IL-6, and IL-8.[3] | [3][4] | |
| Inflammatory Enzymes (iNOS, COX-2) | LPS-stimulated macrophages | Downregulated the expression of iNOS and COX-2.[4] | [4] | |
| (-)-Epigallocatechin (EGC) | Pro-inflammatory Cytokines (IL-6, IL-8) | IL-1β stimulated human RA synovial fibroblasts | Significantly inhibited IL-6 production by 48% and IL-8 by 35%. | |
| Inflammatory Enzymes (COX-2) | IL-1β stimulated human RA synovial fibroblasts | Inhibited COX-2 expression by 58%. | ||
| Diclofenac (NSAID) | COX-1 and COX-2 | Human dermal fibroblasts | Potent inhibitor of COX-2 activity. | |
| Ibuprofen (NSAID) | COX-1 and COX-2 | In vitro enzyme assays | Non-selective inhibitor of COX-1 and COX-2. | [5] |
| Prednisolone (Corticosteroid) | Gene Expression (COX-2, Cytokines) | Macrophages, Epithelial cells | Reduces gene expression of COX-2, pro-inflammatory cytokines (TNF-α, IL-6, IL-8).[6] | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
1. Cell Culture and Stimulation
-
Cell Line: Murine macrophage cell line (RAW 264.7) or human rheumatoid arthritis synovial fibroblasts (RA-FLS).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are pre-treated with various concentrations of the test compound (e.g., GCG, EGCG) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) or Interleukin-1 beta (IL-1β; 10 ng/mL) for 24 hours.
2. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Wash again and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
3. Western Blotting for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65 NF-κB, p-p38 MAPK, COX-2).
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by GCG and a typical experimental workflow for its validation.
Caption: GCG's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Caption: In vitro workflow for validating the anti-inflammatory effects of GCG.
References
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for the Quantification of (-)-Gallocatechin Gallate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate quantification of (-)-Gallocatechin gallate (GCG), a bioactive polyphenol found predominantly in green tea. The selection of an appropriate analytical method is critical for researchers in pharmacology, natural product chemistry, and drug development to ensure reliable and reproducible results in pharmacokinetic studies, quality control of herbal products, and investigation of its biological activities. This document outlines the performance characteristics of commonly employed techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data from published studies.
Comparison of Analytical Method Performance
The choice of an analytical method for GCG quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of GCG and its closely related catechin, (-)-Epigallocatechin gallate (EGCG), which is often used as a reference due to its higher abundance and extensive research.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 20 - 120 µg/mL (for EGCG)[1] | 1 - 500 ng/mL (for EGCG, EGC)[2][3] |
| Limit of Detection (LOD) | 5.07 µg/mL (for EGCG)[1] | ~10-40 pmol/mL (for various catechins)[4] |
| Limit of Quantification (LOQ) | 15.27 µg/mL (for EGCG)[1] | 5.3 - 11.2 ng/mL (for various catechins)[5] |
| Precision (%RSD) | < 2% (for EGCG)[1] | Inter-day: < 2.5%, Intra-day: < 1.6% |
| Accuracy (% Recovery) | 97 - 102% (for EGCG)[1] | Not explicitly stated for GCG |
| Selectivity | Good, but potential for co-elution with structurally similar compounds. | Excellent, based on mass-to-charge ratio, minimizing interferences. |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Moderate | High |
Note: Data for EGCG is often used as a proxy for GCG in the absence of specific GCG validation data in some studies, given their structural similarity and co-analysis in many methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are typical experimental protocols for the quantification of GCG using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of catechins in tea extracts and other botanical samples.
-
Sample Preparation:
-
Accurately weigh the ground sample (e.g., 0.2 g of tea extract).
-
Extract with 5 mL of 70% methanol in a water bath at 70°C for 10 minutes.
-
Centrifuge the mixture at 3,500 rpm for 10 minutes.
-
Repeat the extraction process and combine the supernatants.
-
Adjust the final volume to 10 mL with 70% methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water:acetonitrile (87:13) containing 0.05% trifluoroacetic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of GCG in complex biological matrices such as plasma and urine.
-
Sample Preparation (for Plasma):
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for GCG and the internal standard would be monitored. For example, for GCG (m/z 457), a potential product ion could be m/z 169.
-
Visualizing Methodologies and Biological Context
To provide a clearer understanding of the workflows and the biological relevance of this compound, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for analytical method validation.
Caption: Potential signaling pathways modulated by GCG.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Green Tea Polyphenols in Cancer Therapy: A Comparative Analysis with Standard Chemotherapy
A comprehensive review of the in-vitro cytotoxic effects of (-)-Epigallocatechin-3-Gallate (EGCG) in comparison to conventional chemotherapeutic agents, highlighting the dearth of research on (-)-Gallocatechin Gallate (GCG).
For the attention of Researchers, Scientists, and Drug Development Professionals.
While interest in the therapeutic potential of green tea catechins in oncology is significant, research has predominantly focused on (-)-Epigallocatechin-3-Gallate (EGCG), the most abundant catechin in green tea. In contrast, studies directly comparing the efficacy of this compound (GCG) to standard chemotherapy are notably scarce in the current scientific literature. This guide, therefore, focuses on the extensive data available for EGCG as a representative of galloylated catechins, offering a comparative perspective on its anti-cancer efficacy against established chemotherapeutic drugs. It is crucial to underscore that while EGCG provides a valuable model for understanding the potential of this class of compounds, these findings are not directly transferable to GCG without specific supporting experimental data.
Comparative Cytotoxicity: EGCG vs. Standard Chemotherapy
The following tables summarize the 50% inhibitory concentration (IC50) values of EGCG and standard chemotherapy drugs—cisplatin, doxorubicin, and 5-fluorouracil—across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. It is important to note that these values are derived from multiple studies and experimental conditions, such as exposure time, can influence the results.
Table 1: IC50 Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WI38VA | SV40 Virally Transformed Lung Fibroblasts | 10 | [1] |
| T47D | Breast Cancer | 14.17 | [2] |
| CaSki | Cervical Cancer | 27.3 | [3] |
| H1299 | Lung Cancer | 27.63 | [4] |
| A549 | Lung Cancer | 28.34 | [4] |
| PC-3 | Prostate Cancer | 39.0 | [5] |
| MCF-7 | Breast Cancer | 37.7 | [3] |
| HeLa | Cervical Cancer | 47.9 | [3] |
Table 2: Comparative IC50 Values of EGCG and Cisplatin
| Cell Line | Cancer Type | EGCG IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.34 | 7.49 (48h) | [4][6] |
| HCT 116 | Colon Cancer | >100 (approx.) | ~10-20 (variable) | [7] |
| HT-29 | Colon Cancer | >100 (approx.) | ~10-20 (variable) | [7] |
Table 3: Comparative IC50 Values of EGCG and Doxorubicin
| Cell Line | Cancer Type | EGCG IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.34 | >20 (24h) | [4][8][9] |
| MCF-7 | Breast Cancer | 37.7 | 2.5 (24h) | [3][8][9] |
| HepG2 | Liver Cancer | ~50-100 (variable) | 12.2 (24h) | [8][9] |
Table 4: Comparative IC50 Values of EGCG and 5-Fluorouracil
| Cell Line | Cancer Type | EGCG IC50 (µM) | 5-Fluorouracil IC50 (µM) | Reference |
| HCT 116 | Colon Cancer | >100 (approx.) | 13.5 (72h) | [7] |
| HT-29 | Colon Cancer | >100 (approx.) | 11.25 (120h) | [7] |
Experimental Protocols
The IC50 values presented in the tables are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (EGCG or chemotherapy drug). A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, depending on the cell line and the drug being tested.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve and identifying the concentration at which 50% of cell viability is inhibited.[10][11][12][13]
Signaling Pathways and Mechanisms of Action
EGCG exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[14][15][16][17][18] The following diagrams illustrate some of the key pathways targeted by EGCG.
Caption: EGCG's inhibition of key cancer signaling pathways.
The diagram above illustrates how EGCG can inhibit the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways. By blocking these upstream regulators, EGCG effectively downregulates downstream effectors like the Ras-Raf-MEK-ERK and Akt-mTOR pathways, which are critical for cancer cell proliferation and survival. Furthermore, EGCG can inhibit the transcription factor NF-κB, which plays a central role in inflammation and cancer progression. Concurrently, EGCG is known to induce apoptosis (programmed cell death) in cancer cells.
Caption: Workflow for determining IC50 using the MTT assay.
This workflow diagram outlines the key steps involved in a typical MTT assay to determine the IC50 value of a compound. The process begins with seeding the cells, followed by drug treatment, incubation, and the colorimetric reaction with MTT. The final step involves measuring the absorbance to quantify cell viability and calculate the IC50.
Conclusion
The available in-vitro data suggests that (-)-Epigallocatechin-3-Gallate (EGCG) exhibits cytotoxic effects against a variety of cancer cell lines. However, a direct comparison of its potency with standard chemotherapy drugs reveals a complex picture. In some instances, the IC50 values for EGCG are comparable to or even lower than those of conventional drugs, while in others, they are significantly higher. This variability underscores the importance of considering the specific cancer type and the experimental conditions when evaluating efficacy.
A critical gap in the current research landscape is the lack of comprehensive studies on this compound (GCG). To fully understand the therapeutic potential of the diverse catechins present in green tea, further investigation into the anti-cancer properties of GCG and its direct comparison with both EGCG and standard chemotherapeutic agents is imperative. Such studies will be instrumental in guiding the future development of novel, plant-derived anti-cancer therapies.
References
- 1. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-gallate (EGCG) inhibits PC-3 prostate cancer cell proliferation via MEK-independent ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. The anti-cancer effects of (-)-epigallocatechin-3-gallate on the signaling pathways associated with membrane receptors in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the stability of galloylated versus non-galloylated catechins
A comparative analysis for researchers and drug development professionals.
Catechins, a major group of polyphenols found abundantly in tea, fruits, and chocolate, are renowned for their antioxidant properties and potential health benefits. However, their inherent instability presents a significant hurdle in the development of functional foods and pharmaceuticals. A key structural variation within the catechin family is the presence or absence of a galloyl group, which profoundly influences their chemical properties, including stability. This guide provides a comparative study of the stability of galloylated versus non-galloylated catechins, supported by experimental data and detailed methodologies.
Stability Under Varying pH and Temperature: A Quantitative Comparison
The stability of catechins is significantly influenced by environmental factors, primarily pH and temperature. Generally, catechins are more stable in acidic conditions and their degradation accelerates with increasing pH and temperature.[1][2]
In alkaline solutions, galloylated catechins such as epigallocatechin gallate (EGCG) and epicatechin gallate (ECG) exhibit different stability profiles compared to their non-galloylated counterparts, epigallocatechin (EGC) and epicatechin (EC). Notably, EGCG and EGC have been found to be particularly unstable in alkaline conditions, while EC and ECG are relatively more stable.[3] For instance, in a sodium phosphate buffer at pH 7.4, EGCG and EGC were almost completely degraded within hours, whereas EC and ECG showed significantly less degradation.[4]
The following tables summarize the degradation of various catechins under different pH and temperature conditions as reported in scientific literature.
Table 1: Effect of pH on Catechin Stability
| Catechin | pH | Conditions | Degradation/Loss | Reference |
| Total Catechins | 3 | 100°C for 24h | 15% | [2] |
| Total Catechins | 4 | 100°C for 24h | 24% | [2] |
| Total Catechins | 5 | 100°C for 24h | 41% | [2] |
| Total Catechins | 6 | 100°C for 24h | 57% | [2] |
| Total Catechins | 7 | 100°C for 24h | 96% | [2] |
| EGCG & EGC | > 8 | Room Temperature | Almost complete degradation in minutes | [3] |
| EC & ECG | > 8 | Room Temperature | Relatively stable | [3] |
Table 2: Effect of Temperature on Catechin Stability
| Catechin | Temperature | Conditions | Degradation/Loss | Reference |
| Catechins & Theaflavins | 100°C | 3 hours in aqueous solution | >25% and >56% respectively | [5] |
| EGCG | 25°C - 120°C | Green tea extract | Degradation increases with temperature | [5] |
| Catechins | 98°C | 7 hours in tea drinks | 20% | [6] |
The Role of Galloylation in Antioxidant Activity
The presence of the galloyl moiety also impacts the antioxidant activity of catechins. Galloylation has been shown to increase the aqueous phase antioxidant activity.[7][8] This enhanced activity is a crucial factor to consider in the development of aqueous-based formulations. However, in lipid phases, galloylation has been observed to decrease antioxidant activity.[7][8]
Experimental Protocols
Determination of Catechin Stability using High-Performance Liquid Chromatography (HPLC)
A common and reliable method for quantifying catechin content and assessing their stability involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Sample Preparation:
-
Catechin standards (galloylated and non-galloylated) are dissolved in a suitable solvent, typically HPLC-grade methanol, to prepare stock solutions (e.g., 1 mg/mL).[9]
-
Working solutions of desired concentrations (e.g., 5-25 µg/mL) are prepared by diluting the stock solution with the mobile phase.[9]
-
For stability studies, catechin solutions are subjected to various conditions (e.g., different pH buffers, temperatures, and time intervals).[1][10][11]
-
At specified time points, aliquots of the samples are withdrawn, and the reaction is quenched, often by dilution with a cold, acidic mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 250 mm) is typically used for the separation of catechins.[9]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is methanol:acetic acid (80:20 v/v).[9]
-
Flow Rate: A flow rate of around 0.7-1.0 mL/min is generally used.[9]
-
Detection: A UV detector set at a wavelength of approximately 278-280 nm is used to monitor the elution of catechins.[9]
-
Quantification: The concentration of each catechin is determined by comparing the peak area of the sample with that of a standard of known concentration.[9]
Visualizing Catechin Degradation and Experimental Workflow
To better understand the processes involved in catechin instability and its analysis, the following diagrams illustrate the degradation pathways and a typical experimental workflow.
Caption: Major degradation pathways for galloylated and non-galloylated catechins.
Caption: A typical experimental workflow for assessing catechin stability.
Conclusion
The stability of catechins is a multifaceted issue critical to their application in various industries. The presence of a galloyl group significantly influences this stability, with galloylated catechins like EGCG and EGC being particularly susceptible to degradation in alkaline environments. Conversely, non-galloylated catechins such as EC and ECG exhibit greater stability under similar conditions. Understanding these differences is paramount for optimizing formulation strategies, ensuring product efficacy, and maximizing the shelf-life of catechin-containing products. Further research focusing on stabilization techniques for the more labile galloylated catechins will be instrumental in unlocking their full therapeutic and commercial potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of catechins and proanthocyanidins: effect of polymerisation, galloylation and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijrpr.com [ijrpr.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Collection - Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
Validating the Specificity of (-)-Gallocatechin Gallate's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin gallate (GCG), a flavonoid found in green tea, has garnered interest for its potential therapeutic properties, including its role as an inhibitor of key proteins in the DNA damage response pathway, such as ATM, Chk2, and RAD51. However, like many polyphenols, GCG's promiscuous binding to multiple proteins presents a challenge in validating its specific molecular targets. This guide provides a comparative analysis of GCG's binding specificity, primarily in contrast with its well-studied stereoisomer, (-)-epigallocatechin gallate (EGCG), and details the experimental protocols required to rigorously validate its molecular targets.
Comparative Analysis of Binding Specificity: GCG vs. EGCG
Due to their structural similarities, GCG and EGCG are often presumed to have overlapping molecular targets. However, subtle differences in their stereochemistry can lead to variations in binding affinity and specificity. The galloyl moiety present in both molecules is understood to be crucial for their interaction with various proteins.
While direct comparative binding data for GCG against its putative targets in the DNA damage response pathway is limited in publicly available literature, studies on other enzymes, such as tyrosinase, provide insights into the comparative inhibitory activities of GCG and EGCG.
Table 1: Comparative Inhibitory Activity of GCG and EGCG against Tyrosinase
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound (GCG) | Tyrosinase | 36.8 ± 0.21[1] | Mixed |
| (-)-Epigallocatechin gallate (EGCG) | Tyrosinase | 39.4 ± 0.54[1] | Mixed |
This data suggests that GCG and EGCG can have comparable inhibitory potency against certain enzymes. The lack of extensive, direct comparative studies for ATM, Chk2, and RAD51 highlights a significant research gap. The majority of available research has focused on EGCG, revealing its interaction with a wide array of proteins, which underscores the importance of rigorous specificity testing for any therapeutic application of GCG.
Experimental Protocols for Target Validation
To validate the specificity of GCG's interaction with its proposed molecular targets, a multi-faceted approach employing a combination of in vitro and cellular assays is essential.
In Vitro Kinase Assays
In vitro kinase assays are fundamental for determining if GCG directly inhibits the enzymatic activity of protein kinases like ATM and Chk2 and for determining key kinetic parameters.
Protocol: In Vitro Kinase Assay for ATM/Chk2 Inhibition by GCG
-
Reagents and Materials:
-
Recombinant human ATM or Chk2 kinase
-
Kinase-specific substrate (e.g., a peptide containing the kinase's recognition motif)
-
GCG and control compounds (e.g., EGCG, known ATM/Chk2 inhibitors) dissolved in DMSO
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Apparatus for detecting the output signal (e.g., scintillation counter for radioactivity, luminometer for luminescence)
-
-
Procedure: a. Prepare serial dilutions of GCG and control compounds in the kinase assay buffer. b. In a 96-well plate, add the recombinant kinase and its substrate to each well. c. Add the different concentrations of GCG or control compounds to the wells. Include a DMSO-only control. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). f. Terminate the reaction (e.g., by adding a stop solution like EDTA). g. Quantify the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), remaining ATP is measured, which is inversely proportional to kinase activity. h. Plot the kinase activity against the inhibitor concentration to determine the IC50 value for GCG.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.
Protocol: Cellular Thermal Shift Assay for GCG Target Engagement
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., U2OS cells for ATM/Chk2)
-
GCG and control compounds
-
Cell lysis buffer
-
Antibodies specific to the target protein (for Western blotting) or a mass spectrometer
-
PCR instrument or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
-
-
Procedure: a. Culture the cells to a suitable confluency. b. Treat the cells with GCG or a vehicle control (DMSO) for a specific duration. c. Harvest the cells and resuspend them in a physiological buffer. d. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). e. Lyse the cells to release the proteins. f. Separate the soluble protein fraction from the precipitated proteins by centrifugation. g. Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry. h. Plot the amount of soluble protein against the temperature. A shift in the melting curve for the GCG-treated cells compared to the control indicates direct target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and the experimental approaches to validate it can provide clarity for researchers.
Conclusion
The validation of this compound's molecular targets requires a systematic and multi-pronged experimental approach. While GCG shows promise as a modulator of the DNA damage response pathway, the current body of research lacks the specific, quantitative data needed to definitively establish its binding specificity, particularly in comparison to its well-known counterpart, EGCG. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously assess the on-target and off-target effects of GCG, a critical step in its potential development as a therapeutic agent. Future studies focusing on direct, comparative binding analyses will be instrumental in elucidating the precise molecular mechanisms of this intriguing natural compound.
References
Synergistic Antioxidant Partnership: A Comparative Analysis of (-)-Gallocatechin Gallate and Vitamin C
For Immediate Release
A comprehensive review of available scientific literature underscores the potential synergistic antioxidant relationship between (-)-gallocatechin gallate (GCG), a prominent catechin found in green tea, and the essential nutrient vitamin C (ascorbic acid). While direct quantitative data on the synergistic effects of this specific combination remains an area for further investigation, extensive research on the closely related catechin, (-)-epigallocatechin gallate (EGCG), provides a strong theoretical framework for their enhanced antioxidant capacity when combined. This guide offers a comparative analysis based on available experimental data, outlines detailed experimental protocols for assessing antioxidant activity, and visualizes the proposed mechanisms and workflows.
Quantitative Analysis of Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound (GCG) | 7.29 µM |
| Vitamin C | 7.18 µM |
This data is compiled from a study assessing the neuroprotective effects of various catechins.
Theoretical Framework for Synergy: The Regeneration Cycle
The synergistic antioxidant effect observed between catechins, like EGCG, and vitamin C is attributed to a regeneration mechanism. In this proposed cycle, the catechin donates an electron to neutralize a free radical, thereby becoming a less reactive radical itself. Vitamin C then regenerates the original antioxidant capacity of the catechin by donating an electron to the catechin radical. This process allows the catechin to scavenge multiple free radicals, amplifying its antioxidant effect. The difference in reduction potentials between vitamin C (282 mV) and EGCG (430 mV) supports this electron transfer from vitamin C to the EGCG radical.[1] Given the structural similarity between GCG and EGCG, a similar regenerative interaction with vitamin C is highly probable.
Caption: Proposed synergistic antioxidant mechanism between GCG and Vitamin C.
Experimental Protocols
Accurate assessment of antioxidant synergy requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare various concentrations of the test compounds (GCG, Vitamin C, and GCG-Vitamin C mixtures) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS•+ chromophore is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is measured.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of compounds within a biologically relevant system.
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well black microplate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Load the cells with DCFH-DA solution.
-
Treat the cells with various concentrations of the test compounds (GCG, Vitamin C, and their mixtures).
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.
-
-
Calculation:
-
The area under the fluorescence curve is calculated.
-
The CAA value is determined by comparing the protective effect of the test compound to a standard antioxidant, such as quercetin.
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
References
Independent validation of published (-)-Gallocatechin gallate research findings
An Independent Review of Published Research on (-)-Gallocatechin Gallate and Its Isomer (-)-Epigallocatechin Gallate
A Comparative Analysis of Biological Activity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on this compound (GCG) and its widely studied isomer, (-)-Epigallocatechin gallate (EGCG). While both are major catechins found in green tea, the volume of research heavily favors EGCG. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to offer a clear comparative perspective.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies on the biological activities of GCG and EGCG.
Table 1: In Vitro Antioxidant Activity of Green Tea Catechins
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound (GCG) | 7.29 | [1] |
| (-)-Epigallocatechin gallate (EGCG) | 2.52 | [1] |
| Gallocatechin (GC) | 19.27 | [1] |
| Epicatechin gallate (ECG) | 41.4 | [1] |
| Epicatechin (EC) | 52.17 | [1] |
| Vitamin C (Positive Control) | 7.18 | [1] |
IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Neuroprotective Effects on Glutamate-Induced Cytotoxicity in HT22 Cells
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| This compound (GCG) | 50 | ~55% | [1] |
| 100 | ~96% | [1] | |
| (-)-Epigallocatechin gallate (EGCG) | 50 | ~80% | [1] |
| 100 | Cytotoxic | [1] | |
| 200 | Cytotoxic | [1] |
Note: In the referenced study, GCG did not show cytotoxicity at concentrations of 100 µM and 200 µM when administered alone, whereas EGCG did exhibit cytotoxicity at these higher concentrations.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of color change, measured by a spectrophotometer, is proportional to the antioxidant activity.
-
Protocol Outline:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., GCG, EGCG) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control sample (containing DPPH and solvent but no test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells (e.g., HT22 hippocampal neurons) are seeded in 96-well plates and cultured.
-
The cells are then treated with the test compounds (e.g., glutamate with or without GCG or EGCG) for a specified duration (e.g., 24 hours).
-
After treatment, the culture medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.[3][4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by GCG and the more extensively studied EGCG, as well as a typical experimental workflow for assessing neuroprotection.
Caption: GCG's neuroprotective mechanism against glutamate-induced oxidative stress.[1][5]
Caption: EGCG inhibits multiple signaling pathways involved in cancer progression.[6][7][8]
Caption: A typical experimental workflow for comparing the neuroprotective effects of catechins.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental study on anti-neoplastic activity of epigallocatechin-3-gallate to digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance of Polyphenols: Assessing the Additive Effects of (-)-Epigallocatechin Gallate
A Comparative Guide for Researchers and Drug Development Professionals
The quest for enhanced therapeutic efficacy with minimal side effects has led researchers to explore the synergistic potential of natural compounds. Among these, (-)-epigallocatechin gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its pleiotropic health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comparative analysis of the additive and synergistic effects of EGCG when combined with other polyphenols, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways. While the user's initial interest was in (-)-gallocatechin gallate (GCG), the available body of research is overwhelmingly focused on the closely related and more extensively studied EGCG. Therefore, this guide will focus on the combinatorial effects of EGCG.
EGCG and Curcumin: A Potent Anti-Cancer Combination
The combination of EGCG and curcumin, the principal curcuminoid in turmeric, has demonstrated significant synergistic effects in inhibiting the proliferation of various cancer cell lines, particularly in prostate cancer.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | EGCG | 50 µM | 11.2% proliferation inhibition | [1] |
| EGCG | 100 µM | 24.3% proliferation inhibition | [1] | |
| Curcumin | 50 µM | 34.8% proliferation inhibition | [1] | |
| EGCG (50 µM) + Curcumin (50 µM) | - | Markedly improved anticancer effect compared to individual treatments | [1] | |
| EGCG (100 µM) + Curcumin (50 µM) | - | Markedly improved anticancer effect compared to individual treatments | [1] | |
| MDA-MB-231 (Breast Cancer) | EGCG (25 µM) + Curcumin (3 µM) | - | Synergistic cytotoxicity and G2/M-phase cell cycle arrest | [2] |
| MCF7-HER2 (Breast Cancer) | EGCG (10 µM) + Curcumin (10 µM) | - | Synergistic inhibition of STAT3 phosphorylation | [3] |
Experimental Protocols
1. Cell Proliferation (MTT) Assay:
-
Cell Seeding: PC-3 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of EGCG, curcumin, or their combination for 24 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment: PC-3 cells are treated with EGCG, curcumin, or their combination for 48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[4][5][6][7][8]
3. Western Blot Analysis:
-
Protein Extraction: PC-3 cells are treated as described above, and total protein is extracted using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p21, p-Rb, or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: Synergistic Upregulation of p21 and Cell Cycle Arrest
The synergistic anti-proliferative effect of EGCG and curcumin in PC-3 prostate cancer cells is mediated, in part, by the enhanced upregulation of the cyclin-dependent kinase inhibitor p21.[1][9] This leads to cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell growth.[1] Furthermore, the combination has been shown to inhibit the STAT3-NFκB signaling pathway in breast cancer stem cells, reducing their self-renewal capacity.[1][3][10][11]
Caption: Synergistic action of EGCG and Curcumin on cancer cell signaling.
EGCG and Quercetin: Enhancing Bioavailability and Anti-Proliferative Effects
Quercetin, a flavonoid found in many fruits and vegetables, has been shown to enhance the anti-cancer effects of EGCG, primarily by increasing its intracellular concentration and inhibiting its methylation.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | EGCG (40 µM) + Quercetin (10 µM) | - | 15-20% increase in proliferation inhibition at 24h & 48h (synergistic) | [10] |
| EGCG (40 µM) + Quercetin (20 µM) | - | 21% and 19% increase in proliferation inhibition at 24h & 48h (synergistic) | [10] | |
| LNCaP (Prostate Cancer) | EGCG (40 µM) | - | 15% and 30% proliferation inhibition at 24h & 48h | [10] |
| Quercetin (10 µM) | - | 3-fold stronger inhibition than in PC-3 cells at 48h | [10] | |
| EGCG (40 µM) + Quercetin (10 µM) | - | 60% proliferation inhibition at 48h (additive) | [10] | |
| EGCG + Quercetin | - | 4 to 8-fold increase in cellular EGCG concentration in PC-3 cells | [10][12][13] | |
| EGCG + Quercetin | - | 6 to 10-fold increase in cellular EGCG concentration in LNCaP cells | [10][12][13] | |
| EGCG + Quercetin | - | Decrease in 4″-MeEGCG from 39% to 15% in PC-3 cells | [10][12][13] | |
| EGCG + Quercetin | - | Decrease in 4″-MeEGCG from 61% to 38% in LNCaP cells | [10][12][13] |
Experimental Protocols
1. Catechol-O-Methyltransferase (COMT) Activity Assay:
-
Cell Treatment: PC-3 or LNCaP cells are treated with EGCG, quercetin, or their combination.
-
Cell Lysis: Cells are harvested and homogenized in a phosphate buffer.
-
Enzymatic Reaction: The cell lysate is incubated with a substrate for COMT (e.g., dihydroxybenzoic acid) and S-adenosylmethionine (SAMe) as a methyl donor.
-
Product Measurement: The formation of the methylated product is measured using high-performance liquid chromatography (HPLC). COMT activity is calculated based on the rate of product formation.[14][15]
2. Cell Cycle Analysis and Apoptosis Assays:
-
Protocols are similar to those described for the EGCG and curcumin combination, involving flow cytometry for cell cycle analysis and assays such as Annexin V/PI staining to detect apoptosis.
Signaling Pathway: Inhibition of COMT and Increased EGCG Bioavailability
The synergistic effect of EGCG and quercetin in prostate cancer cells is largely attributed to the inhibition of Catechol-O-methyltransferase (COMT), an enzyme that methylates and inactivates EGCG. Quercetin inhibits COMT, leading to a higher intracellular concentration of the more active, non-methylated EGCG.[10][12][13] This enhanced bioavailability of EGCG allows for greater inhibition of downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Quercetin enhances EGCG's anti-cancer effects by inhibiting COMT.
EGCG and Kaempferol: Synergistic Antioxidant Activity
Kaempferol, another flavonoid present in various plant-based foods, exhibits synergistic antioxidant effects when combined with EGCG. This combination enhances the cellular defense against oxidative stress.
Quantitative Data Summary
| Cell Line | Treatment | Ratio (c/c) | EC50 (µg/mL) | Combination Index (CIavg) | Effect | Reference |
| HepG2 (Liver Cancer) | EGCG + Kaempferol | 6:1.5 | 3.4 ± 0.1 | 0.54 | Significant synergistic effect | [15][16][17] |
| EGCG + Kaempferol | 6:2 | 4.3 ± 0.2 | 0.85 | Synergistic effect | [15] | |
| EGCG + Kaempferol | 7:1.5 | 7.5 ± 0.2 | > 1 | Antagonistic effect | [15] |
Experimental Protocols
1. Cellular Antioxidant Activity (CAA) Assay:
-
Cell Seeding: HepG2 cells are seeded in a 96-well microplate.
-
Probe Loading: Cells are incubated with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Cells are treated with EGCG, kaempferol, or their combination.
-
Oxidative Stress Induction: A peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured over time. The antioxidant activity is determined by the ability of the compounds to suppress fluorescence.[3][16][18][19][20]
2. Antioxidant Enzyme Activity Assays:
-
Cell Treatment and Lysis: HepG2 cells are treated and lysed as previously described.
-
Enzyme Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured using commercially available assay kits according to the manufacturer's instructions.
Signaling Pathway: Upregulation of Antioxidant Enzymes via the Nrf2/ARE Pathway
The synergistic antioxidant effect of EGCG and kaempferol is associated with the upregulation of cellular antioxidant enzymes. This is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[12][17][21][22][23] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: EGCG and Kaempferol synergistically activate the Nrf2/ARE antioxidant pathway.
Conclusion
The combination of EGCG with other polyphenols such as curcumin and quercetin presents a promising strategy for enhancing anti-cancer efficacy. The synergistic mechanisms primarily involve the modulation of key signaling pathways related to cell cycle control and the enhancement of EGCG's bioavailability. Furthermore, the combination of EGCG with kaempferol demonstrates a potent synergistic antioxidant effect by upregulating the cellular antioxidant defense system. These findings provide a strong rationale for further preclinical and clinical investigations into the therapeutic potential of these polyphenol combinations in the prevention and treatment of various diseases. Researchers and drug development professionals are encouraged to explore these synergistic interactions to develop novel and more effective therapeutic strategies.
References
- 1. Curcumin and Epigallocatechin Gallate Inhibit the Cancer Stem Cell Phenotype via Down-regulation of STAT3–NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of EGCG induced apoptosis in lung cancer cells by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Curcumin and epigallocatechin gallate inhibit the cancer stem cell phenotype via down-regulation of STAT3-NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol, Epigallocatechin Gallate and Curcumin for Cancer Therapy: Challenges from Their Pro-Apoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidation Function of EGCG by Activating Nrf2/HO-1 Pathway in Mice with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin increased the antiproliferative activity of green tea polyphenol (-)-epigallocatechin gallate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin increased the antiproliferative activity of green tea polyphenol (−)-epigallocatechin gallate in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cetjournal.it [cetjournal.it]
Safety Operating Guide
Safe Handling of (-)-Gallocatechin Gallate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for handling (-)-Gallocatechin gallate (GCG) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Summary
This compound is a polyphenol that requires careful handling due to its potential health effects. The substance is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2].
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | [1][2] |
| Aquatic Toxicity (Acute & Chronic) | H400/H410: Very toxic to aquatic life with long lasting effects | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound[3][4].
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. | Protects against airborne dust particles and splashes that can cause serious eye irritation[1][2][5]. |
| Skin Protection | Gloves: Protective gloves (e.g., latex, nitrile) must be inspected before use. Use proper glove removal technique to avoid skin contact[5]. Clothing: A lab coat or long-sleeved clothing is required to prevent skin contact[4][6]. Impervious clothing should be used when handling larger quantities[3]. | Prevents skin irritation and potential allergic reactions[1]. |
| Respiratory Protection | Not required under normal laboratory use with adequate ventilation[6]. For large-scale operations, emergency situations, or where dust formation is unavoidable, a NIOSH/MSHA approved respirator (e.g., N95 or P3 type) is recommended[5]. | Protects against respiratory tract irritation from inhaling dust[1][2]. |
Operational Plan: Handling and Storage
A. Preparation and Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powder form to avoid dust formation[3][7].
-
Avoid Inhalation and Contact: Take precautions to avoid breathing dust, vapor, or mist. Prevent contact with eyes, skin, and clothing[1][3][4].
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance and before breaks[3][6]. Contaminated clothing should be removed and washed before reuse[6].
B. Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated place, protected from direct sunlight and sources of ignition[3][6]. For long-term stability, storage at -20°C (as a powder) or -80°C (in solvent) is recommended[3][9].
Disposal Plan
All waste materials must be disposed of in accordance with official local, state, and federal regulations[1][10].
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., pipette tips, tubes) in a designated and approved waste disposal plant[3].
-
Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste[1][10].
-
Environmental Precaution: Avoid releasing the substance into the environment, drains, or water courses, as it is toxic to aquatic life[3][11].
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling, storing, and disposing of this compound in a laboratory environment.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|4233-96-9|MSDS [dcchemicals.com]
- 4. hmdb.ca [hmdb.ca]
- 5. goldbio.com [goldbio.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biocrick.com [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
